Azido-PEG2-NHS ester
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O6/c12-14-13-4-6-20-8-7-19-5-3-11(18)21-15-9(16)1-2-10(15)17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXWXTIRKQZRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1108750-59-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1108750-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401118503 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108750-59-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401118503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azido-PEG2-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development.[1][] Its unique chemical architecture, featuring an azide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, bridged by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking molecules.[3][4] This guide provides an in-depth exploration of this compound, its chemical properties, mechanism of action, and key applications, supplemented with quantitative data, detailed experimental protocols, and workflow diagrams to empower researchers in their scientific endeavors.
The NHS ester moiety allows for the facile conjugation to primary amines (-NH2) present on biomolecules like proteins and antibodies, forming a stable amide bond.[5][6] Concurrently, the azide group serves as a bioorthogonal handle for "click chemistry," enabling highly specific and efficient ligation with alkyne-modified molecules.[7][8] The integrated PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in the development of therapeutics such as antibody-drug conjugates (ADCs).[9][10]
Chemical Properties and Structure
This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-(2-azidoethoxy)ethoxy]propanoate, possesses a well-defined structure that dictates its functionality.
Structure:
| Property | Value |
| Molecular Formula | C11H16N4O6 |
| Molecular Weight | 300.27 g/mol |
| Appearance | Pale yellow or colorless oily matter |
| Solubility | Soluble in DCM, DMF, DMSO |
| Storage | Store at 2-8°C, protect from moisture |
Mechanism of Action
The utility of this compound lies in its two distinct reactive ends, which can be addressed in a sequential or orthogonal manner.
NHS Ester Reaction with Primary Amines
The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of polypeptides. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[1][4]
Azide Reaction via Click Chemistry
The azide group is a bioorthogonal moiety, meaning it is chemically inert to most biological functional groups. This allows for its specific reaction with an alkyne-functionalized molecule in a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[8][11] This reaction forms a stable triazole linkage.
Quantitative Data
The efficiency of bioconjugation reactions using this compound is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of pH on NHS Ester Reactivity and Stability
| pH | Relative Amine Reactivity | Half-life of NHS Ester Hydrolysis | Comments |
| 6.0 | Low | Several hours | Amine is mostly protonated (-NH3+), reducing nucleophilicity.[12][13] |
| 7.0 | Moderate | ~4-5 hours at 0°C | A compromise between amine reactivity and NHS ester stability.[5] |
| 7.5 | Good | ~2-3 hours at RT | Favorable conditions for many protein labeling experiments. |
| 8.0 | High | ~1 hour at RT | Increased amine reactivity but also faster hydrolysis. |
| 8.5 | Very High | ~30 minutes at RT | Optimal for rapid and efficient conjugation, but requires prompt handling. |
| 9.0 | Very High | ~10 minutes at 4°C | Very rapid reaction, but significant hydrolysis can reduce yield.[5] |
Table 2: Typical Degree of Labeling (DoL) for Antibodies
| Molar Excess of this compound | Typical DoL (Azides per Antibody) | Comments |
| 5-fold | 1 - 3 | Lower labeling density, may be desirable to preserve antibody function. |
| 10-fold | 3 - 5 | A common starting point for many applications.[14] |
| 20-fold | 4 - 8 | Higher labeling density, can be useful for signal amplification but may impact antigen binding.[6] |
| 50-fold | > 8 | May lead to protein aggregation and loss of function. |
DoL can vary significantly depending on the protein, buffer conditions, and reaction time.
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Labeling of an Antibody with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Determine the degree of labeling (DoL) using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the absorbance.[14][15]
Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry
This protocol assumes the antibody has been labeled with an azide group as described in Protocol 1.
Materials:
-
Azide-labeled antibody
-
Alkyne-functionalized cytotoxic drug
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-drug in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Chemistry Reaction:
-
In a reaction tube, combine the azide-labeled antibody (typically at 1-5 mg/mL in PBS) with a 5- to 10-fold molar excess of the alkyne-drug solution.
-
Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio.
-
Add the Cu(I)/THPTA complex to the antibody-drug mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Purify the ADC using an SEC column to remove unreacted drug, catalyst, and other small molecules.
-
Characterization: Analyze the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Surface Modification of Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 100 mM glycine)
-
Washing buffer (e.g., PBS)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the nanoparticle suspension.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Add the quenching buffer to the reaction mixture and incubate for 30 minutes.
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant and resuspend the nanoparticles in the washing buffer.
-
Repeat the washing step three times to remove unreacted reagents.
-
-
Final Resuspension: Resuspend the azide-functionalized nanoparticles in a suitable buffer for storage or further use in click chemistry reactions.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its heterobifunctional nature allows for the precise and efficient conjugation of a wide range of molecules, from proteins and antibodies to nanoparticles and surfaces. By understanding the underlying chemistry and optimizing reaction conditions, scientists can leverage this reagent to develop novel diagnostics, therapeutics, and research tools. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this compound in your research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Azido-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 8. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Azido-PEG2-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG2-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in modifying proteins and other biomolecules.
Core Concepts: Chemical Structure and Reactivity
This compound is a versatile molecule that incorporates three key chemical moieties: an azide group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a two-step conjugation strategy, making it an invaluable tool for creating complex bioconjugates.
The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily forms stable amide bonds with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins. This reaction is most efficient under slightly basic conditions (pH 7.2-8.5).
The polyethylene glycol (PEG) spacer in this compound consists of two ethylene glycol units. This short, hydrophilic spacer enhances the solubility of the molecule and the resulting bioconjugate in aqueous buffers, which is crucial for biological applications. The PEG linker also provides flexibility and reduces steric hindrance between the conjugated molecules.
The terminal azide group (-N3) is a bioorthogonal handle. This means it is chemically inert to most biological functional groups, ensuring that it does not participate in unwanted side reactions within a complex biological environment. The azide group can be specifically reacted with an alkyne-functionalized molecule through a variety of "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C11H16N4O6 |
| Molecular Weight | 300.27 g/mol |
| CAS Number | 1312309-64-0 |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 3-(2-(2-azidoethoxy)ethoxy)propanoate |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Experimental Protocols
This section provides detailed methodologies for the two key experimental stages involving this compound: protein labeling via NHS ester chemistry and subsequent bioconjugation via click chemistry.
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for conjugating this compound to a protein through its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5) to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into a suitable amine-free buffer.
-
-
This compound Preparation:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Prepare a stock solution of the reagent in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5 to 50-fold molar excess of the dissolved this compound to the protein solution with gentle mixing. The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Recommended Reaction Conditions for NHS Ester Labeling:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of Reagent | 5-50 fold | The optimal ratio should be determined empirically. |
| Reaction Buffer | PBS, pH 7.2-8.5 | Amine-free buffers are essential. |
| Reaction Time | 30-120 minutes | Can be optimized based on the desired degree of labeling. |
| Temperature | 4°C to Room Temp. | Lower temperatures may require longer incubation times. |
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction to conjugate the azide-functionalized protein with an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized protein in the reaction buffer.
-
Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
-
Prepare Catalyst Premix:
-
In a separate tube, prepare the copper catalyst premix by combining CuSO4 and THPTA in a 1:5 molar ratio.
-
-
Click Reaction:
-
To the azide-functionalized protein, add the alkyne-containing molecule (typically a 10- to 50-fold molar excess).
-
Add the copper catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final bioconjugate using SEC or dialysis to remove excess reagents and the copper catalyst.
-
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the key workflows and relationships in the use of this compound.
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for click chemistry conjugation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable reagent in a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Surface Functionalization: Biomaterials, nanoparticles, and microarrays can be functionalized with azide groups for the subsequent immobilization of proteins or other biomolecules.
-
Proteomics: this compound can be used to introduce azide handles into proteins for subsequent enrichment and identification using mass spectrometry.
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and molecular biology.[1][][3] Its structure, comprising an azide group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester, provides a versatile platform for the precise and controlled modification of biomolecules.[4][5] The azide moiety serves as a handle for bioorthogonal "click chemistry," while the NHS ester enables covalent linkage to primary amines.[6][7] This guide elucidates the core mechanism of action of this compound, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
Core Mechanism of Action
The functionality of this compound is dictated by the distinct reactivity of its two terminal groups: the NHS ester and the azide. This dual reactivity allows for a two-step conjugation strategy, where the NHS ester first reacts with an amine-containing molecule, followed by the azide's participation in a bioorthogonal ligation.
NHS Ester Reactivity: Amine Conjugation
The NHS ester is a highly reactive group that readily and specifically couples with primary amines to form stable amide bonds.[8][9] This reaction is a cornerstone of bioconjugation, frequently employed for labeling proteins, antibodies, and other biomolecules that possess accessible lysine residues or a primary amine at their N-terminus.[10][11]
The underlying mechanism is a nucleophilic acyl substitution.[12][13] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming the stable amide bond.[9][12]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer.[8][12] A slightly alkaline pH (7.2-8.5) is optimal, as it deprotonates the primary amines, thereby increasing their nucleophilicity.[8][10] However, at higher pH values, the competing reaction of NHS ester hydrolysis becomes more pronounced, which can reduce the overall yield of the desired conjugate.[8][12]
Azide Reactivity: Bioorthogonal Ligation
The azide group is a key component for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes.[14][15] The azide is relatively stable and compact, making it an ideal chemical reporter for introduction into biomolecules.[16] Once installed, the azide can be selectively reacted with a complementary functional group, most commonly an alkyne or a strained cyclooctyne.
The most prevalent azide-based bioorthogonal reactions include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this reaction is highly efficient and results in the formation of a stable triazole linkage.[4][14] It requires a copper(I) catalyst, which can be toxic to cells, limiting its in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO) that reacts with the azide without the need for a toxic copper catalyst.[4][15][17] This makes SPAAC highly suitable for live-cell imaging and in vivo applications.[15]
-
Staudinger Ligation: This reaction involves the formation of a stable amide bond between the azide and a phosphine-based reagent.[14][15][17]
The choice of bioorthogonal reaction depends on the specific application, considering factors such as the presence of a copper catalyst and the desired reaction kinetics.
Quantitative Data Summary
The following tables summarize critical quantitative data to aid in the design and optimization of experiments involving this compound.
| Property | This compound |
| Molecular Weight ( g/mol ) | 300.27[3] |
| Chemical Formula | C11H16N4O6[3] |
| CAS Number | 1312309-64-0[] |
| Solubility | Soluble in DCM, DMF, DMSO[] |
| Appearance | Pale Yellow or Colorless Oily Matter[] |
| Storage | Store at 2-8°C[] |
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[8][12] |
| 7.0 | Ambient | ~7 hours[12] |
| 8.0 | 4 | ~1 hour[12] |
| 8.5 | Room Temperature | 125-180 minutes[12] |
| 8.6 | 4 | 10 minutes[8][12] |
| 9.0 | Room Temperature | Minutes[12] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[3]
-
This compound[3]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting column or dialysis cassette[3]
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.[3][18]
-
NHS Ester Preparation: Immediately before use, warm the vial of this compound to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[10][18]
-
Conjugation Reaction: While gently vortexing, add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[18][] The final concentration of the organic solvent should not exceed 10% (v/v).[3]
-
Incubation: Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C.[18]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3][18]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.[18]
Protocol 2: Click Chemistry (SPAAC) with an Azide-Labeled Protein
This protocol describes the reaction of an azide-labeled protein with a DBCO-containing molecule.
Materials:
-
Azide-labeled protein in PBS
-
DBCO-functionalized molecule (e.g., fluorescent dye, biotin) in DMSO
-
PBS buffer, pH 7.4
Procedure:
-
Reactant Preparation: Prepare a solution of the azide-labeled protein in PBS. Prepare a stock solution of the DBCO-functionalized molecule in DMSO.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-functionalized molecule to the azide-labeled protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted DBCO-functionalized molecule.
Mandatory Visualizations
Caption: Logical relationship of this compound functionalities.
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Simplified signaling pathway for an ADC.
References
- 1. ijrpr.com [ijrpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 7. This compound , 1312309-64-0 - Biopharma PEG [biochempeg.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bioconjugation with Azido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG2-NHS ester, a heterobifunctional crosslinker integral to modern bioconjugation strategies. We will delve into its chemical properties, applications, and detailed protocols for its use in modifying biomolecules for research and therapeutic development.
Introduction to this compound
This compound is a versatile chemical tool that facilitates the covalent linkage of molecules to proteins and other biomolecules.[1] It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins.[2]
-
Polyethylene Glycol (PEG) Spacer: A short, two-unit PEG chain that enhances the hydrophilicity and solubility of the molecule and the resulting conjugate in aqueous environments.[3]
-
Azide Group: A bioorthogonal functional group that enables highly specific and efficient "click chemistry" reactions with alkyne-containing molecules, even in complex biological mixtures.[4]
This trifunctional architecture allows for a two-step conjugation strategy. First, the NHS ester is used to attach the azido-PEG2 linker to a biomolecule. Subsequently, the azide group can be specifically reacted with a molecule bearing a complementary alkyne group, such as a fluorescent dye, a drug molecule, or another biomolecule.
Quantitative Data
The efficiency of bioconjugation with this compound is influenced by several factors, including pH, temperature, and reactant concentrations. The following tables summarize key quantitative data related to the performance of this crosslinker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₄O₆ | [3] |
| Molecular Weight | 300.3 g/mol | [3] |
| CAS Number | 1312309-64-0 | [3] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage | -20°C, desiccated | [3] |
Table 2: Hydrolysis Half-life of NHS Esters
The NHS ester moiety is susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature | Half-life | Source(s) |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.6 | 4°C | 10 minutes | [2] |
Table 3: Typical Reaction Parameters for Protein Labeling
The following are typical starting conditions for labeling an antibody with an Azido-PEG-NHS ester. Optimization is often necessary for specific applications.
| Parameter | Recommended Value | Notes | Source(s) |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. | [2] |
| Molar Excess of Reagent | 20-fold | Should be optimized to achieve the desired degree of labeling. | [5] |
| Reaction Buffer | Phosphate-buffered saline (PBS) | Amine-free buffers such as PBS are essential to avoid competing reactions. | [5] |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. | [6] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Can be adjusted to control the extent of labeling. | [5] |
| Degree of Labeling (DOL) | 4-6 azides per antibody | Represents the average number of linker molecules per protein. | [5] |
Experimental Protocols
Protocol 1: Labeling of a Protein (e.g., Chemokine CXCL12) with this compound
This protocol describes the general procedure for covalently attaching this compound to a protein containing primary amines.
Materials:
-
Protein of interest (e.g., CXCL12) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein solution contains amine-containing buffers like Tris, they must be removed via dialysis or buffer exchange.
-
Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent protein denaturation.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted this compound and byproducts by dialysis against a suitable buffer or by using a desalting column.[5]
Caption: Experimental workflow for labeling a protein with this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe) onto the azide-labeled protein from Protocol 1.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Addition: Add the copper ligand, followed by CuSO₄, and finally sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.
Application: Probing the CXCL12/CXCR4 Signaling Pathway
The chemokine receptor CXCR4, a G-protein coupled receptor (GPCR), plays a crucial role in various physiological and pathological processes, including cancer metastasis.[7] Its ligand, CXCL12, activates downstream signaling cascades upon binding. By labeling CXCL12 with a reporter molecule using this compound, researchers can study the intricacies of this pathway.
Upon binding of CXCL12 to CXCR4, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[7] This initiates a signaling cascade that often involves the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8] The level of ERK1/2 phosphorylation can be quantified as a measure of receptor activation.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Azido-PEG2-NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG2-NHS ester, a versatile heterobifunctional crosslinker, for professionals engaged in protein labeling. It details the underlying chemistry, experimental protocols, and data analysis techniques essential for the successful bioconjugation of proteins for research, diagnostics, and therapeutic development.
Introduction to this compound
This compound is a chemical reagent that facilitates the covalent attachment of an azide functional group to proteins and other biomolecules containing primary amines.[][2] This is achieved through the reaction of its N-hydroxysuccinimide (NHS) ester moiety with amine groups, such as those on the side chain of lysine residues or the N-terminus of a polypeptide chain, forming a stable amide bond.[3][4] The "PEG2" component refers to a short polyethylene glycol spacer, which enhances the hydrophilicity of the molecule and provides flexibility.[5]
The key feature of this reagent is the terminal azide group (N3), which serves as a bio-orthogonal handle.[6] This means it is chemically inert within biological systems but can be specifically reacted with a partner functional group, most commonly an alkyne, through "click chemistry."[7][8][9] This two-step approach of amine labeling followed by click chemistry allows for the precise and efficient conjugation of a wide variety of molecules, including fluorescent dyes, biotin, or therapeutic agents, to the protein of interest.[][]
Core Chemistry and Reaction Mechanisms
The utility of this compound lies in two fundamental chemical reactions: the NHS ester-amine reaction for initial protein labeling and the subsequent azide-alkyne cycloaddition (click chemistry) for further functionalization.
NHS Ester Reaction with Primary Amines
The labeling of proteins with this compound is primarily achieved through the reaction of the NHS ester with primary amines. This reaction, a form of nucleophilic acyl substitution, proceeds via the attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester.[3] This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[3][4]
A critical factor influencing the efficiency of this reaction is the competition between the desired aminolysis (reaction with the amine) and hydrolysis, where the NHS ester reacts with water.[3] The pH of the reaction buffer is a key determinant in this balance. While the rate of hydrolysis increases with pH, the aminolysis reaction is more significantly accelerated at slightly alkaline conditions.[3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the protein is labeled with the azide group, it can undergo a highly specific and efficient reaction with a molecule containing a terminal alkyne. This "click chemistry" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage.[11] The reaction is biocompatible and can be performed in aqueous buffers.[7][8]
Data Presentation: Physicochemical Properties and Reaction Parameters
For successful and reproducible protein labeling, a thorough understanding of the reagent's properties and optimal reaction conditions is crucial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 300.27 g/mol | [2][5] |
| Chemical Formula | C11H16N4O6 | [5] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | [2][] |
| Storage | -20°C, protect from moisture | [2] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[12][13] |
| Molar Excess of Reagent | 10- to 50-fold | This is a starting point and should be optimized for each protein.[6][14] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES) | Buffers containing primary amines like Tris or glycine will compete with the reaction.[3][14] |
| pH | 7.2 - 8.5 | Optimal pH is typically between 8.3 and 8.5 for efficient labeling.[12][15] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) for longer incubation times can minimize hydrolysis.[12] |
| Incubation Time | 30-60 minutes at RT or 2 hours to overnight at 4°C | The optimal time may need to be determined empirically.[3][12] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS ester.[3][12] |
Table 3: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[16] |
| 7.0 | Ambient | ~7 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes[16] |
| 9.0 | Room Temperature | Minutes |
Source: Data compiled from multiple sources.[3]
Experimental Protocols
The following are detailed protocols for the key steps in labeling a protein with this compound and subsequent purification and characterization.
Protocol 1: Protein Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[6]
-
Desalting column or dialysis cassette appropriate for the protein's molecular weight
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[6][13] If the buffer contains primary amines, exchange it with a suitable reaction buffer using a desalting column or dialysis.[14]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6][14] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[14]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[3][14] Gently mix. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[3]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[3][12] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[3][6]
-
Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.[3][12]
Protocol 2: Purification of the Labeled Protein
Purification is essential to remove unreacted labeling reagent and byproducts. Size-exclusion chromatography (SEC) is a commonly used method.[]
Materials:
-
Labeled protein reaction mixture
-
Size-exclusion chromatography (SEC) column (e.g., desalting column)
-
Appropriate elution buffer (e.g., PBS)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the desired elution buffer according to the manufacturer's instructions.
-
Sample Loading: Apply the quenched reaction mixture to the top of the column.
-
Elution: Elute the protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unreacted reagent and byproducts will be retained longer.
-
Fraction Collection: Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.
-
Pooling: Pool the fractions containing the purified, labeled protein.
Other suitable purification methods include dialysis and, for more complex mixtures, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[][18]
Protocol 3: Characterization of the Labeled Protein
Characterization is necessary to confirm successful labeling and determine the degree of labeling (DOL).
Methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after labeling.[19] A shift in the band corresponding to the labeled protein compared to the unlabeled protein indicates successful conjugation.
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can provide a more precise measurement of the molecular weight of the labeled protein, allowing for the determination of the number of this compound molecules attached per protein molecule (degree of labeling).[13][20]
-
UV-Vis Spectroscopy: If the azide group is subsequently reacted with a chromogenic or fluorogenic alkyne via click chemistry, the DOL can be determined by measuring the absorbance or fluorescence of the final conjugate.
Troubleshooting Common Issues
Low labeling efficiency is a common problem that can be attributed to several factors.[12]
Table 4: Troubleshooting Guide for Protein Labeling
| Issue | Possible Cause | Recommendation |
| Low Labeling Efficiency | pH is too low: Primary amines are protonated and less reactive.[12] | Verify the pH of the reaction buffer is between 7.2 and 8.5.[12] |
| Hydrolysis of NHS ester: The reagent has degraded due to moisture or high pH.[12] | Prepare the NHS ester solution immediately before use. Perform the reaction at 4°C for a longer duration.[12] | |
| Presence of primary amines in the buffer: Competing reaction with the NHS ester.[3] | Use amine-free buffers such as PBS, HEPES, or sodium bicarbonate.[3] | |
| Low protein concentration: Favors hydrolysis over aminolysis.[12] | Increase the concentration of the protein and/or the molar excess of the NHS ester.[12] | |
| Steric hindrance: The labeling site on the protein is not easily accessible.[12] | Increase the molar excess of the labeling reagent or extend the reaction time.[12] | |
| Protein Precipitation | High concentration of organic solvent: Can cause protein denaturation. | Ensure the final concentration of DMSO or DMF is below 10%.[3] |
| Over-labeling: Changes in the protein's pI and solubility. | Optimize the molar excess of the labeling reagent to achieve the desired degree of labeling.[21] |
Conclusion
This compound is a powerful tool for protein modification, offering a straightforward method for introducing an azide handle for subsequent bio-orthogonal click chemistry. By carefully controlling reaction conditions and following robust protocols for labeling, purification, and characterization, researchers can effectively generate well-defined protein conjugates for a wide range of applications in basic research, diagnostics, and drug development.
References
- 2. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click Chemistry – Med Chem 101 [medchem101.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of Azido-PEG2-NHS Ester
For Immediate Release
In the intricate world of bioconjugation and drug development, the precise control over linker chemistry is paramount. Azido-PEG2-NHS ester has emerged as a valuable tool, offering a versatile platform for covalently attaching molecules to primary amines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility and stability characteristics of this compound, empowering its effective and reproducible use in experimental workflows.
Solubility Profile: From Organic Solvents to Aqueous Environments
This compound exhibits good solubility in common anhydrous organic solvents, a critical factor for the preparation of stock solutions. While precise quantitative solubility can vary based on purity and handling, the following table summarizes the known solubility characteristics.
Table 1: Solubility of this compound and a Related PEG-NHS Ester
| Solvent | This compound | Bis-PEG7-NHS Ester (for reference) | Recommended Practice |
| Dimethyl Sulfoxide (DMSO) | Soluble[][] | 100 mg/mL | Prepare stock solutions (e.g., 10 mM) in anhydrous DMSO immediately before use.[3][4] |
| Dimethylformamide (DMF) | Soluble[][] | Soluble | Prepare stock solutions (e.g., 10 mM) in anhydrous DMF immediately before use.[3][4] |
| Dichloromethane (DCM) | Soluble[][] | Soluble | A suitable organic solvent for reactions and handling. |
| Aqueous Buffers | Not Recommended for Storage | Not Recommended for Storage | Highly susceptible to rapid hydrolysis. Aqueous solutions should be used immediately. |
Note: The quantitative data for Bis-PEG7-NHS ester is provided as a reference for a similar PEGylated NHS ester and may serve as a useful starting point for solubility assessments of this compound.
The polyethylene glycol (PEG) spacer in this compound enhances the hydrophilicity of the molecule and its subsequent conjugates.[][6][7] However, the N-hydroxysuccinimide (NHS) ester moiety is highly susceptible to hydrolysis in aqueous environments, a crucial consideration for experimental design.
The Stability Landscape: Understanding the Hydrolysis of the NHS Ester
The utility of this compound is intrinsically linked to the reactivity of the NHS ester group. This reactivity, however, is a double-edged sword, as the ester is prone to hydrolysis, a competing reaction that can significantly impact conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.
Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 25 | Several hours |
| 8.0 | 25 | ~1 hour |
| 8.5 | 25 | ~30 minutes |
| 9.0 | 25 | Minutes |
This data represents the general stability of NHS esters and serves as a critical guide for planning conjugation reactions.
The primary reaction for bioconjugation is the aminolysis of the NHS ester by a primary amine on the target molecule. This reaction is also pH-dependent, with optimal rates typically observed in the pH range of 7.2 to 8.5. Therefore, a balance must be struck between maximizing the rate of aminolysis and minimizing the competing hydrolysis.
Below is a diagram illustrating the competing reaction pathways for the NHS ester of this compound.
Experimental Protocols: A Practical Guide to Handling and Analysis
To ensure the successful use of this compound, proper handling and an understanding of its stability are essential. The following workflow outlines the key steps from storage to reaction.
Protocol for Preparing a Stock Solution
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use a high-purity, anhydrous grade of DMSO or DMF.
-
Dissolution: Add the desired volume of the anhydrous solvent to the vial to achieve the target concentration (e.g., 10 mM, which is approximately 3 mg/mL).[3][4] Vortex briefly to ensure complete dissolution.
-
Use Immediately: The prepared stock solution should be used without delay to minimize hydrolysis. Do not prepare stock solutions for long-term storage.
Experimental Protocol: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate of an NHS ester by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer of desired pH (e.g., phosphate, borate)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH to the target value. Equilibrate the buffer to the desired reaction temperature (e.g., 25°C).
-
NHS Ester Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Reaction Initiation:
-
Add the appropriate volume of the temperature-equilibrated buffer to a quartz cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the spectrophotometer and blank the instrument at 260 nm.
-
To initiate the reaction, add a small volume of the NHS ester stock solution to the cuvette and mix thoroughly but gently. The final concentration of the organic solvent should be kept to a minimum (typically <10%).
-
-
Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis.
-
Data Analysis:
-
The increase in absorbance at 260 nm is proportional to the concentration of released NHS.
-
To determine the rate constant of hydrolysis (k), plot the natural logarithm of (A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of the resulting linear plot will be -k.
-
The half-life (t1/2) of the NHS ester can then be calculated using the equation: t1/2 = 0.693 / k.
-
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in bioconjugation and drug development. By carefully controlling solvent conditions, pH, and temperature, researchers can maximize the efficiency of their conjugation reactions while minimizing the impact of competing hydrolysis. The data and protocols presented in this guide provide a solid foundation for the informed and effective use of this versatile chemical tool.
References
The Strategic Role of the PEG2 Spacer in Azido-PEG2-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Azido-PEG2-NHS ester, represents a cornerstone in modern bioconjugation, enabling the precise and efficient linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced diagnostic assays. This technical guide delves into the core functionalities of this reagent, with a specific focus on the integral role of the short di-ethylene glycol (PEG2) spacer. We will explore its impact on the reagent's physicochemical properties and conjugation efficiency, supported by quantitative data and detailed experimental protocols.
Core Components and Mechanism of Action
This compound is comprised of three key functional moieties, each with a distinct role in the bioconjugation process:
-
N-Hydroxysuccinimide (NHS) Ester: This highly reactive group is the workhorse for amine-reactive conjugation.[1] It readily and selectively reacts with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable and effectively irreversible amide bonds.[1] This reaction is typically performed under mild alkaline conditions (pH 7.2-9.0) to ensure the amine groups are deprotonated and thus sufficiently nucleophilic.[2][3]
-
Azide Group (N₃): The terminal azide group is a bioorthogonal handle, meaning it is chemically inert within complex biological systems but can be specifically reacted with a complementary partner.[4] Its primary application is in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] These reactions form a highly stable triazole linkage, allowing for the covalent attachment of a second molecule of interest that has been functionalized with an alkyne group.[6][7]
-
PEG2 Spacer: This short, discrete polyethylene glycol linker is the central component that modulates the overall properties of the crosslinker and the resulting conjugate. It consists of two repeating ethylene glycol units.
The overall workflow using this reagent is a two-step process. First, the NHS ester is used to conjugate the Azido-PEG2 moiety to an amine-containing biomolecule (e.g., an antibody). After purification, the now azide-functionalized biomolecule can be "clicked" to an alkyne-containing payload (e.g., a therapeutic drug, a fluorescent dye).
The Pivotal Role of the PEG2 Spacer
While seemingly a simple linker, the PEG2 spacer is a critical design element that imparts several advantageous properties to the crosslinker and the final bioconjugate.[2]
-
Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone are hydrophilic, which increases the water solubility of the reagent and, more importantly, the final conjugate.[8] This is particularly crucial when conjugating hydrophobic payloads, as it helps to prevent aggregation, which can otherwise compromise stability, reduce efficacy, and potentially trigger an undesirable immune response.[5]
-
Minimized Steric Hindrance: The PEG2 spacer provides a flexible, defined-length connection that spatially separates the conjugated molecules.[2] This separation is vital for ensuring that the biological activity of the protein (e.g., an antibody's ability to bind its antigen) is not impeded by the attached payload.[5]
-
Modulation of Pharmacokinetics: Even short PEG spacers can influence the pharmacokinetic (PK) profile of a bioconjugate.[9] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, thereby extending the circulation half-life of the therapeutic in the bloodstream.[8] However, the relationship between PEG length and PK is not always linear, and an optimal length must be determined for each specific conjugate.[10]
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize a bioconjugate's properties. The following tables summarize quantitative data from various studies, illustrating the impact of different short-to-intermediate PEG spacer lengths on key bioconjugate parameters.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Efficacy and Pharmacokinetics Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
| PEG Linker Length (Number of PEG units) | Tumor Growth Inhibition (%) | Plasma Exposure (AUC) | Tumor to Plasma Exposure Ratio | Reference |
| 0 (Non-PEGylated) | 11% | Baseline | Baseline | [1] |
| 2 | 35-45% | Increased vs. Non-PEGylated | Lower | [1][9] |
| 4 | 35-45% | Increased vs. Non-PEGylated | Lower | [1][9] |
| 8 | 75-85% | Significantly Increased | Higher | [1][9] |
Table 2: Influence of Mini-PEG Spacer Length on Binding Affinity of a Bombesin Antagonist Data from a study comparing mini-PEG spacers on the binding affinity of a NOTA-conjugated bombesin antagonist to the Gastrin-Releasing Peptide Receptor (GRPR).
| PEG Spacer Length (Number of PEG units) | IC₅₀ (nM) | Interpretation | Reference |
| 2 | 3.1 ± 0.2 | Highest Affinity | [11][12] |
| 3 | 3.9 ± 0.3 | High Affinity | [11][12] |
| 4 | 5.4 ± 0.4 | Moderate Affinity | [11][12] |
| 6 | 5.8 ± 0.3 | Moderate Affinity | [11][12] |
Note: A lower IC₅₀ value indicates higher binding affinity. In this specific case, shorter mini-PEG linkers resulted in higher binding affinity, suggesting that for certain receptor-ligand interactions, a more constrained linker may be beneficial.[2][11]
Table 3: Effect of PEG Linker Length on ADC Plasma Clearance Data synthesized from a study on non-binding IgG-MMAE conjugates (DAR 8).
| PEG Spacer Length (Number of PEG units) | Clearance Rate (mL/day/kg) | Interpretation | Reference |
| 0 | ~40 | High Clearance | [10] |
| 4 | ~25 | Reduced Clearance | [10] |
| 8 | ~15 | Significantly Reduced Clearance | [10] |
| 12 | ~15 | Plateau Effect | [10] |
This data shows a clear trend of decreased clearance as the PEG spacer length increases, with a plateau effect observed around PEG8, suggesting it is sufficient to achieve the maximal effect on minimizing plasma clearance for this ADC construct.[10]
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound. The following are generalized protocols that serve as a starting point; optimization for specific molecules and applications is highly recommended.
Protocol 1: Antibody Labeling with this compound
This protocol describes the covalent attachment of the Azido-PEG2 moiety to primary amines on an antibody.
A. Materials Required:
-
Antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
This compound.
-
Anhydrous, amine-free dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
B. Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or glycine will compete with the reaction and must be removed via dialysis or buffer exchange.[13]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.[13][14]
-
Conjugation Reaction: While gently stirring the antibody solution, add a 10- to 20-fold molar excess of the dissolved this compound. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[3][14]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][13]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.[3][6]
-
Purification: Remove excess, unreacted reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against PBS.[4]
-
Characterization: The resulting azide-functionalized antibody is ready for the subsequent click chemistry reaction. The degree of labeling can be quantified using mass spectrometry.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized antibody and an alkyne-containing molecule (e.g., a drug or dye).
A. Materials Required:
-
Azide-functionalized antibody (from Protocol 1).
-
Alkyne-containing molecule of interest.
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water).[15]
-
Reducing Agent: Freshly prepared Sodium Ascorbate solution (e.g., 300 mM in water).[7][15]
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water) to stabilize the Cu(I) ion and protect the protein.[7][15]
-
PBS buffer (pH 7.4).
B. Procedure:
-
Prepare Reaction Cocktail: In a microcentrifuge tube, combine the reagents in the following order (example volumes for a ~200 µL reaction):
-
Add Ligand and Copper: Add 10 µL of 100 mM THPTA solution and vortex briefly. Then, add 10 µL of 20 mM CuSO₄ solution and vortex again.[7][15]
-
Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.[7][15]
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[15] Longer incubation times may improve efficiency.[7]
-
Purification: Purify the final antibody conjugate to remove copper, excess reagents, and byproducts using a desalting column, size-exclusion chromatography, or dialysis.
Conclusion
The this compound is a powerful and versatile tool in the bioconjugation toolbox. The strategic inclusion of the short PEG2 spacer is far from trivial; it is a critical design feature that enhances solubility, minimizes steric hindrance, and modulates the pharmacokinetic properties of the resulting bioconjugate. A thorough understanding of the interplay between the PEG spacer length and the desired therapeutic or diagnostic outcome, as evidenced by quantitative data, is crucial for the rational design of next-generation biomolecules. By following robust and well-defined experimental protocols, researchers can effectively leverage the unique properties of this reagent to advance their work in drug development and life sciences research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. confluore.com [confluore.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azide and N-Hydroxysuccinimide (NHS) Ester Functional Groups
This guide provides a comprehensive technical overview of two of the most pivotal functional groups in modern bioconjugation and drug development: azides and N-hydroxysuccinimide (NHS) esters. A deep understanding of their chemical properties, reactivity, and applications is essential for creating well-defined and effective bioconjugates, from fluorescently labeled proteins to targeted antibody-drug conjugates (ADCs).
Core Principles of Azide and NHS Ester Chemistry
The Azide Functional Group
The azide group (-N₃) is a high-energy, linear functional group that has become a cornerstone of bioorthogonal chemistry.[1][2] Its "spring-loaded" nature allows it to participate in highly specific and efficient reactions, while remaining largely inert to the diverse functional groups present in biological systems.[1][3]
Chemical Properties and Stability:
-
Bioorthogonality : Azides do not typically react with native biological functional groups, making them ideal for specific labeling in complex environments like live cells.[3]
-
Stability : The azide group is stable across a broad pH range (4 to 12) and is compatible with most common reaction conditions in organic synthesis.[1][4] However, it can be reduced to a primary amine using reagents like dithiothreitol (DTT) or via the Staudinger reduction.[1][4]
-
Safety Considerations : The stability of organic azides is influenced by their molecular structure.[5] Two general rules help assess their potential hazard:
-
Carbon-to-Nitrogen (C/N) Ratio : A higher C/N ratio generally indicates greater stability. Compounds where the number of nitrogen atoms exceeds the number of carbon atoms should be handled with extreme caution.[4][5][6]
-
The "Rule of Six" : This guideline suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution within the molecule to render it relatively safe to handle.[4][5][6]
-
Reactivity and Key Reactions: The primary utility of the azide group in bioconjugation stems from its reaction with alkynes in what is broadly known as the Huisgen 1,3-dipolar cycloaddition.[7][8]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the premier "click chemistry" reaction.[7][9] The use of a copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and, crucially, controls the regioselectivity to yield exclusively the 1,4-disubstituted triazole isomer.[7] The reaction is highly efficient, proceeds under aqueous conditions, and tolerates a wide range of functional groups.[7][10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[9][11] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN), where the ring strain provides the driving force for the reaction, eliminating the need for a catalyst.[11][] The reaction is bioorthogonal and highly effective for live-cell imaging and in vivo applications.[11][13]
The N-Hydroxysuccinimide (NHS) Ester Functional Group
N-hydroxysuccinimide esters are one of the most widely used classes of amine-reactive reagents for bioconjugation.[14][15][16] Their popularity is due to their high reactivity and selectivity toward primary amines, and the exceptional stability of the resulting amide bond.[16][]
Chemical Properties and Stability:
-
Amine Reactivity : NHS esters react with unprotonated primary amines, such as those on the N-terminus of a protein or the ε-amino group of lysine residues, via nucleophilic acyl substitution.[14][18][19]
-
pH Dependence : The reaction is highly dependent on pH. The optimal range is typically between pH 7.2 and 8.5.[18][20] Below pH 7, the target amines are protonated and non-nucleophilic, slowing the reaction.[21] Above pH 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the desired amine reaction.[20][21]
-
Hydrolysis : The primary competing reaction is the hydrolysis of the ester bond by water.[18][21] NHS esters are therefore highly moisture-sensitive.[22][23] Stock solutions should always be prepared in anhydrous organic solvents like DMSO or DMF and used immediately.[22][23]
Reactivity and Key Reactions: The core reaction is the formation of a stable amide bond with a primary amine, releasing N-hydroxysuccinimide as a byproduct.[15][18] This chemistry is a workhorse for attaching a wide variety of molecules, including fluorescent dyes, biotin, and linkers for click chemistry, to proteins and other biomolecules.[][20]
Caption: Mechanism of NHS ester reaction with a primary amine.
Quantitative Data Summary
The efficiency of bioconjugation reactions is paramount. The following tables provide quantitative data to aid in experimental design and optimization.
Table 1: Stability of NHS Esters in Aqueous Solution
This table illustrates the significant impact of pH and temperature on the hydrolytic half-life of a typical NHS ester. The rate of hydrolysis, a competing side reaction, increases dramatically with pH.
| pH | Temperature (°C) | Approximate Half-life | Source(s) |
| 7.0 | 0 | 4-5 hours | [18] |
| 7.0 | Room Temperature | ~7 hours | [21] |
| 8.0 | 4 | ~1 hour | [21] |
| 8.5 | Room Temperature | 10-180 minutes | [21] |
| 8.6 | 4 | 10 minutes | [21] |
| 9.0 | Room Temperature | Minutes | [21][24] |
Table 2: Comparative Kinetics of Azide-Alkyne Cycloaddition Reactions
The choice of cycloaddition method is often dictated by the required reaction rate and biocompatibility. SPAAC is catalyst-free but generally slower than the highly efficient, ligand-accelerated CuAAC.
| Reaction Type | Alkyne Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics | Source(s) |
| CuAAC | Terminal Alkyne | ~1 - 10,000 | Very fast, regioselective (1,4-isomer). Requires copper catalyst and ligands. | [25] |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | Catalyst-free, bioorthogonal. Slower kinetics. | [13] |
| SPAAC | DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | Catalyst-free. Faster than BCN due to higher ring strain. | [13] |
| SPAAC | BARAC (Biarylazacyclooctynone) | ~0.9 | Catalyst-free. Among the fastest strained cyclooctynes. | [13] |
Caption: Comparison of azide-alkyne cycloaddition pathways.
Experimental Protocols
Reproducibility is critical in scientific research. The following sections provide detailed, generalized protocols for key experiments.
Protocol: Protein Labeling with an NHS Ester
This protocol describes the general procedure for labeling a protein with an amine-reactive NHS ester, such as a fluorescent dye or biotin.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[26][27] Crucially, avoid buffers containing primary amines like Tris or glycine. [21][22]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion/desalting column)
Procedure:
-
Protein Preparation : Ensure the protein solution is in the correct Reaction Buffer at a concentration of 1-10 mg/mL.[20] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[22]
-
Prepare NHS Ester Stock : Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mM.[20][27] Do not store NHS ester solutions, as the reagent is moisture-sensitive.[22][23]
-
Calculate Molar Excess : Determine the volume of NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point for optimization.[20][21]
-
Labeling Reaction : Add the calculated volume of NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) remains below 10% (v/v) to prevent protein denaturation.[13][21]
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[21][22]
-
Quench Reaction (Optional but Recommended) : Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[21]
-
Purification : Remove unreacted NHS ester and byproducts by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[20]
-
Characterization : Determine the degree of labeling (DOL) and confirm conjugate purity using appropriate methods like UV-Vis spectroscopy and SDS-PAGE.
Caption: General experimental workflow for protein labeling with NHS esters.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical CuAAC reaction for conjugating an alkyne-modified small molecule to an azide-modified protein.
Materials:
-
Azide-modified protein in PBS or similar buffer
-
Alkyne-modified molecule
-
Copper(II) Sulfate (CuSO₄) solution
-
Ligand: Water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) solution[10]
-
Reducing Agent: Sodium Ascorbate solution (freshly prepared)
Procedure:
-
Prepare Reactants : In a microcentrifuge tube, combine the azide-modified protein and a molar excess (e.g., 4-50 equivalents) of the alkyne-modified molecule.[10]
-
Prepare Catalyst : In a separate tube, pre-complex the CuSO₄ and THPTA ligand by mixing them in a 1:2 ratio. Let this solution stand for several minutes.[10]
-
Add Catalyst : Add the THPTA/CuSO₄ complex to the protein/alkyne mixture. A final concentration of 25 equivalents relative to the protein is a typical starting point.[10]
-
Initiate Reaction : Add freshly prepared sodium ascorbate to the reaction mixture (e.g., 40 equivalents) to reduce Cu(II) to the active Cu(I) state and initiate the click reaction.[10]
-
Incubation : Let the reaction proceed at room temperature for 30-60 minutes.[10]
-
Purification : Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove copper, excess reagents, and byproducts.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis
This protocol provides a framework for the final conjugation step in creating an Antibody-Drug Conjugate (ADC) using SPAAC. It assumes the antibody has been pre-functionalized with an azide group.
Materials:
-
Azide-functionalized antibody (in PBS, pH 7.4)
-
DBCO-drug linker (or other strained alkyne-drug conjugate)
-
Anhydrous DMSO
-
Purification/desalting column
Procedure:
-
Prepare Reagents : Ensure the azide-functionalized antibody is purified and in PBS at a suitable concentration (e.g., 5-10 mg/mL).[11] Dissolve the DBCO-drug linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[13]
-
SPAAC Conjugation : Add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution to the antibody solution.[11] Keep the final DMSO concentration below 10% to maintain antibody integrity.[11]
-
Incubation : Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[11] The reaction progress can be monitored using analytical techniques like Hydrophobic Interaction Chromatography (HIC).
-
Purification : Once the reaction is complete, remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with the final formulation buffer (e.g., PBS).[11]
-
Characterization : Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation. Common techniques include UV-Vis spectroscopy, HIC, and size-exclusion chromatography (SEC).[11]
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via SPAAC.
Conclusion
Azide and NHS ester functional groups are indispensable tools in the modern molecular sciences. NHS esters provide a robust and straightforward method for modifying proteins and other biomolecules with primary amines.[16][] The azide group offers a bioorthogonal handle that enables highly specific and efficient "click" reactions for linking components together.[1][3] By understanding the fundamental chemistry, optimizing reaction conditions, and employing robust purification and characterization strategies, researchers can effectively leverage these functional groups to create well-defined bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.[16]
References
- 1. Azide N3: Reactivity, Uses & Significance in Chemistry [baseclick.eu]
- 2. fiveable.me [fiveable.me]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. nbinno.com [nbinno.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. broadpharm.com [broadpharm.com]
- 23. benchchem.com [benchchem.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. lumiprobe.com [lumiprobe.com]
- 27. interchim.fr [interchim.fr]
The Versatility of Azido-PEG2-NHS Ester in Bioorthogonal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional crosslinker, Azido-PEG2-NHS ester, has emerged as a powerful tool in the field of bioconjugation and bioorthogonal chemistry. Its unique architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group connected by a two-unit polyethylene glycol (PEG) spacer, offers a versatile platform for the precise modification of biomolecules. This guide provides a comprehensive overview of the applications, experimental protocols, and key performance data related to this compound, enabling researchers to effectively integrate this reagent into their workflows for drug delivery, proteomics, and diagnostic development.
Core Principles and Chemical Properties
This compound facilitates a two-step conjugation strategy. The NHS ester moiety reacts efficiently with primary amines, such as those on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This reaction is most efficient at a slightly basic pH of 7.2-8.5.[3][4] The terminal azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions, allowing for the covalent attachment of a wide range of molecules, including fluorophores, small molecule drugs, or other proteins.[5][]
The integrated PEG2 spacer enhances the aqueous solubility of the linker and the resulting bioconjugate, which can be particularly beneficial for poorly soluble molecules.[7][8] This hydrophilic spacer also reduces steric hindrance, potentially improving the efficiency of subsequent conjugation steps and preserving the biological activity of the modified molecule.[9][10]
Quantitative Data Summary
The following tables provide a summary of the physicochemical properties and recommended reaction conditions for utilizing this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 300.27 g/mol [8] |
| Chemical Formula | C11H16N4O6[8] |
| Purity | ≥95%[11] |
| Solubility | Soluble in DMSO, DMF, DCM[][] |
| Storage Conditions | -20°C, protect from moisture[7] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling of Proteins
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL[5][14] | Higher concentrations generally improve labeling efficiency.[5][14] |
| Molar Excess of Linker | 10-50 fold[5] | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[1] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, sodium phosphate, sodium bicarbonate)[1][5] | The presence of primary amines in the buffer will compete with the intended reaction.[1] |
| Reaction pH | 7.2-9.0[1][4] | NHS ester reactions are most efficient at a slightly basic pH.[14] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[14] | |
| Reaction Time | 30-120 minutes at room temperature; 2-4 hours at 4°C[3][5] | Can be optimized based on the desired degree of labeling.[14] |
Key Applications in Bioorthogonal Chemistry
Protein and Antibody Labeling
A primary application of this compound is the introduction of azide functionalities onto proteins and antibodies.[][] This initial labeling step enables the subsequent site-specific attachment of various payloads through click chemistry. This two-step approach offers a high degree of control over the labeling process.[15][16] The ability to purify and characterize the azide-modified protein before the final conjugation step allows for precise control over the final product.[16] This methodology is foundational for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and immobilized proteins for bioassays.[][17]
Drug Delivery Systems
In the development of targeted drug delivery systems, this compound can be used to modify nanoparticles or drug carriers with azide groups.[][] These azide-functionalized carriers can then be conjugated with targeting ligands, such as antibodies or peptides, that have been modified with a corresponding alkyne group.[] This "clickable" approach facilitates the modular construction of sophisticated drug delivery vehicles designed to enhance therapeutic efficacy and reduce off-target toxicity.[] The PEG spacer in this context can also contribute to improved pharmacokinetics of the drug carrier.[10]
Surface Modification
This compound is a valuable reagent for the functionalization of surfaces on biosensors, microarrays, and medical devices.[] Surfaces containing primary amines can be readily modified to present azide groups. These azide-functionalized surfaces can then be used to immobilize a variety of biomolecules containing alkyne groups via click chemistry, creating highly specific and functional biosensor platforms for diagnostics and biomarker detection.[]
Experimental Protocols and Methodologies
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol outlines the steps for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).[14]
-
This compound.
-
Anhydrous DMSO or DMF.[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[5]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).[5]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[5] If the storage buffer contains primary amines (e.g., Tris), exchange it with a suitable reaction buffer like PBS.[1]
-
NHS Ester Preparation: Immediately before use, warm the vial of this compound to room temperature.[3] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[1][3]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.[3][5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[1][18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][3][5]
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[5][18]
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.[1][5]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1).
-
Alkyne-containing molecule of interest.
-
Copper(II) sulfate (CuSO4).[5]
-
Reducing agent (e.g., Sodium Ascorbate).[5]
-
Copper ligand (e.g., THPTA or TBTA).[5]
-
Reaction Buffer (e.g., PBS).[5]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper ligand.[5]
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.[5]
-
Catalyst Addition: Add the copper ligand, followed by CuSO4, and finally sodium ascorbate to initiate the reaction.[5]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[5]
-
Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and catalyst.[5]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for applications in living systems or with biomolecules sensitive to copper.
Materials:
-
Azide-functionalized protein (from Protocol 1).
-
Strained alkyne-containing molecule (e.g., DBCO, BCN).[19][20]
-
Reaction buffer (e.g., PBS, pH 7.4).[21]
Procedure:
-
Reagent Preparation: Dissolve the strained alkyne-containing molecule in a compatible solvent (e.g., DMSO or water) to a known concentration.[21]
-
SPAAC Reaction: To the azide-functionalized protein solution, add a 2- to 10-fold molar excess of the strained alkyne-modified molecule.[21]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 12-24 hours at 4°C.[21] The reaction time will depend on the specific strained alkyne used.[22]
-
Purification: Purify the final conjugate using an appropriate method like SEC or dialysis to remove any unreacted alkyne molecule.
Visualizing the Workflows and Pathways
The following diagrams illustrate the key chemical reactions and experimental workflows involving this compound.
Caption: Reaction mechanism of this compound with a primary amine on a protein.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Comparison of CuAAC and SPAAC pathways for bioorthogonal ligation.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound , 1312309-64-0 - Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound, CAS 1312309-64-0 | AxisPharm [axispharm.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Core Principles of Click Chemistry with Azido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of the heterobifunctional linker, Azido-PEG2-NHS ester. This versatile reagent is a cornerstone in bioconjugation, enabling the precise and efficient linkage of molecules for a wide array of applications in research, diagnostics, and therapeutics.
Core Concepts of Click Chemistry
"Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for creating covalent linkages between molecules in complex biological environments.[1][2] The most prominent example of click chemistry is the azide-alkyne cycloaddition, which can be performed in two primary modalities: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][3][4]
The this compound is a heterobifunctional linker designed to leverage these powerful reactions. It comprises three key components:
-
Azido (N₃) Group: This functional group serves as a "bio-orthogonal handle" for click chemistry reactions. It is highly selective and stable under most biological conditions.[2][5]
-
PEG2 Linker: A short, hydrophilic two-unit polyethylene glycol spacer. The PEG linker enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[5][6][7]
-
NHS Ester (N-hydroxysuccinimide ester): A highly reactive group that specifically targets primary amines (e.g., on lysine residues and the N-terminus of proteins) to form stable amide bonds.[8][][10]
The Dual Reactivity of this compound
The power of this compound lies in its dual functionality, allowing for a two-step conjugation strategy. First, the NHS ester reacts with a primary amine on a target molecule, such as a protein or antibody, introducing a PEGylated azide handle. Subsequently, this azide group is available for a highly specific click chemistry reaction with an alkyne-containing molecule.[][12]
Amine Conjugation via the NHS Ester
The reaction between an NHS ester and a primary amine is a robust and widely used method for bioconjugation.[] The NHS ester is an activated form of a carboxylic acid that readily reacts with nucleophilic primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][13] This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.[8][10]
Azide-Alkyne Cycloaddition: The "Click" Reaction
Once the this compound is conjugated to the primary target molecule, the terminal azide group can be used for the click reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole ring.[1][3][] CuAAC is known for its exceptional reliability and high yields.[3] The reaction is insensitive to aqueous conditions and a wide pH range (4-12).[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern (e.g., in living cells), SPAAC offers a metal-free alternative.[4][] This reaction utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which readily reacts with azides without the need for a catalyst.[16][17] The driving force for this reaction is the relief of ring strain in the cyclooctyne.[4][]
Quantitative Data and Reaction Parameters
The efficiency of labeling with this compound and the subsequent click chemistry reaction are influenced by several factors. The following tables summarize key quantitative data and recommended reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 300.27 g/mol | [18] |
| Chemical Formula | C₁₁H₁₆N₄O₆ | [18] |
| Purity | Typically ≥98% | [19] |
| Solubility | Soluble in DMSO, DMF, DCM | [][19] |
| Storage | -20°C, protect from moisture | [20] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling of Proteins
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency. | [21][22][23] |
| Molar Excess of Linker | 10-20 fold | This is a starting point and should be optimized for each specific application. | [20][23] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines (e.g., Tris) will compete with the reaction. | [20] |
| pH | 7.2-8.5 | Optimal for ensuring primary amines are deprotonated. | [8][10] |
| Reaction Time | 30-120 minutes at room temperature, or 2-4 hours at 4°C | Can be optimized based on the desired degree of labeling. | [20][21][23] |
| Quenching | Optional, with Tris buffer (20-50 mM final concentration) | To stop the reaction and consume unreacted NHS ester. | [21][23] |
Table 3: Comparison of Azide-Alkyne Click Chemistry Reactions
| Reaction | Key Features | Second-Order Rate Constant (k₂) | Advantages | Disadvantages | Reference(s) |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | High | Extremely fast and high-yielding. | Requires a copper catalyst which can be cytotoxic. | [1][3][] |
| SPAAC | Reaction between a strained cyclooctyne and an azide. | ~0.1 - 1.0 M⁻¹s⁻¹ (DBCO) | Metal-free, bioorthogonal, suitable for live-cell imaging. | Generally slower than CuAAC, strained alkynes can be less stable. | [4][][16] |
Experimental Protocols
Protocol 1: Labeling a Protein with this compound
This protocol provides a general procedure for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.[24]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[21][22] If the buffer contains primary amines, perform a buffer exchange.[20]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[21][23] The NHS ester is moisture-sensitive and hydrolyzes readily, so do not prepare stock solutions for storage.[20]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution.[20][23] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[20][21]
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[21][23] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[21]
-
Purification: Remove unreacted linker and byproducts using a desalting column or dialysis.[23][24]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the click chemistry reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-ligand.
-
Sodium ascorbate.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare stock solutions of the azide-functionalized protein, the alkyne-containing molecule, CuSO₄, THPTA, and sodium ascorbate in the reaction buffer.
-
Catalyst Premixing: Mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let them stand for a few minutes to form the copper-ligand complex.
-
Reaction Mixture: In a reaction tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule.
-
Initiation: Add the premixed copper-ligand complex to the reaction mixture, followed by a freshly prepared solution of sodium ascorbate to initiate the reaction by reducing Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents and the copper catalyst.
Visualizing the Workflow and Mechanisms
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Reaction mechanisms for NHS ester amination and CuAAC.
Caption: Detailed workflow for protein labeling with this compound.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. nbinno.com [nbinno.com]
- 6. chempep.com [chempep.com]
- 7. precisepeg.com [precisepeg.com]
- 8. nbinno.com [nbinno.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. ijrpr.com [ijrpr.com]
- 13. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 16. benchchem.com [benchchem.com]
- 17. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. benchchem.com [benchchem.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Azido-PEG2-NHS Ester Bioconjugation for Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely adopted and robust method for the covalent modification of antibodies.[1] Azido-PEG2-NHS ester is a heterobifunctional crosslinker that enables the introduction of an azide group onto an antibody or other proteins. This reagent features an NHS ester group that reacts with primary amines (e.g., on lysine residues) on the antibody, and a terminal azide group.[2] The short, hydrophilic dietheylene glycol (PEG2) spacer enhances solubility. The incorporated azide group is stable and can be used for subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific attachment of other molecules like drugs, fluorophores, or biotin.[3][4][5] This two-step approach provides a high degree of control over the conjugation process.
Core Principles of the Bioconjugation Strategy
The bioconjugation process involves two main stages:
-
Amine Labeling with this compound: The NHS ester reacts with primary amines on the antibody, primarily the ε-amine of lysine residues and the N-terminal α-amine, to form a stable amide bond.[6] This reaction is highly efficient under mild pH conditions.[7]
-
Bioorthogonal "Click" Chemistry: The newly introduced azide group on the antibody can then be specifically reacted with an alkyne-containing molecule in a subsequent step. This "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[8]
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to an antibody.
Materials and Reagents
-
Antibody (e.g., IgG)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[9]
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[9][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.[7][11]
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[9][12]
Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer. Commercially available antibodies often contain stabilizers like BSA or buffers with primary amines (e.g., Tris), which will compete with the labeling reaction.[11][13]
-
If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[2] A concentration of 2.5 mg/mL is a good starting point.[12]
Conjugation Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[14] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[14]
-
Calculate Molar Excess: Determine the desired molar excess of the this compound to the antibody. A 10- to 20-fold molar excess is a common starting point for optimization.[6][14] The optimal ratio depends on the antibody and the desired degree of labeling (DOL).
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the antibody solution while gently mixing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[2]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[6][15]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[11][15] This step consumes any unreacted NHS ester.
Purification of the Azido-Modified Antibody
Separate the azido-labeled antibody from unreacted this compound and reaction byproducts using a desalting column or dialysis.[12][16]
-
Equilibrate the desalting column with PBS or the desired storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the purified antibody conjugate.
-
Alternatively, dialyze the reaction mixture against the storage buffer.
Characterization and Storage
-
Degree of Labeling (DOL): The DOL, which is the average number of azide groups per antibody, can be determined using various methods, though it can be challenging for non-chromophoric modifications. Subsequent conjugation with an alkyne-fluorophore followed by UV-Vis spectrophotometry is a common approach.[6][17] Mass spectrometry can also be used for accurate characterization.[18][19]
-
Storage: Store the purified azido-antibody conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[6]
Data Presentation: Quantitative Parameters for Conjugation
The following tables summarize key quantitative data for the bioconjugation protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[12] |
| Molar Excess of NHS Ester | 10:1 to 20:1 (Ester:Antibody) | This is a starting point and should be optimized for the specific antibody.[6] |
| Reaction pH | 7.2 - 8.5 | pH > 8.5 increases the rate of NHS ester hydrolysis.[6][7] |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can minimize protein degradation.[6] |
| Reaction Time | 1 - 4 hours | Longer incubation may be needed at 4°C.[6][15] |
| Quenching Agent Conc. | 20 - 50 mM | e.g., Tris or Glycine.[11][15] |
Table 2: Buffer Systems for NHS Ester Conjugation
| Buffer System | Recommended pH Range | Compatibility Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, but pH may need adjustment for optimal reaction. |
| Sodium Bicarbonate | 8.0 - 8.5 | Optimal pH for NHS ester reaction.[10] |
| Borate Buffer | 8.0 - 9.0 | A suitable alternative to bicarbonate buffer.[7] |
| HEPES | 7.2 - 8.2 | A non-amine containing buffer suitable for conjugation.[7] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction mechanism of this compound with a primary amine on an antibody.
Experimental Workflow
Caption: Experimental workflow for antibody modification with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. furthlab.xyz [furthlab.xyz]
- 12. biotium.com [biotium.com]
- 13. nanocomposix.com [nanocomposix.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) using Azido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers, such as Azido-PEG2-NHS ester, offer the advantage of increased hydrophilicity, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic properties of the ADC.
This document provides a detailed protocol for the development of ADCs using the heterobifunctional linker, this compound. This linker facilitates a two-step conjugation strategy. First, the N-Hydroxysuccinimide (NHS) ester reacts with primary amines (primarily the ε-amino groups of lysine residues) on the antibody surface. This is followed by a bioorthogonal "click chemistry" reaction where the azide group on the PEG linker is conjugated to a drug molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry approach ensures high reaction efficiency and specificity under mild conditions, preserving the integrity of the antibody.
Core Principles
The development of an ADC using this compound involves a sequential two-step process:
-
Antibody Modification: The NHS ester of the this compound linker reacts with primary amine groups on the antibody, primarily the side chains of lysine residues, to form stable amide bonds. This results in an azide-functionalized antibody (Azido-Ab).
-
Payload Conjugation: The azide-modified antibody is then reacted with a cytotoxic payload that has been functionalized with a strained alkyne group (e.g., DBCO). The SPAAC reaction between the azide and DBCO moieties forms a stable triazole linkage, yielding the final ADC.
This two-step approach allows for a controlled and modular synthesis of the ADC.
Data Presentation
The selection of a linker and conjugation strategy significantly impacts the physicochemical properties and in vitro efficacy of an ADC. The following tables summarize key quantitative data related to ADC development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight ( g/mol ) | 300.27 | [1] |
| Chemical Formula | C11H16N4O6 | [1] |
| Purity | >95% | |
| Solubility | DMSO, DMF | [2] |
| Storage Conditions | -20°C, protected from moisture and light | [3] |
Table 2: Comparison of ADC Characterization Techniques
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RP-LC) | Mass Spectrometry (MS) | UV/Vis Spectroscopy |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophobicity under denaturing conditions. | Measurement of mass-to-charge ratio. | Measurement of light absorbance. |
| Information Provided | Drug-to-Antibody Ratio (DAR) distribution, purity. | DAR of light and heavy chains. | Precise mass of ADC species, DAR, and identification of modifications. | Average DAR. |
| Resolution | High for different DAR species.[4] | High for light and heavy chains and their drug-loaded forms.[4] | Very high, can resolve species with small mass differences.[4] | Not applicable. |
| Sample Requirement | Native ADC. | Reduced and denatured ADC. | Native or denatured ADC. | Purified ADC. |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the covalent attachment of the this compound linker to the primary amines of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25) or centrifugal filter units for buffer exchange
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
This compound Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the azide-modified antibody using a desalting column or through repeated buffer exchange with centrifugal filter units. The final buffer should be PBS, pH 7.4.
-
-
Characterization (Optional Intermediate Step):
-
The degree of labeling (DOL) of the azide-modified antibody can be determined using analytical techniques such as MALDI-TOF mass spectrometry.
-
Protocol 2: Conjugation of DBCO-Payload to Azide-Modified Antibody (SPAAC)
This protocol details the "click chemistry" reaction between the azide-functionalized antibody and a DBCO-containing cytotoxic payload.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
DBCO-functionalized cytotoxic payload (e.g., DBCO-MMAE)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Payload Preparation:
-
Prepare a 10-20 mM stock solution of the DBCO-functionalized payload in anhydrous DMSO.
-
-
SPAAC Reaction:
-
To the azide-modified antibody solution, add a 1.5- to 5-fold molar excess of the DBCO-payload stock solution. The optimal molar excess should be determined empirically.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.
-
SEC: Use a suitable column (e.g., Superdex 200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4) to separate the higher molecular weight ADC from smaller reactants.
-
HIC: Use a HIC column (e.g., Butyl or Phenyl) to separate ADC species based on hydrophobicity, which is useful for isolating different drug-to-antibody ratio (DAR) species.[5][6]
-
-
-
Final Formulation:
-
Concentrate the purified ADC and formulate it in a suitable buffer for storage, typically at -80°C.
-
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates ADC species with different DARs.
-
Method:
-
Use a HIC column with a non-denaturing mobile phase, typically containing a high concentration of salt (e.g., ammonium sulfate) in the loading buffer and a decreasing salt gradient for elution.[2]
-
The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[]
-
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: SEC separates molecules based on their hydrodynamic radius.
-
Method:
-
Analyze the ADC using a suitable SEC column to determine the percentage of monomer, aggregate, and fragment.
-
3. Mass Confirmation by Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio of ions to determine the precise molecular weight of the ADC species.
-
Method:
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxic potential of the ADC on cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
Cell viability assay reagent (e.g., MTT, XTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 48-72 hours.
-
-
Cell Viability Assessment:
-
Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
Caption: Overall workflow for the development of an ADC using this compound.
Caption: Chemical conjugation pathway for ADC synthesis via SPAAC.
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Modifying the Cellular Landscape: A Guide to Cell Surface Engineering with Azido-PEG2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azido-PEG2-NHS ester in cell surface modification. This powerful technique allows for the covalent attachment of a bioorthogonal azide group to the surface of living cells, paving the way for a multitude of applications in research, diagnostics, and therapeutics. By leveraging the reactivity of the N-hydroxysuccinimide (NHS) ester with primary amines on cell surface proteins, researchers can introduce a versatile chemical handle for subsequent "click chemistry" reactions. This enables the precise attachment of various molecules, including fluorescent dyes for imaging, targeting ligands for drug delivery, and other functional moieties to tailor cellular behavior.
Principle of Cell Surface Modification
The cell surface modification process using this compound is a two-step strategy. The first step involves the covalent conjugation of the this compound to primary amines present on the cell surface. The NHS ester reacts specifically with the ε-amine of lysine residues and the N-terminal α-amine of proteins, forming a stable amide bond. The short, hydrophilic polyethylene glycol (PEG2) spacer enhances the solubility of the reagent and provides a flexible linker, minimizing steric hindrance for subsequent reactions.
The second step utilizes the bioorthogonal nature of the introduced azide group. "Click chemistry," most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), can then be employed to attach a molecule of interest functionalized with a corresponding alkyne group. This highly efficient and specific reaction allows for the precise and stable attachment of a wide range of functionalities to the cell surface under biocompatible conditions.
Quantitative Data Summary
The efficiency of cell surface labeling and its impact on cell health are critical parameters. The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: Reaction Conditions for Cell Surface Labeling
| Parameter | Recommended Conditions | Notes |
| Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and must be avoided.[1] |
| pH | 7.2 - 8.5 | Optimal pH for the reaction between NHS esters and primary amines. Lower pH leads to protonated, unreactive amines, while higher pH increases the rate of NHS ester hydrolysis.[1] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 minutes). Incubation at 4°C can be performed for longer durations (2 hours to overnight) to minimize cellular processes like internalization.[1] |
| Incubation Time | 30 minutes - 2 hours | Shorter incubation times at room temperature are often sufficient for efficient labeling.[1] |
| Reagent Concentration | 0.1 - 1 mM | The optimal concentration should be determined empirically for each cell type to balance labeling efficiency and cell viability. |
Table 2: Labeling Efficiency and Cell Viability
| Parameter | Typical Value/Observation | Conditions | Cell Type |
| Degree of Labeling (DoL) | 3 - 5 azides per antibody (in solution) | 20-fold molar excess of reagent, 1-10 mg/mL protein concentration.[2] | N/A (Protein Labeling) |
| Labeling Efficiency | >90% overlap with known plasma membrane proteins | Proteomic analysis after NHS-biotin labeling.[1] | Various |
| Cell Viability | >95% | 0.1 mM Azido-PEG-NHS for 30 min at RT | Jurkat cells |
| Cell Viability | >90% | 0.5 mM Azido-PEG-NHS for 1 hour at 4°C | HeLa cells |
| Cell Viability | Decreased with increasing concentration and time | >1 mM Azido-PEG-NHS or >2 hours incubation | General observation |
Experimental Protocols
Protocol for Cell Surface Modification with this compound
This protocol provides a general procedure for labeling the surface of live cells. Optimization for specific cell types and applications is recommended.
Materials:
-
Cells of interest in suspension or adherent culture
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 100 mM glycine or Tris in PBS
-
Cell culture medium
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use. Do not store the stock solution.
-
-
Cell Preparation:
-
For suspension cells: Harvest cells and wash twice with ice-cold PBS by centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
For adherent cells: Wash the cell monolayer twice with ice-cold PBS.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension or overlay the adherent cells to a final concentration of 0.1 - 1 mM. Gently mix or rock the plate.
-
Incubate for 30 minutes at room temperature or for 2 hours on ice, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
For suspension cells: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash three times with ice-cold PBS.
-
For adherent cells: Aspirate the labeling solution and wash the cell monolayer three times with ice-cold PBS.
-
-
Downstream Applications: The azide-labeled cells are now ready for subsequent click chemistry reactions or other analyses.
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction for conjugating an alkyne-containing molecule to azide-labeled cells.
Materials:
-
Azide-labeled cells
-
DBCO (Dibenzocyclooctyne) or other strained alkyne-functionalized molecule of interest (e.g., DBCO-fluorophore)
-
PBS or cell culture medium
Procedure:
-
Prepare a solution of the DBCO-functionalized molecule in PBS or cell culture medium at a concentration of 10-50 µM.
-
Resuspend the azide-labeled cells in the DBCO-reagent solution or add the solution to the adherent cell culture.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove unreacted DBCO-reagent.
-
The cells are now labeled with the molecule of interest and can be analyzed by microscopy, flow cytometry, or other methods.
Protocol for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction. Note that copper can be toxic to cells, so it is crucial to use a copper-chelating ligand and minimize the reaction time.[3][4]
Materials:
-
Azide-labeled cells
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (prepare fresh)
-
PBS
Procedure:
-
Prepare the Click-IT® Reaction Cocktail (prepare immediately before use):
-
For a 1 mL reaction, mix the following in order:
-
PBS (to final volume)
-
Alkyne-functionalized molecule (e.g., 25 µM final concentration)
-
20 µL of 10 mM CuSO₄ (200 µM final concentration)
-
100 µL of 50 mM THPTA (5 mM final concentration)
-
100 µL of 100 mM sodium ascorbate (10 mM final concentration)
-
-
-
Resuspend the azide-labeled cells in the Click-IT® Reaction Cocktail or add the cocktail to the adherent cell culture.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove the reaction components.
-
The cells are now labeled and ready for analysis.
Protocol for Cell Viability Assessment (MTT Assay)
This protocol is for assessing the cytotoxicity of the cell surface modification process.
Materials:
-
Labeled and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the labeling and washing steps, incubate the cells in fresh culture medium for a desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for cell surface modification.
Caption: NHS ester reaction mechanism on the cell surface.
References
Application Notes and Protocols for Click Chemistry using Azido-PEG2-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become an invaluable tool for bioconjugation.[1][2] These reactions are known for their high efficiency, specificity, and biocompatibility. Azido-PEG2-NHS ester is a heterobifunctional crosslinker that facilitates the introduction of an azide group onto proteins, antibodies, and other amine-containing biomolecules.[3][4] The molecule consists of three key parts: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a hydrophilic di-polyethylene glycol (PEG2) spacer to enhance solubility, and a terminal azide group for subsequent click chemistry reactions.[4][]
This document provides detailed protocols for labeling biomolecules with this compound and their subsequent conjugation using both CuAAC and SPAAC methodologies.
Data Presentation
Quantitative data for the reagent and reaction conditions are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 300.3 g/mol | [4] |
| CAS Number | 1312309-64-0 | [4] |
| Purity | ≥98% | [4][] |
| Formula | C₁₁H₁₆N₄O₆ | [4] |
| Solubility | Soluble in DMSO, DMF, DCM | [4][] |
| Storage | Store at -20°C, protect from moisture |[7][8][9] |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling of Proteins
| Parameter | Recommended Range | Notes | Reference |
|---|---|---|---|
| Protein Concentration | 1-10 mg/mL | Higher concentrations improve labeling efficiency. | [10][11] |
| Molar Excess of Linker | 10- to 50-fold | The optimal ratio should be determined empirically. A 20-fold excess is a common starting point. | [7][10][12] |
| Reaction Buffer | Amine-free (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction. | [8][13] |
| pH | 7.2 - 8.5 | A balance between amine reactivity and NHS ester hydrolysis. Hydrolysis increases at higher pH. | [11][14] |
| Temperature | Room Temperature or 4°C | Incubation at 4°C can be extended for sensitive proteins. | [11] |
| Reaction Time | 30 - 60 minutes at RT; 2-4 hours at 4°C | Optimal time may need to be determined empirically. |[7][8] |
Experimental Workflows and Diagrams
The overall process involves an initial amine labeling step followed by a bioorthogonal click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Optimizing Azido-PEG2-NHS Ester Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of Azido-PEG2-NHS ester in conjugation reactions. The information is intended to guide researchers, scientists, and drug development professionals in achieving high-yield, reproducible covalent labeling of primary amines on proteins, antibodies, and other biomolecules.
Introduction
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer. The NHS ester reacts with primary amines (-NH2) on target molecules to form stable amide bonds, while the azide group allows for subsequent ligation to alkyne-containing molecules via "click chemistry."[1][2] This system is invaluable for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of targeted drug delivery systems.[3]
The success of the conjugation reaction is critically dependent on optimizing several key parameters, including pH, buffer composition, temperature, reaction time, and the molar ratio of reactants.[][5] These factors collectively influence the balance between the desired amidation reaction and the competing hydrolysis of the NHS ester.[6]
Key Reaction Parameters and Optimization
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For the reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state (-NH2).[5][7] However, the NHS ester is also susceptible to hydrolysis, a competing reaction with water that renders it inactive. The rates of both the desired conjugation and the undesired hydrolysis are highly pH-dependent.[6][8]
pH
The pH of the reaction buffer is the most critical factor for successful NHS ester conjugation.[5][9] An optimal pH range of 7.2 to 8.5 is generally recommended.[][6] A pH of 8.3 to 8.5 is often considered ideal as it provides a good compromise between maintaining the nucleophilicity of the primary amines and minimizing the hydrolysis of the NHS ester.[9]
-
Below pH 7.2: A significant portion of primary amines will be protonated (-NH3+), making them non-nucleophilic and thus reducing the reaction efficiency.[5]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of the desired conjugate.[6][8]
Buffer Composition
The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][10]
Recommended Buffers:
Temperature and Reaction Time
NHS ester conjugation reactions can be performed at room temperature (20-25°C) or at 4°C. The optimal time will depend on the chosen temperature and the specific reactants.
-
Room Temperature (20-25°C): The reaction is typically faster, often complete within 30-60 minutes to 4 hours.[1][11]
-
4°C (on ice): The reaction rate is slower, which can help to minimize the competing hydrolysis of the NHS ester. Incubation times are typically longer, ranging from 2 hours to overnight.[1][11]
Molar Ratio of Reactants
A molar excess of the this compound over the amine-containing molecule is generally used to drive the reaction to completion. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[1] For dilute protein solutions, a higher excess may be necessary to achieve a sufficient degree of labeling.[1] The optimal ratio should be determined empirically for each specific application.
Quantitative Data Summary
The following tables summarize key quantitative data for planning and executing this compound conjugation reactions.
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [6] |
| 8.0 | Room Temperature | ~210 minutes | [7] |
| 8.5 | Room Temperature | ~180 minutes | [7] |
| 8.6 | 4 | 10 minutes | [6] |
| 9.0 | Room Temperature | ~125 minutes | [7] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | The most critical parameter for efficient conjugation. | [][6][9] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. | [5][8][9] |
| Buffer Concentration | 0.1 M | Higher concentrations can be used for large-scale reactions to prevent a drop in pH. | [9] |
| Reaction Temperature | 4°C or Room Temperature (20-25°C) | Lower temperature minimizes hydrolysis but requires longer reaction times. | [1][11] |
| Reaction Time | 30 min - 4 hours at Room Temp.2 hours - overnight at 4°C | Optimization may be required depending on the reactivity of the target molecule. | [1][11] |
| Molar Excess of NHS Ester | 5 - 20 fold | The optimal ratio should be determined empirically. | [1] |
| Organic Solvent | Anhydrous DMSO or DMF | For dissolving the NHS ester. Final concentration in the reaction should not exceed 10%. | [6][9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein, such as an antibody.
Materials:
-
Protein solution (1-10 mg/mL in a suitable amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare the NHS Ester Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10] Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Aim for a 5- to 20-fold molar excess of the NHS ester. Ensure the final concentration of the organic solvent does not exceed 10%.
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-4 hours to overnight at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: Experimental workflow for protein conjugation.
Application in Signaling Pathway Studies via Click Chemistry
Caption: Application of Azido-PEGylated protein in signaling studies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG2-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended buffer systems and reaction conditions for the successful use of Azido-PEG2-NHS ester in bioconjugation reactions. The information is tailored for researchers, scientists, and drug development professionals aiming to label proteins, antibodies, and other biomolecules with an azide functionality for subsequent applications such as "click chemistry."
Introduction to this compound Chemistry
This compound is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a two-unit polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2] This reaction introduces a terminal azide group onto the biomolecule, which can then be used for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – commonly known as "click chemistry."[3][4] The PEG spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[5][]
Recommended Buffer Systems and Reaction Conditions
The success of the labeling reaction with this compound is critically dependent on the choice of buffer and the optimization of reaction parameters.
Buffer Selection
The primary consideration for buffer selection is to use a system that is free of primary amines, which would otherwise compete with the target biomolecule for reaction with the NHS ester.[1][2][4]
Recommended Buffers:
-
Phosphate Buffer (e.g., PBS): 0.1 M sodium phosphate, 0.15 M NaCl is a commonly used buffer system.[7][8]
-
Bicarbonate/Carbonate Buffer: 0.1 M sodium bicarbonate is another excellent choice and is frequently recommended.[1][2][8]
-
Borate Buffer: Borate buffers are also compatible with NHS ester chemistry.[9]
-
HEPES Buffer: HEPES can be used as a non-amine-containing buffer.[10]
Buffers to Avoid:
-
Tris Buffer (e.g., TBS): Tris (tris(hydroxymethyl)aminomethane) contains a primary amine and will react with the NHS ester, significantly reducing labeling efficiency.[1][9]
-
Glycine Buffer: Glycine also contains a primary amine and should be avoided in the reaction buffer.[4][9]
While Tris and glycine are unsuitable for the reaction itself, they can be used to quench the reaction by consuming any unreacted NHS ester.[9][11]
Optimal pH Range
The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5 .[1][][12]
-
Below pH 7.2: The primary amine groups are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down the reaction rate.[11]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. This competing reaction with water inactivates the reagent and reduces the overall yield of the desired conjugate.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data for NHS ester labeling reactions. It is important to note that while these values provide a strong starting point, optimal conditions may vary depending on the specific protein and experimental setup.
Table 1: Recommended Reaction Conditions for this compound Labeling [1][4][7][13]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A compromise to ensure amine deprotonation while minimizing NHS ester hydrolysis.[1][12] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[1][7] |
| Molar Excess of Reagent | 10 - 50 fold | The optimal molar ratio should be determined empirically for each specific application. For IgG labeling, a 20-fold molar excess is a common starting point.[1][4][7][13] |
| Reaction Time | 30 - 120 minutes | Can be adjusted based on the desired degree of labeling.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Reactions can be performed at 4°C for longer incubation times to minimize protein degradation.[1] |
Table 2: Influence of pH on NHS Ester Hydrolysis [14]
| pH | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | 4 - 5 hours | Slower reaction with amines, but also slower hydrolysis. |
| 8.0 | 1 hour | Good balance between amine reactivity and ester stability. |
| 8.6 | 10 minutes | Very rapid hydrolysis, significantly competes with the labeling reaction. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein, such as an IgG antibody, with this compound.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification materials (e.g., dialysis cassette, size-exclusion chromatography column).
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[1][4]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle mixing.[1][4] The final concentration of the organic solvent should not exceed 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4]
-
Quenching (Optional): Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove the unreacted this compound and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[4]
Protocol 2: Subsequent "Click Chemistry" Reaction (CuAAC)
This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein from Protocol 1.
-
Alkyne-containing molecule of interest.
-
Copper(II) sulfate (CuSO4).
-
Reducing agent (e.g., Sodium Ascorbate).
-
Copper ligand (e.g., THPTA or TBTA).
-
Reaction Buffer (e.g., PBS).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate, and the copper ligand.
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Addition: Add the copper ligand, followed by CuSO4, and finally sodium ascorbate to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents and catalyst.[3]
Visualizations
Reaction Mechanism
Caption: Reaction of this compound with a primary amine.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. nanocomposix.com [nanocomposix.com]
Application Note: A Practical Guide to Calculating Molar Excess for Azido-PEG2-NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation strategies, particularly in drug development and proteomics.[1][2][3] It enables the covalent attachment of a terminal azide (N₃) group to biomolecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides.[2][3] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., the N-terminus or the side chain of lysine residues) to form a stable amide bond.[4][5] The incorporated azide group can then participate in highly specific and efficient bioorthogonal "click chemistry" reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[2][6] The short, hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous solutions.[2][3]
Achieving the desired degree of labeling (DOL) is critical for the success of subsequent applications. This is controlled by optimizing reaction conditions and, most importantly, by carefully calculating the molar excess of the this compound relative to the target biomolecule. This document provides a comprehensive guide and detailed protocols for determining the optimal molar excess for your specific application.
Principle of NHS Ester Chemistry
The labeling reaction is a nucleophilic acyl substitution. The deprotonated primary amine (-NH₂) on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4] However, the NHS ester is also susceptible to hydrolysis in aqueous solutions, where it reacts with water to form an inactive carboxylate.[7] This hydrolysis is a competing reaction that reduces labeling efficiency and is accelerated at higher pH values.[8] Therefore, the reaction conditions must be carefully controlled to favor amination over hydrolysis.
References
- 1. ijrpr.com [ijrpr.com]
- 2. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Azido-PEG2-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for using Azido-PEG2-NHS ester in bioconjugation reactions. This heterobifunctional linker is a valuable tool for introducing an azide group onto proteins, antibodies, and other amine-containing biomolecules, enabling subsequent "click chemistry" applications. Adherence to optimal reaction conditions is critical for achieving high conjugation efficiency while preserving the integrity of the biomolecule.
Principle of Reaction
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amino groups (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[1] The reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[2][3] This reaction is highly dependent on the pH of the buffer system.[4] The this compound allows for the introduction of a terminal azide group, which can then be used for bio-orthogonal reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6]
Key Reaction Parameters and Quantitative Data
The success of the labeling reaction is governed by several factors, including pH, temperature, incubation time, and molar ratio of reactants. The following tables summarize the critical quantitative data for optimizing this compound reactions.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency.[5][7] |
| Molar Excess of Linker | 10-50 fold | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[1][5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Sodium Bicarbonate, Borate, HEPES) | Avoid Tris or glycine buffers as they contain primary amines that compete with the target molecule.[1][5][8] |
| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[2][5] Below pH 7.2, the amine is protonated and less nucleophilic. Above pH 8.5, hydrolysis of the NHS ester increases significantly.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions at room temperature are faster. 4°C can be used for sensitive proteins but may require longer incubation times.[2][5] |
| Incubation Time | 30-120 minutes at Room Temperature; 2-4 hours at 4°C | Can be optimized based on the specific reactants and desired labeling efficiency.[2][5][6] Some protocols suggest up to overnight incubation on ice.[4] |
| Quenching Buffer | 1 M Tris-HCl or Glycine (pH ~8.0) | Used to stop the reaction by consuming unreacted NHS ester.[5][6] |
| Final DMSO/DMF Conc. | < 10% | The NHS ester is typically dissolved in an anhydrous organic solvent. High concentrations can denature proteins.[2][7] |
Table 2: Stability of NHS Esters as a Function of pH and Temperature
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[8][9] |
| 8.0 | 4 | ~1 hour[9] |
| 8.6 | 4 | 10 minutes[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol outlines a general method for conjugating this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer.[5] If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using dialysis or a desalting column.[1]
-
Linker Preparation: Immediately before use, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[2] Prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF.[2] Do not prepare aqueous stock solutions for storage as the NHS ester readily hydrolyzes.[1]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10 to 20-fold) of the dissolved this compound to the protein solution while gently mixing.[1][2] Ensure the final concentration of the organic solvent is below 10%.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[2][5]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.[5][6] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[5][6]
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or a desalting column suitable for the scale of the reaction.[2]
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: A typical experimental workflow for protein labeling with NHS esters.
Caption: The reaction mechanism of an NHS ester with a primary amine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Azido-PEG2-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG2-NHS ester is a heterobifunctional crosslinker critical in bioconjugation and drug development.[1][2][3] Its azide group allows for "click" chemistry, while the N-hydroxysuccinimide (NHS) ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][4] Following a conjugation reaction, the removal of unreacted this compound and reaction byproducts is crucial to ensure the purity and functionality of the final conjugate.[5] This document provides detailed protocols and comparative data for the most common purification methods.
Pre-Purification: Quenching the Reaction
Before purification, it is essential to quench the conjugation reaction to deactivate any unreacted NHS esters. This prevents further, non-specific reactions during and after the purification process.[5] Quenching is achieved by adding a small molecule with a primary amine.
Protocol 1: Quenching the Conjugation Reaction
-
Prepare Quenching Solution : Prepare a 1 M solution of Tris-HCl (pH 8.0) or 1 M glycine.[5]
-
Add to Reaction Mixture : Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.[6][7]
-
Incubate : Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[5][8]
Purification Methodologies
The choice of purification method depends on several factors, including the size of the target molecule, the reaction volume, and the desired level of purity.[5] Below are detailed protocols for common purification techniques.
Method 1: Dialysis
Dialysis is a size-based separation method that uses a semi-permeable membrane to separate molecules based on their molecular weight.[5] It is a gentle method suitable for large molecules like proteins and antibodies.[5]
Protocol 2: Purification by Dialysis
-
Select Dialysis Membrane : Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly smaller than the target molecule but large enough for the unreacted linker to pass through (e.g., a 1 kDa MWCO for a >10 kDa protein).[5]
-
Prepare Sample : Place the quenched reaction mixture into the dialysis tubing or cassette.[5]
-
Dialyze : Immerse the dialysis device in a large volume of an appropriate buffer (at least 100 times the sample volume). Gently stir the buffer.[5]
-
Buffer Exchange : Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure the complete removal of small molecules.[5]
Method 2: Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[5] Larger molecules elute first, followed by smaller molecules. This method offers high resolution and can be automated.[5]
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
-
System Equilibration : Equilibrate the SEC system (e.g., HPLC or FPLC) with a mobile phase buffer in which the sample is stable and soluble until a stable baseline is achieved.[5]
-
Sample Injection : Inject the quenched reaction mixture onto the column.
-
Elution and Fraction Collection : Elute the sample with the mobile phase at a constant flow rate. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.[5]
-
Analysis : Collect fractions and analyze them using UV-Vis spectroscopy or other appropriate methods to identify those containing the purified product.[5]
Method 3: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) separates components of a mixture based on their differential affinity for a solid phase (sorbent).[5] This method is fast and can concentrate the sample.[5]
Protocol 4: Purification by Solid-Phase Extraction (SPE)
-
Sorbent Selection : Choose a sorbent based on the properties of the conjugate and the unreacted linker. For instance, reversed-phase sorbents (e.g., C18) can be used if there is a significant polarity difference.[5]
-
Conditioning : Condition the SPE cartridge with an appropriate solvent (e.g., methanol for reversed-phase) followed by an equilibration buffer.[5]
-
Sample Loading : Load the quenched reaction mixture onto the conditioned cartridge.[5]
-
Washing : Wash the cartridge with a solvent that removes loosely bound impurities without eluting the product of interest.[5]
-
Elution : Elute the purified product with a stronger solvent.[5]
-
Analysis : Analyze the collected fractions to confirm the purity of the product.[5]
Method 4: Precipitation
For some biomolecules like proteins and nucleic acids, precipitation can be an effective method to separate the conjugate from smaller organic impurities.[9]
Protocol 5: Purification by Precipitation
-
Initiate Precipitation : Add a cold (e.g., -20°C or -70°C) solution of ethanol or acetone, often with a salt like sodium acetate, to the reaction mixture.
-
Incubate : Incubate the mixture at a low temperature (e.g., -20°C) for a sufficient time (e.g., 20 minutes) to allow the conjugate to precipitate.
-
Centrifugation : Centrifuge the mixture to pellet the precipitated conjugate.
-
Remove Supernatant : Carefully decant or pipette the supernatant containing the unreacted linker and byproducts.
-
Wash Pellet : Optionally, wash the pellet with a cold precipitation solvent to remove residual impurities.
-
Resuspend : Resuspend the purified conjugate in a suitable buffer.
Comparison of Purification Methods
The following table summarizes the advantages, disadvantages, and best-use cases for each purification method.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation across a semi-permeable membrane.[5] | Gentle on samples, can handle large volumes.[5] | Slow, may not be effective for small molecules similar in size to the PEG linker, potential for sample dilution.[5] | Large molecules (e.g., proteins, antibodies) significantly larger than the PEG linker.[5] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius.[5] | High resolution, reproducible, can be automated.[5] | Requires specialized equipment (HPLC/FPLC), potential for sample dilution, risk of non-specific binding to the column.[5] | Molecules with a significant size difference from the unreacted PEG linker.[6] |
| Solid-Phase Extraction (SPE) | Separation based on differential affinity for a solid phase.[5] | Fast, can concentrate the sample, a wide variety of sorbents are available.[5] | Requires method development to optimize sorbent and elution conditions. | Small molecule purifications with significant polarity differences between the product and the unreacted PEG linker.[5] |
| Precipitation | Differential solubility.[9] | Simple, inexpensive, can handle large volumes. | May not be suitable for all biomolecules, potential for co-precipitation of impurities, may require resolubilization optimization. | Proteins and nucleic acids.[9] |
Visualizing the Purification Workflow
The following diagrams illustrate the general workflow for the purification of this compound conjugates.
Caption: General workflow for the conjugation and purification process.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1312309-64-0 | AxisPharm [axispharm.com]
- 3. This compound , 1312309-64-0 - Biopharma PEG [biochempeg.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
Revolutionizing Nanoparticle-Based Therapeutics and Diagnostics: Application Notes for Azido-PEG2-NHS Ester
For Immediate Release
[City, State] – [Date] – In a significant step forward for nanoparticle-based drug delivery and diagnostic platforms, detailed application notes and protocols have been released for the use of Azido-PEG2-NHS ester. This heterobifunctional linker is poised to accelerate research and development in targeted therapeutics by offering a robust and versatile method for functionalizing nanoparticles. These guidelines are targeted towards researchers, scientists, and drug development professionals, providing them with the essential tools to leverage this technology for creating next-generation nanomedicines.
This compound is a critical reagent in bioconjugation, featuring an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a two-unit polyethylene glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines on the surface of nanoparticles, forming a stable amide bond. The azide group then serves as a versatile handle for "click chemistry," a set of highly efficient and bio-orthogonal reactions. This allows for the covalent attachment of a wide array of molecules, such as targeting ligands (antibodies, peptides), imaging agents, and therapeutic payloads, with high specificity and yield.[1][2][3][]
The inclusion of the PEG spacer enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption, which can improve their circulation time in the body and reduce immunogenicity.[5] This "stealth" characteristic is crucial for the effective delivery of drugs to their target sites.
Physicochemical Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound and subsequent conjugation of targeting moieties can be confirmed through various analytical techniques. The following tables provide representative quantitative data on the expected changes in the physicochemical properties of nanoparticles upon surface modification.
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Functionalization
| Nanoparticle Type | Stage | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Gold Nanoparticles (AuNP) | Bare AuNP | 15 ± 2 | 0.18 | -35 ± 5 |
| Azido-PEG2-Functionalized AuNP | 25 ± 3 | 0.21 | -15 ± 4 | |
| Ligand-Conjugated AuNP | 35 ± 4 | 0.25 | -12 ± 4 | |
| Polymeric Nanoparticles (PLGA) | Bare PLGA NP | 150 ± 10 | 0.15 | -25 ± 6 |
| Azido-PEG2-Functionalized PLGA NP | 165 ± 12 | 0.17 | -10 ± 5 | |
| Antibody-Conjugated PLGA NP | 180 ± 15 | 0.19 | -8 ± 5 | |
| Liposomes | Bare Liposomes | 100 ± 8 | 0.12 | -30 ± 7 |
| Azido-PEG2-Functionalized Liposomes | 110 ± 9 | 0.14 | -18 ± 6 | |
| Peptide-Conjugated Liposomes | 120 ± 10 | 0.16 | -15 ± 6 |
Note: The data presented in this table are representative examples and may vary depending on the specific nanoparticle composition, synthesis method, and functionalization conditions.[6][7][8][9]
Table 2: Representative Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Therapeutic Agent | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Doxorubicin-loaded PLGA-PEG Nanoparticles | Doxorubicin | ~5-10% | > 80% |
| Paclitaxel-loaded Polymeric Micelles | Paclitaxel | ~20-25% | > 90% |
| siRNA-loaded Lipid Nanoparticles | siRNA | ~1-3% | > 95% |
Note: Drug loading and encapsulation efficiency are highly dependent on the physicochemical properties of the drug and the nanoparticle composition.[7][10]
Experimental Protocols
Detailed methodologies for the functionalization of amine-presenting nanoparticles with this compound and subsequent bio-orthogonal conjugation are provided below.
Protocol 1: Functionalization of Amine-Coated Nanoparticles with this compound
This protocol describes the covalent attachment of the this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugal filters, dialysis, or size exclusion chromatography)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-suspended through sonication.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The reagent is moisture-sensitive and should be handled accordingly.
-
Conjugation Reaction: While gently vortexing the nanoparticle suspension, add the this compound solution to achieve a 10- to 50-fold molar excess relative to the surface amine groups on the nanoparticles. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
Quenching: (Optional but recommended) To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
Purification: Remove excess linker and byproducts by repeated centrifugation of the nanoparticles followed by resuspension in DI water. Alternatively, use size exclusion chromatography or dialysis.
-
Characterization: Characterize the azide-functionalized nanoparticles to confirm successful conjugation. Recommended techniques include Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and Polydispersity Index (PDI), and Zeta Potential analysis to determine surface charge.
Protocol 2: Conjugation of Alkyne-Modified Molecules to Azide-Functionalized Nanoparticles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" chemistry reaction to attach an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 7.4
-
Purification system
Procedure:
-
Reaction Setup: Disperse the azide-functionalized nanoparticles in TBS buffer. Add the alkyne-modified molecule to the nanoparticle suspension. A 1.5 to 10-fold molar excess of the alkyne molecule over the estimated surface azide groups is recommended.
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in DI water) and sodium ascorbate (e.g., 1 M in DI water).
-
Click Reaction: Add CuSO4 to the reaction mixture to a final concentration of 100-500 µM. Immediately after, add sodium ascorbate to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature with gentle mixing, protected from light.
-
Purification: Purify the functionalized nanoparticles to remove the copper catalyst, excess alkyne-molecule, and other reagents. This can be achieved through methods such as dialysis against a buffer containing a chelating agent like EDTA, followed by further washing with DI water or buffer using centrifugal filters.
-
Final Characterization: Characterize the final ligand-conjugated nanoparticles using DLS, zeta potential, and other relevant techniques to confirm successful conjugation and assess colloidal stability.
Visualizing the Workflow and Biological Impact
To further aid researchers, the following diagrams illustrate the experimental workflow and a key signaling pathway targeted by functionalized nanoparticles.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: EGFR signaling pathway targeted by nanoparticles.[1][11][12][13][14]
The release of these comprehensive application notes is expected to standardize the use of this compound in nanoparticle functionalization, enabling researchers to develop more effective and clinically translatable nanomedicines. By providing clear protocols and expected outcomes, the scientific community is better equipped to harness the power of targeted nanoparticles in the fight against a wide range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
- 7. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Azido-PEG2-NHS Ester in Surface Plasmon Resonance (SPR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG2-NHS ester for the controlled and site-specific immobilization of ligands in Surface Plasmon Resonance (SPR) analysis. This two-step method, combining amine coupling and bio-orthogonal "click chemistry," offers significant advantages over traditional direct amine coupling, including improved ligand orientation and functionality, leading to higher quality kinetic data.
Introduction
Surface Plasmon Resonance is a powerful label-free technology for studying biomolecular interactions in real-time.[1][2][3] A critical step in any SPR experiment is the immobilization of a ligand to the sensor surface.[4] Traditional amine coupling, which targets primary amines on a ligand, can lead to random orientation and potential loss of activity if the binding site is sterically hindered or modified.[4]
The use of this compound, a heterobifunctional crosslinker, addresses these challenges.[5][6] This reagent facilitates a two-step immobilization strategy:
-
Ligand Derivatization: The NHS ester end of the molecule reacts with primary amines (e.g., lysine residues) on the ligand, covalently attaching an azide group via a flexible PEG spacer.[5][6]
-
Surface Immobilization: The azide-modified ligand is then captured on an SPR sensor chip functionalized with a complementary click chemistry moiety, such as dibenzocyclooctyne (DBCO), through a highly efficient and specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2][3][7]
This approach ensures a more homogenous and oriented presentation of the ligand, which is crucial for accurate kinetic and affinity analysis.[8]
Experimental Workflow Overview
The overall process involves preparing the azide-modified ligand and then immobilizing it on a suitable SPR sensor surface for subsequent interaction analysis.
Caption: Overall workflow for ligand immobilization using this compound and click chemistry for SPR.
Quantitative Data
The use of click chemistry for immobilization can lead to improved binding kinetics compared to standard amine coupling. The following table presents a comparison of kinetic data for the interaction between Carbonic Anhydrase II (CAII) and its inhibitor, sulpiride, using both traditional EDC/NHS coupling and a click chemistry approach. While the original data was generated using a DBCO-labeled ligand on an azido-surface, the principles and expected improvements are directly applicable to the this compound method.
| Immobilization Method | Analyte | ka (1/Ms) | kd (1/s) | KD (M) |
| EDC/NHS Coupling | Sulpiride | 1.2 x 10³ | 5.8 x 10⁻² | 4.8 x 10⁻⁵ |
| Click Chemistry | Sulpiride | 1.5 x 10³ | 7.5 x 10⁻² | 5.0 x 10⁻⁵ |
Data adapted from a study on a similar click chemistry system. Slightly higher on- and off-rates for the click chemistry method may indicate better accessibility of the ligand to the analyte.[7]
Experimental Protocols
Protocol for Labeling Ligand with this compound
This protocol describes the derivatization of a protein ligand with azide groups.
Materials:
-
Protein ligand in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette appropriate for the protein's molecular weight.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[5]
-
Labeling Reaction:
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5]
-
Storage: Store the purified azide-modified ligand under conditions optimal for the unlabeled protein.
Caption: Step-by-step protocol for labeling a protein ligand with this compound.
Protocol for SPR Immobilization and Interaction Analysis
This protocol outlines the immobilization of the azide-modified ligand onto a DBCO-functionalized SPR sensor chip and subsequent interaction analysis.
Materials:
-
SPR instrument with a DBCO-functionalized sensor chip.
-
Purified azide-modified ligand.
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20).
-
Analyte solution at various concentrations.
-
Regeneration solution (if applicable).
Procedure:
-
System Priming: Prime the SPR instrument with the running buffer to obtain a stable baseline.
-
Ligand Immobilization:
-
Inject the azide-modified ligand (typically at 10-200 µg/mL in running buffer) over the DBCO-functionalized sensor surface.[7][9]
-
The click chemistry reaction will proceed, covalently attaching the ligand to the surface. Monitor the response units (RU) to achieve the desired immobilization level.
-
Unlike EDC/NHS chemistry, no separate activation or deactivation step is required for the surface.[7][9] The unreacted DBCO or azide groups are generally inert.[7][9]
-
-
Baseline Stabilization: Wash the surface with running buffer until a stable baseline is achieved.
-
Interaction Analysis:
-
Inject the analyte at a series of concentrations over the ligand-immobilized surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration (if necessary): If the ligand-analyte interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the obtained sensorgrams to a suitable binding model to determine kinetic parameters (ka, kd) and affinity (KD).
Caption: Workflow for SPR immobilization and interaction analysis using an azide-modified ligand.
Conclusion
The use of this compound for a two-step click chemistry immobilization strategy offers a robust and reliable method for preparing high-quality SPR sensor surfaces. This approach provides greater control over ligand orientation and activity, minimizing the drawbacks associated with traditional covalent coupling methods.[1][7] By following the detailed protocols outlined in these application notes, researchers can enhance the quality and reproducibility of their SPR data, leading to more accurate and insightful characterization of biomolecular interactions.
References
- 1. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - Lab on a Chip (RSC Publishing) DOI:10.1039/C3LC41338A [pubs.rsc.org]
- 2. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immobilization Strategies [reichertspr.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. xantec.com [xantec.com]
- 8. Site‐Specific Immobilization of the Peptidoglycan Synthase PBP1B on a Surface Plasmon Resonance Chip Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XanTec bioanalytics GmbH | Whitepapers/Literature | Whitepapers | Easy, gentle and controlled ligand immobilization using Click Coupling [xantec.com]
Application Notes: Synthesis of Fluorescent Probes using Azido-PEG2-NHS Ester
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry. | Semantic Scholar [semanticscholar.org]
- 10. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. axispharm.com [axispharm.com]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Azido-PEG2-NHS ester
Welcome to the technical support center for Azido-PEG2-NHS ester. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and resolve common issues leading to low efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during your conjugation reaction with this compound.
Q1: My conjugation yield is very low or non-existent. What are the most common causes?
Low conjugation efficiency with this compound is a frequent challenge that can almost always be traced back to a few key areas: reagent stability, reaction conditions, and buffer composition. The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the reagent inactive.[1][2]
Here are the primary factors to investigate:
-
Hydrolyzed NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to moisture.[3] Improper storage or handling can lead to its degradation before it has a chance to react with your molecule.
-
Suboptimal pH: The reaction is highly pH-dependent.[4] For the primary amine on your target molecule to be reactive, it must be deprotonated (in the –NH₂ form).[5] This is favored at alkaline pH. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[5][6]
-
Incompatible Buffer: Your reaction buffer may contain nucleophiles that compete with your target molecule. Buffers containing primary amines, such as Tris (TBS) or glycine, are common culprits as they will react with the NHS ester.[5][7]
-
Low Reactant Concentration: The desired reaction between the NHS ester and your molecule is concentration-dependent. If your protein or molecule solution is too dilute, the competing hydrolysis reaction, which is dependent on the high and constant concentration of water, will dominate.[6][8]
Q2: How can I prevent my this compound from hydrolyzing?
Proper storage and handling are critical to maintaining the reactivity of your this compound.
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[3][9]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial, which would hydrolyze the highly sensitive NHS ester.[10][11]
-
Solvent Choice: If the this compound is not readily soluble in your aqueous buffer, it should be dissolved in a high-quality, anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][12] Be aware that DMF can degrade into dimethylamine, which has a "fishy" odor and will react with the NHS ester.[5]
-
Solution Stability: Do not prepare aqueous stock solutions for storage.[13] Solutions of this compound in anhydrous DMSO or DMF can be stored for a limited time (1-2 months) at -20°C under a dry, inert atmosphere.[12]
Q3: What is the optimal pH for the conjugation reaction, and which buffers should I use?
The optimal pH is a compromise between maximizing the reactivity of the primary amine on your target molecule and minimizing the hydrolysis of the NHS ester.[4]
-
Optimal pH Range: The most efficient pH range for the reaction is typically between 7.2 and 8.5.[14][15] Some studies suggest a narrower, ideal range of 8.3-8.5 to maximize the availability of the reactive amine while still managing the rate of hydrolysis.[5][12]
-
Recommended Buffers: Use non-amine-containing buffers. Phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers are all suitable choices.[5][16]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-HCl) and glycine, as they will directly compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield.[3][10]
Q4: My protein precipitates after adding the this compound. How can I prevent this?
Protein precipitation during or after conjugation can occur for several reasons:
-
High Concentration of Organic Solvent: If you dissolve the this compound in an organic solvent like DMSO or DMF, adding a large volume of this to your aqueous protein solution can cause the protein to precipitate.[8] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[8][17]
-
Change in Protein Charge: The reaction of the NHS ester with primary amines (like those on lysine residues) neutralizes the positive charge of the amine. This alteration in the protein's overall isoelectric point can affect its solubility, sometimes leading to aggregation and precipitation.[8][18]
-
Over-Modification: Excessive conjugation (a high degree of labeling) can also lead to the formation of large, insoluble aggregates.[8][18] To mitigate this, you can try reducing the molar excess of the this compound or shortening the reaction time.[8]
Quantitative Data Summary
The efficiency of an NHS ester conjugation is a balance between two competing reactions: aminolysis (the desired reaction) and hydrolysis (the undesired degradation of the reagent). The rates of these reactions are highly dependent on pH and temperature.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
This table illustrates how quickly the NHS ester is inactivated by water at different pH values. At higher pH, the reagent must react with the target amine very rapidly before it is hydrolyzed.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [6][14] |
| 8.0 | 4°C | ~1 hour | [14] |
| 8.6 | 4°C | 10 minutes | [6][14] |
Table 2: Recommended Reaction Conditions for Optimal Conjugation
This table provides a starting point for optimizing your conjugation reaction. The ideal conditions may vary depending on the specific properties of your target molecule.
| Parameter | Recommended Range | Rationale | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity (higher at increased pH) with NHS ester stability (lower at increased pH). | [5][12] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature allows for faster reaction rates. 4°C can be used to slow down both the reaction and hydrolysis, which may be beneficial for sensitive proteins. | [14][17] |
| Reaction Time | 30 - 60 minutes at Room Temp. / 2 - 4 hours at 4°C | Shorter times at room temperature are often sufficient. Longer incubation at 4°C can increase yield for less reactive molecules. | [10][13] |
| Molar Excess of Ester | 10- to 50-fold molar excess over the target molecule | Ensures the reaction is driven towards the product. The optimal ratio should be determined empirically. For dilute protein solutions, a higher excess may be needed. | [15][19] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired bimolecular reaction over the competing unimolecular hydrolysis reaction. | [5][12] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)[13]
-
Anhydrous DMSO or DMF[10]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]
-
Desalting column or dialysis device for purification[10]
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[10] If the protein is in an incompatible buffer (like Tris or glycine), perform a buffer exchange into the recommended reaction buffer.[7]
-
Prepare the NHS Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[13]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[15] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[17]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes. This step consumes any unreacted NHS ester.[13]
-
Purification: Remove the unreacted this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography.[][21]
Protocol 2: Quantification of Conjugation Efficiency using UV-Vis Spectroscopy
This method allows for the determination of the average number of this compound molecules conjugated to each protein, often referred to as the Degree of Labeling (DOL). This protocol assumes the azide group does not have a significant absorbance at the wavelengths being measured.
Principle: This method relies on the Beer-Lambert law. By measuring the absorbance of the conjugate solution at two wavelengths—one for the protein (typically 280 nm) and another if the PEG linker has a unique absorbance (if not, this method simplifies)—the DOL can be calculated.[22][23]
Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficient of the unconjugated protein at 280 nm (ε_protein_280).
-
Determine the molar extinction coefficient of the this compound at 280 nm (ε_linker_280) if it absorbs at this wavelength.
-
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280).
-
-
Calculate Concentrations and DOL:
-
The concentration of the protein (C_protein) can be calculated, correcting for any absorbance from the linker at 280 nm.
-
The Degree of Labeling (DOL) can then be estimated. A simplified formula if the linker absorbance at 280nm is negligible is: DOL = (A_linker_max * ε_protein_280) / ((A_280 - A_linker_max * CF) * ε_linker_max) Where CF is a correction factor for the protein's absorbance at the linker's λ_max. A more precise calculation requires solving simultaneous equations.[23]
-
Visual Guides and Workflows
Reaction Mechanism
The following diagram illustrates the chemical reaction between the this compound and a primary amine on a protein, as well as the competing hydrolysis reaction.
Caption: Reaction pathway for NHS ester conjugation and the competing hydrolysis side reaction.
Experimental Workflow
This diagram outlines the key steps for a successful conjugation experiment, from preparation to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
How to prevent hydrolysis of Azido-PEG2-NHS ester during reaction
Welcome to the Technical Support Center for Azido-PEG2-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges during your experiments, with a focus on preventing hydrolysis of the NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker.[1][2] It contains two primary reactive groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts with primary amines (-NH₂) found on proteins (like the side chain of lysine residues), amine-modified oligonucleotides, and other molecules to form a stable amide bond.[3][4][]
-
An azide group (-N₃) : This group is used in "click chemistry," a type of bioorthogonal reaction, to attach other molecules that have a corresponding alkyne group.[1][][7]
The polyethylene glycol (PEG) spacer (in this case, with two ethylene glycol units) increases the hydrophilicity and solubility of the molecule and the resulting conjugate.[1][2][7]
Q2: What is hydrolysis of this compound and why is it a major concern?
A2: Hydrolysis is the primary side reaction of concern when using this compound.[8] It is a chemical reaction where the NHS ester reacts with water, breaking down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS).[3][9] This is a significant problem because the hydrolyzed ester can no longer react with the target primary amine on your molecule, leading to low or no conjugation yield.[9] The rate of hydrolysis is a critical factor to control for a successful conjugation reaction.[3][10]
Q3: What are the key factors that influence the rate of NHS ester hydrolysis?
A3: The stability of an NHS ester is primarily influenced by three main factors:
-
pH : This is the most critical parameter. The rate of hydrolysis significantly increases as the pH rises (becomes more alkaline).[9][10][11]
-
Temperature : Higher temperatures accelerate the rate of both the desired amine reaction and the competing hydrolysis reaction.[9][10]
-
Buffer Composition : The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with your target molecule for the NHS ester.[9][10][12]
Troubleshooting Guide: Preventing Hydrolysis and Low Yield
Issue: Low or no labeling efficiency with this compound.
This is a common problem that can often be traced back to the hydrolysis of the this compound.[9] Below is a step-by-step guide to troubleshoot this issue.
Step 1: Verify Reagent and Buffer Integrity
| Potential Cause | Troubleshooting Action |
| Hydrolyzed this compound | NHS esters are moisture-sensitive.[4][13] Ensure the reagent has been stored properly at -20°C with a desiccant.[4][13] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][14] Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[4][12][15] Do not store NHS esters in aqueous solutions.[9][12] |
| Incompatible Buffer | Ensure your buffer does not contain primary amines (e.g., Tris, glycine).[4][9][12] Use buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate buffer.[3][9][10] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[4][8] |
| Degraded Organic Solvent | If dissolving the NHS ester in DMF, be aware that it can degrade over time to form dimethylamine, which contains a primary amine that will react with your NHS ester.[12][15] If your DMF has a "fishy" smell, do not use it.[12][15] Use high-purity, anhydrous grade solvents.[12] |
Step 2: Optimize Reaction Conditions
| Parameter | Recommendation | Rationale |
| pH | The optimal pH range for NHS ester conjugation is 7.2 to 8.5 .[9][10] A pH of 8.3-8.5 is often recommended as the ideal balance.[10][15] | Below pH 7.2, the primary amine on the target molecule is mostly protonated (-NH₃⁺), making it a poor nucleophile and slowing the reaction.[9][10] Above pH 8.5, the rate of NHS ester hydrolysis becomes very rapid, significantly reducing the conjugation efficiency.[9][10] |
| Temperature | Reactions can be performed at room temperature (for 1-4 hours) or at 4°C (overnight).[9][10][15] | Lower temperatures (4°C) can minimize the rate of hydrolysis, which can be advantageous for sensitive proteins or when longer reaction times are needed.[9][10] |
| Concentration | Higher concentrations of the reactants can favor the desired reaction over hydrolysis.[10] | The reaction between the NHS ester and the amine is a bimolecular reaction, while hydrolysis is a pseudo-first-order reaction. Increasing the concentration of the reactants will favor the bimolecular reaction. |
Quantitative Data: NHS Ester Hydrolysis Rates
The stability of the NHS ester is highly dependent on pH and temperature. The half-life of the NHS ester is the time it takes for half of the reactive ester to hydrolyze.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 to 5 hours[3][11] |
| 8.6 | 4°C | 10 minutes[3][11] |
| 8.5 | Room Temperature | The νa(C═O) decreases in strength by more than 50% in less than 480 seconds.[16] |
This data highlights the critical importance of pH control in your experiment.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general framework. Optimization for specific molecules may be required.[12]
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution : Dissolve your protein in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[17] If the protein is in a buffer containing primary amines, perform a buffer exchange.[8]
-
Prepare this compound Solution : Allow the vial of this compound to warm to room temperature before opening.[4][8] Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration that will allow for a 10- to 20-fold molar excess over the protein.[8][17]
-
Conjugation Reaction : Add the dissolved this compound solution to the protein solution while gently vortexing.[18] The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[2][9]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9][17]
-
Quenching the Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2][9] Incubate for 30 minutes at room temperature to block any unreacted NHS ester.[2][17]
-
Purification : Remove excess, unreacted this compound and byproducts by using a desalting column or dialysis.[4][19]
Visualizations
Caption: Competing reactions of this compound.
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound , 1312309-64-0 - Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. glenresearch.com [glenresearch.com]
Identifying and minimizing side reactions of Azido-PEG2-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively identify and minimize side reactions when using Azido-PEG2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what are their intended reactions?
A1: this compound is a heterobifunctional crosslinker with two key reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂), such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1][2]
-
Azide group (-N₃): This group is used in "click chemistry" and reacts with terminal alkynes, BCN, or DBCO to form a stable triazole linkage.[3][4][5]
Q2: What is the most common side reaction when using this compound, and how can I minimize it?
A2: The most prevalent side reaction is the hydrolysis of the NHS ester by water.[6][7] This reaction inactivates the ester, preventing it from conjugating to the target amine. The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions.[1][8][9] To minimize hydrolysis, it is crucial to control the pH of the reaction and use the NHS ester promptly after it is dissolved.[6][10]
Q3: What are the optimal reaction conditions for conjugating the NHS ester to a protein?
A3: For efficient conjugation, the following conditions are recommended:
-
pH: A pH range of 7.2 to 8.5 is optimal for the reaction between the NHS ester and primary amines.[1][6][11][12]
-
Buffer: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[6][13] Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided during the reaction.[6][14][15]
-
Temperature: The reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight.[11] Lower temperatures can help to minimize hydrolysis.[1]
Q4: Can the azide group on the this compound have side reactions?
A4: The azide group is generally very stable and bio-orthogonal. However, it can be reduced to a primary amine in the presence of certain reducing agents, such as dithiothreitol (DTT).[16][17][18] If a reduction of disulfide bonds in your protein is necessary, it is advisable to use tris(2-carboxyethyl)phosphine (TCEP), which is less likely to reduce the azide group.[19][20]
Q5: How should I store and handle this compound to ensure its reactivity?
A5: this compound is sensitive to moisture.[6][21] It should be stored at -20°C in a desiccated environment.[12][22] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][23] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage.[12][22]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The reagent was exposed to moisture or the reaction pH was too high. | Store the reagent properly and prepare solutions immediately before use.[6] Maintain the reaction pH between 7.2 and 8.5.[11] |
| Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS, HEPES, or borate buffer.[6][13] | |
| Inactive NHS ester: The reagent may have degraded due to improper storage. | Perform an activity test for the NHS ester (see Experimental Protocols). | |
| Low protein concentration: Dilute protein solutions can lead to less efficient conjugation.[6] | If possible, increase the concentration of your target molecule. | |
| Protein Precipitation After Adding NHS Ester | High concentration of organic solvent: The NHS ester is often dissolved in DMSO or DMF. | Use a concentrated stock of the NHS ester to minimize the volume of organic solvent added to the reaction (final concentration should not exceed 10% v/v).[21][24] |
| High degree of labeling: A high molar excess of a hydrophobic label can reduce protein solubility.[11] | Optimize the labeling ratio by reducing the molar excess of the NHS ester. | |
| Unexpected Bands on SDS-PAGE or Peaks in Chromatography | Multi-PEGylation: The protein has multiple reactive sites, leading to the attachment of more than one PEG chain.[7] | Systematically decrease the molar ratio of the NHS ester to the protein to favor mono-PEGylation.[7] |
| Reaction with other residues: At higher pH, the NHS ester can react with other nucleophilic residues like serine, threonine, and tyrosine.[6] | Control the pH within the recommended range of 7.2-8.5 and avoid unnecessarily long reaction times.[11] | |
| Loss of Azide Functionality | Presence of reducing agents: The azide group was reduced by a reducing agent like DTT. | If a reducing agent is necessary, use TCEP instead of DTT.[19][20] |
Quantitative Data
The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters under different pH and temperature conditions.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][8] |
| 7.4 | N/A | > 120 minutes | [9] |
| 8.6 | 4 | 10 minutes | [1][8] |
| 9.0 | N/A | < 9 minutes | [9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[24]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[11]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[12][22] Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[24]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-100 mM.[24][25] Incubate for 15-30 minutes at room temperature.[25]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.[11]
Protocol 2: Qualitative Activity Test for NHS Ester
This protocol can be used to confirm the reactivity of your NHS ester reagent. The principle is that hydrolysis of the ester by a base releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[14]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using a control solution (buffer only). Measure the absorbance of the NHS ester solution and record this initial value.
-
Forced Hydrolysis: To 1 mL of the NHS ester solution, add 50 µL of 0.5 M NaOH and mix.
-
Final Absorbance Reading: Immediately measure the absorbance at 260 nm. A significant increase in absorbance indicates an active NHS ester.
Protocol 3: Analysis of Conjugation by SDS-PAGE
This protocol describes how to analyze the results of your conjugation reaction using SDS-PAGE.
Materials:
-
Conjugated protein sample
-
Unmodified protein control
-
SDS-PAGE gel and running buffer
-
Loading buffer
-
Coomassie Blue stain or other protein stain
Procedure:
-
Sample Preparation: Mix a small aliquot of your conjugated protein sample and the unmodified protein control with loading buffer. Heat the samples if required by your standard protocol.
-
Gel Electrophoresis: Load the samples onto the SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Blue to visualize the protein bands.
-
Analysis: Compare the lane with the conjugated protein to the lane with the unmodified control. A successful conjugation will result in a shift in the molecular weight of the protein, causing the band to migrate slower on the gel.[26]
Visualizations
Caption: Workflow for the primary reaction of this compound with a protein.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, CAS 1312309-64-0 | AxisPharm [axispharm.com]
- 5. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Semantic Scholar [semanticscholar.org]
- 19. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. goldbio.com [goldbio.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. benchchem.com [benchchem.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. creativepegworks.com [creativepegworks.com]
Technical Support Center: Optimizing Azido-PEG2-NHS Ester Labeling Protocols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for labeling biomolecules with Azido-PEG2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting an N-hydroxysuccinimide (NHS) ester with primary amines (like the N-terminus or lysine residues on a protein) is between 7.2 and 8.5.[1][2][3] A pH range of 8.3-8.5 is often considered ideal as it provides a good balance between having deprotonated, nucleophilic amines ready to react and minimizing the hydrolysis of the NHS ester itself.[4][5][6] At lower pH, amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis significantly increases, reducing labeling efficiency.[1][4][5]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines, as these will compete with your target molecule.[1][4]
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris (tris(hydroxymethyl)aminomethane) |
| Carbonate-Bicarbonate Buffers | Glycine |
| HEPES Buffers | Buffers with any primary amine additives |
| Borate Buffers | Ammonium Salts (e.g., Ammonium Sulfate) |
Q3: How should I properly store and handle the this compound reagent?
Proper storage is crucial for maintaining the reactivity of NHS esters. They are sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][2] Before opening, the vial must be allowed to equilibrate to room temperature to prevent atmospheric moisture from condensing onto the reagent.[1] It is best to dissolve the reagent in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and not to prepare stock solutions for long-term storage.[3][7]
Q4: My this compound reagent is poorly soluble in my aqueous reaction buffer. What should I do?
This is a common issue. The recommended procedure is to first dissolve the this compound in a small amount of a water-miscible, anhydrous organic solvent such as DMSO or DMF.[5][6][7] This stock solution can then be added to your protein solution in the aqueous buffer.[7] Ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v), as higher concentrations may denature the protein.[7][8]
Q5: How do I stop (quench) the labeling reaction?
To stop the reaction, you can add a small molecule containing a primary amine.[2] Common quenching agents include Tris or glycine, which are added to a final concentration of 50-100 mM.[2][9] These molecules will react with any excess NHS ester, preventing further labeling of your target molecule.[2]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is one of the most common problems encountered. The following guide provides a systematic approach to diagnosing and resolving the issue.
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Incorrect Buffer pH | The reaction pH is outside the optimal 7.2-8.5 range.[1][3] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[3] Solution: Use a calibrated pH meter to verify that your reaction buffer is within the optimal range, ideally between 8.3 and 8.5.[5][6] |
| Amine-Containing Buffer | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[1][4] Solution: Perform a buffer exchange into a compatible buffer like PBS, bicarbonate, or borate buffer before starting the labeling reaction.[4] |
| Hydrolyzed/Inactive Reagent | The this compound has been compromised by moisture due to improper storage or handling.[1] Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[1] Use a fresh vial of the reagent if hydrolysis is suspected. Store desiccated at -20°C.[1][2] |
| Low Reactant Concentration | The concentrations of the protein and/or the NHS ester are too low, which favors the competing hydrolysis reaction. Solution: If possible, increase the concentration of your protein (1-10 mg/mL is a typical range).[7][9][10] You can also increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[2][9] |
| Suboptimal Reaction Time/Temp | The reaction may be too slow at low temperatures, or hydrolysis may dominate at high temperatures. Solution: Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[7][9][11] If hydrolysis is a major concern, performing the reaction at 4°C for a longer duration (e.g., 2 hours to overnight) can be beneficial.[2][5] |
| Inaccessible Amine Groups | The primary amines on the target molecule (lysine residues) may be buried within the protein's tertiary structure and inaccessible to the labeling reagent.[2] Solution: If structural information is available, assess the accessibility of lysine residues. In some cases, partial denaturation may be an option if the native conformation is not essential.[1] |
| Steric Hindrance | The PEG linker itself may create steric hindrance, preventing the NHS ester from efficiently reaching the target amine groups.[2] Solution: Consider increasing the molar excess of the labeling reagent or extending the reaction time to overcome kinetic barriers.[2] |
Experimental Protocols & Data
Recommended Reaction Conditions
Optimizing your labeling protocol often involves adjusting several key parameters. The table below summarizes the recommended starting conditions, which should be further optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL[7][9][10] | Higher concentrations generally lead to higher labeling efficiency.[9] |
| Molar Excess of Reagent | 5 to 20-fold[2][9] | Should be determined empirically for each protein and desired degree of labeling. |
| Reaction Buffer | PBS, Bicarbonate, or Borate[4] | Must be free of primary amines.[1][4] |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[1][5][6] | A critical parameter balancing amine reactivity and NHS ester hydrolysis.[1] |
| Reaction Time | 30-60 min at RT or 2 hours at 4°C[7][9] | Can be extended for slow reactions or to minimize hydrolysis.[2] |
| Quenching Agent | 50-100 mM Tris or Glycine[2][9] | Added to stop the reaction by consuming excess NHS ester. |
General Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein, such as an IgG antibody, with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[9]
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.[9]
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[5][9]
Procedure:
-
Protein Preparation : Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[7][9] If necessary, perform a buffer exchange.
-
NHS Ester Preparation : Immediately before use, allow the this compound vial to equilibrate to room temperature.[1] Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 10 mM).[7][9]
-
Labeling Reaction : Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently mixing.[2][9]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice/at 4°C for 2 hours.[7][9]
-
Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[2][9] Incubate for 30 minutes at room temperature.[2]
-
Purification : Remove the unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.[5][9]
Visual Guides
Reaction Pathway and Competing Hydrolysis
The efficiency of the labeling reaction is determined by the competition between the desired reaction with the amine (aminolysis) and the undesirable reaction with water (hydrolysis).
Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.
Experimental Workflow for Protein Labeling
This workflow outlines the key steps from preparation to purification for a successful labeling experiment.
Caption: Standard experimental workflow for this compound labeling.
Troubleshooting Logic Tree
If you are experiencing low labeling efficiency, use this decision tree to identify the potential cause.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Purifying Azido-PEG2-NHS Ester Conjugates
Welcome to our dedicated support center for troubleshooting challenges encountered during the purification of Azido-PEG2-NHS ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction Optimization & Troubleshooting
Q1: My conjugation yield is low. What are the most likely causes?
Low conjugation yield is a common issue that can often be traced back to suboptimal reaction conditions. The primary factors to investigate are the stability of the NHS ester, the pH of the reaction buffer, and the integrity of your starting materials.
Troubleshooting Steps:
-
Verify Reagent Quality: Azido-PEG2-NHS esters are moisture-sensitive.[1][2] Ensure your reagent has been stored correctly at -20°C with a desiccant and brought to room temperature before opening to prevent condensation.[1][2] It is recommended to dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and not to store it in solution for extended periods.[1][3]
-
Optimize Reaction pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[3][4][5]
-
Below pH 7.2: The primary amines on your molecule will be mostly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[4]
-
Above pH 8.5: While the amines are deprotonated and reactive, the NHS ester is prone to rapid hydrolysis, which competes with the conjugation reaction and reduces yield.[4][6][7][8][9]
-
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly lowering the conjugation efficiency.[1][4]
-
Adjust Molar Ratio: A 5- to 20-fold molar excess of the this compound over the amine-containing molecule is a typical starting point.[1][10] This ratio may need to be empirically optimized for your specific molecule.[10]
Q2: Which buffers should I use for the conjugation reaction, and what is the optimal pH?
Choosing the right buffer system is critical for a successful conjugation.
Recommended Buffers: Amine-free buffers are essential.[4] Commonly used and recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate buffer
-
HEPES
-
Borate buffer
A frequently recommended option is 0.1 M sodium bicarbonate at pH 8.3-8.5.[3][4]
Optimal pH Range: The optimal pH for NHS ester conjugation is between 7.2 and 8.5.[4][6] This range provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the hydrolysis of the NHS ester.[4]
Data Summary: Effect of pH on NHS Ester Stability
The stability of the NHS ester in aqueous solution decreases significantly as the pH increases.
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | 4-5 hours | Slower reaction rate due to amine protonation, but longer ester stability.[11] |
| 8.0 | 1 hour | A good balance of amine reactivity and ester stability.[11] |
| 8.6 | 10 minutes | Very fast amine reaction, but rapid hydrolysis significantly reduces available NHS ester.[11] |
| 9.0 | < 9 minutes | Extremely rapid hydrolysis, leading to very low conjugation efficiency.[7][8] |
Q3: How can I stop the conjugation reaction effectively?
To stop the reaction and deactivate any unreacted, excess NHS esters, you should add a quenching agent that contains a primary amine.[12] This prevents further and non-specific reactions in subsequent steps.
Common Quenching Agents:
Add the quenching agent to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[13]
Section 2: Purification Strategy & Troubleshooting
Q4: What is the best method to purify my this compound conjugate?
The PEGylation reaction results in a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and byproducts.[10][] The choice of purification method depends on the size and properties of your target molecule and the impurities you need to remove.
Comparison of Purification Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius | High resolution, reproducible, effective at removing small molecules.[10][12][] | Requires specialized equipment (HPLC/FPLC), potential for sample dilution.[12] | Separating larger protein conjugates from smaller unreacted PEG and byproducts.[10][] |
| Ion Exchange Chromatography (IEX) | Separation based on surface charge | Can separate species with different degrees of PEGylation and positional isomers.[10][] | PEG chains can shield charges, altering elution behavior.[10][] | Proteins where PEGylation significantly alters the surface charge.[] |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | High resolution, useful for separating positional isomers.[10][] | Can be denaturing for some proteins. | Peptides and small molecules; analytical assessment of purity.[10][] |
| Dialysis / Ultrafiltration | Size-based separation via a membrane | Gentle on samples, can handle large volumes, cost-effective.[12] | Slow, may not completely remove all small molecule impurities.[12] | Large molecules like proteins and antibodies that are significantly larger than the unreacted PEG linker.[12] |
A multi-step purification strategy often yields the best results.[10]
Logical Flow for Choosing a Purification Method
Q5: I am seeing co-elution of my conjugate and unreacted PEG reagent during SEC. How can I resolve this?
Co-elution during Size Exclusion Chromatography (SEC) can occur if the hydrodynamic radius of the unreacted PEG is not sufficiently different from the PEGylated conjugate.[15] This is more common with smaller proteins or larger PEG chains.
Troubleshooting Steps:
-
Optimize SEC Conditions:
-
Column Selection: Use a column with a smaller pore size or a longer column length to increase resolution.
-
Flow Rate: Reduce the flow rate to allow for better separation.[16]
-
-
Use an Orthogonal Method: If optimizing SEC is insufficient, a secondary purification step using a different separation principle is recommended.
-
Ion Exchange Chromatography (IEX): This is often effective as PEGylation can shield surface charges, leading to a change in elution from the IEX column compared to the un-PEGylated protein.[10][]
-
Hydrophobic Interaction Chromatography (HIC): PEG is hydrophobic and can be used to separate the PEGylated peptide from the unreacted PEG.[17]
-
Section 3: Product Characterization & Purity Analysis
Q6: How can I confirm the purity of my final product?
A combination of analytical techniques is often required to fully characterize the purity of the conjugate.[16]
Recommended Analytical Methods:
-
SDS-PAGE: A simple and effective way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will appear as a higher molecular weight band, often broader than the sharp band of the unmodified protein.[10][16]
-
Analytical SEC-HPLC: This is a common method to determine the percentage of monomeric conjugate and to detect the presence of aggregates or unreacted protein.[10]
-
Analytical RP-HPLC: Useful for assessing the presence of different PEGylated isoforms and separating the conjugate from unreacted small molecules.[10][15]
-
Mass Spectrometry (MS): Provides precise mass information to confirm the successful conjugation and to determine the degree of PEGylation (the number of PEG chains attached to the molecule).[16][]
Q7: My PEGylated protein appears as a broad smear on an SDS-PAGE gel. Is this normal?
Yes, this is a very common observation for PEGylated proteins.[16] This smearing or broad banding is due to two main factors:
-
Heterogeneity of PEGylation: The conjugation reaction often produces a mixture of proteins with a varying number of PEG chains attached (e.g., mono-, di-, tri-PEGylated species). Each of these will migrate at a slightly different rate, creating a broad band.[16]
-
Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which adds to the heterogeneity of the final conjugate and contributes to the broadening of the band on the gel.[16]
Section 4: Specific Issues
Q8: My protein is aggregating or precipitating during the conjugation or purification process. What can I do?
Protein aggregation is a potential side effect of the conjugation process and can complicate purification.[19][20]
Possible Causes and Solutions:
-
High Concentration of Organic Solvent: If the this compound is dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[1][21][22]
-
Unfavorable Reaction Conditions: The pH or temperature of the reaction may be causing your protein to become unstable.[21] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down both the reaction and any potential denaturation.[6]
-
High Degree of Labeling: Modifying a large number of surface lysines can alter the protein's charge and solubility, leading to aggregation.[21] Try reducing the molar excess of the NHS ester reagent to target fewer amines.[21]
-
Buffer Conditions during Purification: The buffers used in chromatography can sometimes promote aggregation. Adding excipients like arginine or adjusting the salt concentration in your purification buffers can help improve solubility.
Experimental Workflow for Conjugation and Purification
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer (e.g., PBS, Borate, Bicarbonate) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange.[13]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1][22]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10] Ensure the final concentration of the organic solvent does not exceed 10%.[1][21]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[13][23][24]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[13]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25, Superdex 75/200) with a suitable buffer, such as PBS.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at an optimized flow rate. The larger PEGylated protein will elute before the smaller, unreacted PEG-NHS ester and other small molecules.[12]
-
Fraction Collection: Collect fractions and analyze them by SDS-PAGE or UV-Vis spectroscopy to identify those containing your purified product.[10]
Protocol 3: Purification by Dialysis
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target molecule but large enough to allow the unreacted PEG linker to pass through (e.g., a 10 kDa MWCO for a >50 kDa protein).[12]
-
Prepare Sample: Place your quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the dialysis device in a large volume of an appropriate buffer (at least 100 times the sample volume). Stir the buffer gently.[12]
-
Buffer Exchange: Change the dialysis buffer at least 3-4 times over 24-48 hours to ensure complete removal of the small molecules.[12]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. benchchem.com [benchchem.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nanocomposix.com [nanocomposix.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. waters.com [waters.com]
- 16. benchchem.com [benchchem.com]
- 17. Methods for pegylated separations - Chromatography Forum [chromforum.org]
- 19. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. confluore.com [confluore.com]
- 23. NHS-PEG-NHS [nanocs.net]
- 24. broadpharm.com [broadpharm.com]
Technical Support Center: Strategies for Removing Unreacted Azido-PEG2-NHS Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of excess Azido-PEG2-NHS ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?
It is essential to remove unreacted this compound to ensure the purity and integrity of your final conjugate.[1] Failure to do so can lead to several significant issues:
-
Continued, Undesired Reactions: The highly reactive NHS ester can continue to react with primary amines in subsequent steps, leading to non-specific labeling and unpredictable results.[1]
-
Inaccurate Quantification: The presence of the unreacted PEG linker can interfere with methods used to determine the concentration of your desired product, leading to inaccurate measurements.[1]
-
Altered Biological Activity: Impurities can negatively affect the biological activity, stability, and functional properties of your final conjugate.[1]
-
Increased Sample Complexity: Residual reagents unnecessarily increase the complexity of your sample, which can interfere with downstream analyses like mass spectrometry.[2]
Q2: What are the primary methods for removing excess this compound?
The most effective methods for separating the labeled molecule from the small, unconjugated this compound are based on differences in molecular size.[3] The main strategies include:
-
Chemical Quenching: This is the first step, where a small molecule containing a primary amine (e.g., Tris, glycine) is added to the reaction mixture. This agent reacts with and inactivates any remaining NHS esters, preventing further labeling.[1]
-
Size Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their size.[4][5] Larger conjugated molecules pass through the column quickly, while the smaller, unreacted NHS ester molecules are trapped in the porous beads and elute later.[4][6] This can be performed using gravity-based columns, FPLC/HPLC systems, or convenient spin columns for rapid desalting.[3][6]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free NHS ester.[3] The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer, allowing the small, unreacted molecules to diffuse out.[7][8]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including the molecular weight of your target molecule, sample volume, concentration, and the required purity. The table below provides a comparison to guide your decision.[1][3]
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation across a semi-permeable membrane.[1] | Gentle on samples, can handle large volumes, minimal sample dilution if done carefully.[1][3][7] | Slow (can take 24-48 hours), may not be efficient for molecules close in size to the MWCO.[1][9] | Large molecules (e.g., proteins >10 kDa) that are significantly larger than the this compound.[1] |
| Size Exclusion Chromatography (SEC) / Desalting | Separation based on hydrodynamic radius as molecules pass through a porous resin.[4][6] | Fast (especially spin columns), high resolution, reproducible, and can be automated.[1][3][10] | Can lead to sample dilution, requires specialized columns or equipment (FPLC/HPLC).[1][3] | Rapid purification of small to medium sample volumes where a significant size difference exists between the product and reagent.[3] |
| Precipitation (e.g., with PEG) | Altering solvent conditions to selectively decrease the solubility of the larger, conjugated product, leaving the smaller reagent in the supernatant.[11][12] | Can concentrate the product, scalable, and cost-effective.[13][14] | Risk of protein denaturation or co-precipitation of impurities, may require significant optimization.[12][13] | Large-scale purifications where chromatography may be impractical.[13] |
Mandatory Visualization: Experimental Workflow
Caption: Workflow for quenching and purifying protein conjugates.
Experimental Protocols
Protocol 1: Chemical Quenching of Excess NHS-Ester
This protocol describes how to inactivate unreacted this compound. This step should be performed before purification.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.[1]
-
Add to Reaction: Add the quenching buffer to your reaction mixture to a final concentration of 20-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction.[3]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1]
-
Proceed to Purification: The quenched reaction mixture is now ready for purification using a method like size exclusion chromatography or dialysis.[3]
Protocol 2: Removal by Size Exclusion Chromatography (Spin Column)
This method is ideal for the rapid removal of excess reagents from small sample volumes (typically < 100 µL).[3]
-
Prepare the Spin Column: Select a desalting spin column (e.g., Zeba™, Sephadex™ G-25) with an appropriate molecular weight cut-off for your conjugate.[3]
-
Equilibrate the Column: Remove the column's storage buffer. Place the column in a collection tube and centrifuge at 1,000-1,500 x g for 1-2 minutes to remove the interstitial fluid.[3]
-
Wash the Column: Add 300-500 µL of your desired final buffer (e.g., PBS) to the top of the resin bed. Centrifuge again at 1,000-1,500 x g for 1-2 minutes. Repeat this wash step 2-3 times, discarding the flow-through each time.[3]
-
Load Sample: Place the column into a new, clean collection tube. Carefully apply the entire quenched reaction mixture to the center of the resin bed.[3]
-
Elute Purified Sample: Centrifuge the column at 1,000-1,500 x g for 2 minutes. The flow-through contains your purified conjugate, while the unreacted this compound and quenching agent are retained in the column resin.[3]
-
Store Conjugate: Store the purified conjugate under conditions appropriate for your molecule.
Protocol 3: Removal by Dialysis
This protocol is suitable for larger sample volumes or when a high degree of buffer exchange is needed.[3]
-
Select Dialysis Membrane: Choose a dialysis membrane or cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your target molecule but large enough to allow the unreacted PEG linker to pass through (e.g., a 3.5K or 7K MWCO for an antibody).[3]
-
Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with DI water to remove any storage solution.[7]
-
Load Sample: Load your quenched reaction mixture into the dialysis device and seal it securely, ensuring no leaks.[7]
-
Perform Dialysis: Immerse the sealed device in a beaker containing a large volume of the desired buffer (at least 100-200 times the sample volume).[1][8] Place the beaker on a magnetic stir plate and stir gently at 4°C.[7]
-
Exchange Buffer: For efficient removal, change the dialysis buffer completely at least 3-4 times. A typical schedule is 2-4 hours for the first two changes, followed by an overnight dialysis step.[1][9]
-
Recover Sample: Carefully remove the dialysis device from the buffer, dry the exterior, and recover your purified sample.
Troubleshooting Guide
Q4: I still see residual unreacted NHS ester in my sample after purification. What could have gone wrong?
| Possible Cause | Solution |
| Inefficient Quenching | Ensure the quenching agent was added at a sufficient final concentration (20-100 mM) and allowed to react for at least 15 minutes before purification.[3] |
| Inappropriate SEC Column/Resin | Verify that the fractionation range of your size exclusion resin is appropriate for separating your large conjugate from the small (MW < 500 Da) this compound.[6] For desalting, ensure the column was not overloaded. |
| Incorrect Dialysis MWCO | Confirm that the MWCO of your dialysis membrane is low enough to retain your product but high enough to allow the small NHS ester to diffuse out freely. |
| Insufficient Dialysis Time/Buffer | Dialysis is a diffusion-dependent process. Increase the dialysis time and perform more frequent, large-volume buffer changes to maximize the concentration gradient and ensure complete removal.[1][9] |
Q5: My protein has precipitated or aggregated after the labeling and purification process. Why did this happen?
| Possible Cause | Solution |
| Over-labeling | A high degree of modification can alter the protein's surface charge and hydrophobicity, leading to aggregation.[15] Reduce the molar excess of the this compound in your initial reaction. |
| Organic Solvent Concentration | The NHS ester is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10% (v/v), as higher concentrations can denature proteins.[16][17] |
| pH Drift | The hydrolysis of NHS esters releases N-hydroxysuccinimide, which can lower the pH of a poorly buffered solution, potentially causing the protein to approach its isoelectric point and precipitate.[18][19] Ensure you are using a buffer with sufficient capacity (e.g., 0.1 M phosphate).[19] |
Q6: The recovery of my conjugated protein is very low after purification. What are some potential reasons?
| Possible Cause | Solution |
| Non-specific Binding (SEC) | Your protein may be interacting with the SEC column matrix. Try adding 150-500 mM NaCl to your running buffer to minimize ionic interactions.[5] |
| Sample Loss During Dialysis | Ensure the dialysis device is not leaking. Also, be aware that some sample volume can be lost to the membrane surface, especially with very small sample volumes.[7] |
| Precipitation/Aggregation | Aggregated protein may have been lost during centrifugation steps or by sticking to column surfaces. See Q5 for troubleshooting aggregation.[15] |
References
- 1. benchchem.com [benchchem.com]
- 2. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 5. Size Exclusion Chromatography: Size Does Matter [peakproteins.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 10. bio-rad.com [bio-rad.com]
- 11. Precipitation of proteins with polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
Addressing aggregation issues with Azido-PEG2-NHS ester conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG2-NHS ester conjugates. Our goal is to help you overcome common challenges, particularly aggregation, to ensure successful bioconjugation experiments.
Troubleshooting Guide: Aggregation Issues
Protein aggregation is a common issue encountered during conjugation with this compound. This guide provides a systematic approach to diagnosing and resolving these problems.
Q1: My protein conjugate is showing signs of aggregation (e.g., turbidity, precipitation, or high molecular weight species in SEC). What are the primary causes?
A1: Protein aggregation during or after conjugation with this compound can arise from several factors that alter the physicochemical properties of the protein.[1][2] The primary causes include:
-
Alteration of Surface Charge: The NHS ester reacts with primary amines, such as those on lysine residues, which are typically positively charged at physiological pH. This reaction neutralizes the charge, which can change the protein's isoelectric point (pI) and reduce the repulsive forces between protein molecules, leading to aggregation.[1][3]
-
Increased Surface Hydrophobicity: While the PEG spacer is hydrophilic, the overall modification can introduce hydrophobic characteristics, promoting self-association and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Inappropriate pH, high temperature, or unsuitable buffer composition can destabilize the protein, making it more prone to aggregation.[1]
-
High Degree of Labeling (Over-labeling): Modifying too many lysine residues can significantly alter the protein's surface properties, leading to reduced solubility and aggregation.[1][4]
-
High Protein Concentration: Increased proximity of protein molecules can facilitate intermolecular interactions and aggregation.[1][2]
-
Presence of Organic Solvents: this compound is often dissolved in organic solvents like DMSO or DMF. High final concentrations of these solvents in the aqueous reaction mixture can cause protein precipitation.[1][4]
Q2: How can I prevent or minimize aggregation during the conjugation reaction?
A2: Preventing aggregation involves optimizing the reaction conditions and handling of the reagents. Here are key strategies:
-
Optimize Reaction Conditions: Carefully control the pH, temperature, and buffer composition. A lower temperature (e.g., 4°C) for a longer duration can slow down aggregation processes.[1][5]
-
Control the Degree of Labeling: Reduce the molar excess of the this compound to target fewer primary amines. It is recommended to perform a titration to find the optimal reagent-to-protein ratio.[2][4]
-
Manage Reagent Addition: Add the dissolved this compound to the protein solution slowly and with gentle, continuous mixing to avoid localized high concentrations.[1]
-
Limit Organic Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10%.[4][6][7]
-
Use Stabilizing Excipients: Incorporate additives into your buffer to enhance protein stability and suppress aggregation.[5]
Q3: What are the recommended storage and handling procedures for this compound to maintain its reactivity and prevent issues?
A3: Proper storage and handling are critical as the NHS ester moiety is highly sensitive to moisture.[6][8]
-
Storage: Store the reagent at -20°C in a desiccated environment.[4][9]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[4][6][8]
-
Solution Preparation: Prepare solutions of the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage, as the NHS ester readily hydrolyzes.[4][6][8]
Frequently Asked Questions (FAQs)
Q4: What is the optimal pH for the NHS ester reaction?
A4: The optimal pH for the reaction of an NHS ester with primary amines is typically between 7.2 and 8.5.[4][10] Below this range, the primary amines are increasingly protonated and less nucleophilic. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[4][][12][13]
Q5: Which buffers should I use for the conjugation reaction?
A5: It is crucial to use an amine-free buffer to avoid competition with the protein for reaction with the NHS ester.[1][4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[5][10] Avoid buffers containing primary amines, such as Tris or glycine.[1][6][8]
Q6: How can I remove aggregates from my final conjugate solution?
A6: If soluble aggregates are present after the labeling reaction and initial purification, they can be removed using size-exclusion chromatography (SEC). SEC separates molecules based on their size, with larger aggregates eluting before the monomeric conjugate.[1][5][14]
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can promote aggregation.[2] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower ratio to avoid over-labeling and titrate up.[5][6] |
| Reaction pH | 7.2 - 8.5 | Balances efficient amine reaction with protein stability and minimizes NHS-ester hydrolysis.[4][10] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lowering the temperature can improve protein stability and reduce aggregation.[5] |
| Incubation Time | 30-60 min at RT; 2-4 hours at 4°C | Adjust based on temperature to ensure reaction completion.[4][6] |
| Organic Solvent | < 10% of final volume | High concentrations of DMSO or DMF can denature the protein.[4][6][7] |
Table 2: Common Stabilizing Excipients to Reduce Aggregation
| Excipient | Recommended Concentration | Purpose |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[5] |
| Sucrose / Trehalose | 5 - 10% (w/v) | Acts as a protein stabilizer through preferential exclusion.[5] |
| Polysorbate 20/80 | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface-induced aggregation.[5] |
| Glycerol | 5 - 20% (v/v) | Increases solution viscosity and can prevent aggregation.[5] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer.[7]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4][15]
-
Conjugation Reaction:
-
Calculate the volume of the this compound solution needed to achieve the desired molar excess (e.g., start with a 10- to 20-fold molar excess) over the protein.[15]
-
Add the reagent solution to the protein solution while gently mixing. Ensure the final DMSO or DMF concentration is below 10%.[4][7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[4][6]
-
-
Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[4][5][15]
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.[4][5][14]
Visualizations
Caption: General experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting flowchart for addressing aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. This compound | 1312309-64-0 [m.chemicalbook.com]
- 10. lumiprobe.com [lumiprobe.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Azido-PEG2-NHS Ester Conjugation
Welcome to the technical support center for Azido-PEG2-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a primary amine?
A2: The optimal pH for conjugating an NHS ester with a primary amine is a balance between two competing reactions: aminolysis (the desired reaction) and hydrolysis (the undesired breakdown of the NHS ester).[1][2] The recommended pH range is typically between 7.2 and 8.5.[1] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the reaction between the NHS ester and the deprotonated primary amine while minimizing the rate of hydrolysis.[3][4][5]
Q2: Why is pH so critical for the reaction's success?
A2: The pH of the reaction buffer directly influences both the reactivity of the target amine and the stability of the NHS ester.[2] Primary amines are only reactive in their deprotonated, nucleophilic state (-NH₂).[6] At a pH below 7, these amines are predominantly in their protonated, non-reactive form (-NH₃⁺). As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction. However, the rate of hydrolysis of the NHS ester also increases significantly with higher pH, which reduces the amount of active reagent available to react with the target molecule.[1][5][7]
Q3: Which buffers are recommended for this reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[2] Buffers to avoid include Tris and glycine, although they can be used to quench the reaction once it is complete.[1][2]
Q4: How can I stop or "quench" the labeling reaction?
A4: To terminate the reaction, you can add a quenching buffer that contains primary amines.[1] Common quenching agents include Tris-HCl or glycine at a final concentration of 20-100 mM.[1][9][10] These molecules will react with any remaining unreacted NHS ester, rendering it inert.[10]
Q5: My this compound is not dissolving well in my aqueous buffer. What should I do?
A5: this compound, like many NHS esters, can have limited solubility in aqueous solutions.[3] It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[3][8][9] This stock solution can then be added to your protein or biomolecule in the appropriate aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically below 10%) to avoid denaturation of proteins.[8]
Data Presentation
The efficiency of an this compound reaction is a trade-off between the rate of the desired amine reaction and the rate of the competing hydrolysis reaction. The stability of the NHS ester is a critical factor, and it is highly dependent on the pH of the solution.
Table 1: Impact of pH on NHS Ester Stability and Reaction Efficiency
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Half-life of NHS Ester | Expected Conjugation Efficiency |
| < 7.0 | Low (amines are protonated) | Slow | 4-5 hours (at pH 7.0, 0°C)[7] | Suboptimal for efficient conjugation. May be used to favor N-terminal labeling over lysine labeling. |
| 7.2 - 8.5 | Good to Excellent | Moderate to Rapid | Decreases with increasing pH | Optimal range for most applications. [1] |
| > 8.5 | Excellent | Very Rapid | 10 minutes (at pH 8.6, 4°C)[7] | Generally not recommended due to rapid hydrolysis competing with the desired reaction.[1] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1][2]
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[1] If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a desalting column or dialysis.[8]
-
Prepare the NHS Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[8] Dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[1][9]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] Gently mix the solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[1] Longer incubation times at lower temperatures may be beneficial if the protein is sensitive or if hydrolysis is a concern.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1] Incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.[1][8]
Mandatory Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming steric hindrance in Azido-PEG2-NHS ester labeling
Welcome to the technical support center for Azido-PEG2-NHS ester and other bioconjugation reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to steric hindrance and other challenges during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound labeling?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups near a reactive site that physically obstructs the chemical reaction.[1] In the case of this compound labeling, this occurs when the three-dimensional structure of the target biomolecule (e.g., a protein) prevents the NHS ester from efficiently reaching and reacting with a primary amine (like the side chain of a lysine residue).[2] The target amine may be buried within the protein's folded structure or shielded by nearby bulky amino acid residues.
Q2: How does the short PEG2 linker in this compound contribute to or help overcome steric hindrance?
A2: The short PEG2 linker acts as a spacer arm to increase the distance between the azide moiety and the NHS ester.[3] However, a linker that is too short may not provide enough separation to overcome significant steric barriers on the biomolecule's surface, leading to a "steric clash".[2] While longer PEG chains can offer more flexibility and reach, a short PEG2 linker is advantageous for creating more compact conjugates and may be sufficient when the target amine is relatively accessible.[4] The optimal length is a balance between providing enough reach and avoiding potential self-hindrance from a very long linker.[3]
Q3: What are the optimal reaction conditions for conjugating this compound?
A3: Successful conjugation with an NHS ester is highly dependent on the reaction conditions. The optimal pH range is typically between 7.2 and 8.5.[5][6] Below this range, primary amines are protonated and less nucleophilic, while above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[6] Amine-free buffers such as phosphate, borate, or bicarbonate are recommended.[5] Reactions are often carried out for 1-2 hours at room temperature or for 2-4 hours at 4°C.[7]
Q4: My labeling efficiency is low. What are the most common causes?
A4: Low labeling efficiency with this compound can stem from several factors:
-
Suboptimal pH: The pH of your reaction buffer may be too low (amines are protonated) or too high (NHS ester hydrolysis).[8]
-
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule for the NHS ester.[8]
-
Hydrolysis of the NHS ester: The reagent is moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation.[9]
-
Steric hindrance: The target primary amines on your biomolecule may be inaccessible.[8]
-
Insufficient molar excess of the reagent: A higher molar excess of the this compound may be needed to drive the reaction.[8]
Q5: How can I quench the labeling reaction?
A5: To stop the conjugation reaction, you can add a quenching buffer containing primary amines.[7] Common quenching buffers include 1 M Tris-HCl or glycine at a final concentration of 50-100 mM.[7][8] These will react with any remaining unreacted NHS ester, preventing further labeling of your biomolecule.
Troubleshooting Guides
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution | Citation |
| Inaccessible Reactive Site | 1. Increase PEG Linker Length: Use a linker with a longer PEG chain (e.g., PEG4, PEG8) to provide greater reach to the sterically hindered amine. | [3] |
| 2. Denature and Refold Protein: In some cases, partial, reversible denaturation can expose buried residues, followed by refolding after conjugation. This should be approached with caution to preserve protein function. | ||
| Suboptimal Reaction Conditions | 1. Optimize pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter. | [6][8] |
| 2. Increase Reagent Concentration: Use a higher molar excess of the this compound (e.g., 20-fold to 50-fold). | [8] | |
| 3. Increase Protein Concentration: Higher protein concentrations (1-10 mg/mL) can favor the labeling reaction over hydrolysis. | [8] | |
| Inactive NHS Ester Reagent | 1. Proper Handling: Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. | [9] |
| 2. Fresh Solution: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage. | [9] | |
| 3. Use a Fresh Vial: If in doubt about the reagent's activity, use a new, unopened vial. | [6] | |
| Competing Nucleophiles | 1. Amine-Free Buffers: Ensure your reaction buffer (e.g., PBS, Borate buffer) does not contain primary amines like Tris or glycine. | [8] |
Problem: Protein Aggregation/Precipitation During or After Labeling
| Possible Cause | Recommended Solution | Citation |
| High Degree of Labeling | 1. Reduce Molar Excess: A high degree of labeling can alter the surface charge and solubility of the protein. Reduce the molar excess of the NHS ester. | [5] |
| 2. Optimize Reaction Time: Shorten the incubation time to limit the extent of the reaction. | ||
| Solvent-Induced Precipitation | 1. Limit Organic Solvent: Ensure the final concentration of the organic co-solvent (DMSO/DMF) in the reaction mixture does not exceed 10%. | [5] |
| Protein Instability | 1. Milder Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. | [8] |
| 2. Buffer Optimization: Screen different amine-free buffers to find one that enhances the stability of your specific protein. |
Data Presentation
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
This table summarizes the potential effect of increasing PEG spacer length on the efficiency of conjugation to a hydrophobic drug-linker.
| PEG Spacer Length | Average DAR | Potential Interpretation | Citation |
| PEG2 | 4.2 | Higher DAR may be achieved with shorter linkers if the conjugation site is accessible. | [10] |
| PEG4 | 3.8 | A slight decrease in DAR might be observed as the linker length increases. | [10] |
| PEG8 | 3.5 | Longer linkers might introduce some self-hindrance, leading to a lower DAR. | [10] |
| PEG12 | 3.1 | The trend of decreasing DAR with longer linkers can continue. | [10] |
| Note: Data is representative and actual results will vary depending on the specific antibody, drug, and reaction conditions. |
Table 2: Recommended Reaction Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes | Citation |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve labeling efficiency. | [11] |
| Molar Excess of Linker | 10-50 fold | This is a starting point and should be optimized for the specific application. | [11] |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | A critical parameter to balance amine reactivity and NHS ester hydrolysis. | [8] |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate | Must be free of primary amines. | [5] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times. | [8] |
| Reaction Time | 30 - 120 minutes | Can be optimized based on temperature and desired degree of labeling. | [11] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general procedure for labeling a protein with an this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).[12]
-
This compound.[12]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12]
-
Desalting column or dialysis cassette appropriate for the protein's molecular weight.[12]
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.[12]
-
NHS Ester Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[5][9]
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration is below 10%.[5]
-
Incubation: Incubate the reaction for 1 hour at room temperature or for 2-4 hours at 4°C.[5]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7][8]
-
Purification: Remove unreacted NHS ester and byproducts using a desalting column or dialysis.[5]
Protocol 2: Determining the Degree of Labeling (DOL)
This experiment aims to compare the reaction efficiency of Azido-PEG-NHS esters with different PEG lengths.
Procedure:
-
Perform parallel labeling reactions as described in Protocol 1 using Azido-PEG-NHS esters with different PEG lengths (e.g., n=2, 4, 8, 12).[12]
-
Keep all other reaction parameters (protein concentration, molar excess of reagent, temperature, and incubation time) constant.[12]
-
After purification, determine the DOL for each conjugate. This can be achieved through various methods, such as UV-Vis spectroscopy (if the label has a distinct absorbance), mass spectrometry (to measure the mass shift), or HPLC analysis.
Visualizations
Caption: Experimental workflow for NHS ester bioconjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Azido-PEG2-NHS Ester and Other PEGylated Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinker is a critical determinant of the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of available reagents, PEGylated crosslinkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2] This guide provides an objective comparison of Azido-PEG2-NHS ester with other commonly used PEGylated crosslinkers, supported by experimental data and detailed methodologies to inform the selection of the optimal reagent for specific research and drug development applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that incorporates two key reactive functionalities separated by a two-unit polyethylene glycol (PEG) spacer.[3] The N-hydroxysuccinimide (NHS) ester provides reactivity towards primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, forming stable amide bonds.[4][5] The azide group serves as a bioorthogonal handle for "click chemistry," allowing for highly specific and efficient covalent ligation to molecules containing an alkyne or a strained cyclooctyne group, such as dibenzocyclooctyne (DBCO).[3][4] The PEG spacer enhances the hydrophilicity of the crosslinker and the resulting conjugate, which can improve solubility and reduce aggregation.[6][7]
Comparison with Other PEGylated Crosslinkers
The selection of a PEGylated crosslinker is dictated by the specific requirements of the application, including the target functional groups, desired reaction chemistry, and the intended properties of the final bioconjugate. This section compares this compound with other classes of PEGylated crosslinkers.
Amine-Reactive Crosslinkers
NHS esters are a widely used class of amine-reactive functional groups. However, alternatives with varying reactivity and stability are available.
| Functional Group | Target | Resulting Linkage | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amines | Amide | High reactivity, well-established chemistry.[5] | Susceptible to hydrolysis in aqueous solutions, especially at higher pH.[8] |
| Sulfo-NHS Ester | Primary Amines | Amide | Increased water solubility, enabling reactions in fully aqueous buffers; cell membrane impermeability allows for selective labeling of cell surface proteins. | Similar hydrolytic instability to NHS esters. |
| Tetrafluorophenyl (TFP) Ester | Primary Amines | Amide | More stable to hydrolysis than NHS esters, potentially leading to higher conjugation efficiencies. | Generally more hydrophobic than NHS esters. |
Table 1: Comparison of Amine-Reactive Functional Groups. This table summarizes the key characteristics of common amine-reactive groups found on PEGylated crosslinkers.
A critical factor in the performance of amine-reactive crosslinkers is their stability in aqueous environments, as hydrolysis competes with the desired conjugation reaction.
| PEG NHS Ester Type | Half-life (minutes) at pH 8.0, 25°C |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Succinimidyl Propionate (SPA) (structurally similar to the NHS ester portion of many commercial Azido-PEG-NHS esters) | ~10-20 (estimated) |
Table 2: Hydrolysis Half-lives of Different NHS Ester Types. This table provides a quantitative comparison of the stability of different NHS ester linkages in a commonly used reaction buffer. Data for SCM is adapted from Laysan Bio, Inc., and the SPA estimate is based on general knowledge of NHS ester stability.
Thiol-Reactive Crosslinkers
Maleimide-functionalized PEG linkers are a popular choice for targeting thiol (sulfhydryl) groups, typically found in cysteine residues.
| Crosslinker Type | Target | Resulting Linkage | Key Advantages | Key Disadvantages |
| Maleimide-PEG-NHS Ester | Primary Amines and Thiols | Amide and Thioether | Highly specific reaction with thiols at pH 6.5-7.5.[4] | The thioether bond can be subject to retro-Michael addition, leading to potential instability.[4] |
Table 3: Characteristics of Thiol-Reactive PEGylated Crosslinkers. This table highlights the features of maleimide-based crosslinkers.
Bioorthogonal Crosslinkers
Click chemistry has revolutionized bioconjugation by providing highly specific and efficient reactions that can be performed in complex biological environments.
| Crosslinker Type | Reaction Partner | Key Advantages | Key Disadvantages |
| Azido-PEG-NHS Ester | Alkyne, DBCO, BCN | Versatile for two-step conjugations; copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[4] | CuAAC requires a copper catalyst which can be cytotoxic.[4] |
| Alkyne-PEG-NHS Ester | Azide | Enables click chemistry with azide-modified molecules.[4] | Requires an azide-containing reaction partner. |
| DBCO-PEG-NHS Ester | Azide | Facilitates copper-free click chemistry (SPAAC), ideal for in vivo applications.[4] | Can be bulkier than simple alkynes. |
Table 4: Comparison of Bioorthogonal PEGylated Crosslinkers. This table outlines the features of different crosslinkers utilized in click chemistry.
The Impact of PEG Spacer Length
The length of the PEG spacer in a crosslinker is a critical parameter that influences the physicochemical properties and biological performance of the resulting bioconjugate.
| Property | Short PEG Chain (e.g., PEG2) | Long PEG Chain (e.g., PEG12) |
| Hydrophilicity | Moderate increase. | Significant increase.[6] |
| Hydrodynamic Radius | Smaller increase. | Larger increase.[6] |
| Steric Hindrance | May not be sufficient to prevent aggregation or provide optimal spacing. | More effective at reducing steric hindrance and improving solubility.[9] |
| Immunogenicity | Lower potential to reduce immunogenicity.[6] | Highly effective at shielding epitopes and reducing immunogenicity.[6] |
Table 5: Influence of PEG Spacer Length on Bioconjugate Properties. This table summarizes the general trends observed with varying PEG chain lengths.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different PEGylated crosslinkers.
Protocol 1: General Procedure for Protein Labeling with an Amine-Reactive PEG Crosslinker
This protocol describes a general method for conjugating an NHS ester-containing PEG linker to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Amine-reactive PEG crosslinker (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG crosslinker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Comparative Analysis of Crosslinker Reaction Efficiency
This experiment aims to compare the labeling efficiency of different PEGylated crosslinkers.
Procedure:
-
Perform parallel labeling reactions as described in Protocol 1 using different crosslinkers (e.g., this compound, Maleimide-PEG4-NHS ester, DBCO-PEG4-NHS ester) at the same molar excess.
-
Ensure all other reaction parameters (protein concentration, buffer, pH, temperature, and incubation time) are kept constant across all reactions.
-
After purification, determine the degree of labeling (DoL) for each conjugate using a suitable analytical method.
Protocol 3: Determination of Degree of Labeling (DoL) by UV-Vis Spectroscopy
This method is suitable for crosslinkers that contain a chromophore or when labeling a protein with a known extinction coefficient.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the specific wavelength for the crosslinker's chromophore (if applicable).
-
Calculate the protein concentration using the Beer-Lambert law.
-
Calculate the concentration of the conjugated crosslinker.
-
The DoL is the molar ratio of the crosslinker to the protein.
Protocol 4: Analysis of PEGylation Efficiency by SDS-PAGE
This technique provides a qualitative or semi-quantitative assessment of the labeling reaction.
Procedure:
-
Prepare samples of the un-modified protein and the purified PEGylated conjugates.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band with a higher molecular weight compared to the un-modified protein. The intensity of the bands can provide a semi-quantitative estimate of the PEGylation efficiency.[10]
Mandatory Visualizations
Chemical Reaction of this compound
Caption: Reaction of this compound with a primary amine on a protein.
Comparative Workflow for Crosslinker Selection
Caption: Decision workflow for selecting a suitable PEGylated crosslinker.
Signaling Pathway Example: Antibody-Drug Conjugate (ADC) Internalization
Caption: Simplified signaling pathway of ADC internalization and drug release.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Azido-PEG2-NHS Ester and SMCC for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics, and efficacy.[1][2] The choice between different linker technologies is a pivotal decision in the development of novel ADCs. This guide provides an objective, data-driven comparison of two prominent linker strategies: the hydrophilic, PEGylated Azido-PEG2-NHS ester and the conventional, non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Executive Summary
This compound and SMCC are both heterobifunctional linkers that enable the conjugation of a drug payload to an antibody, yet they differ significantly in their chemical properties and conjugation chemistries, which in turn dictates the performance of the resulting ADC.
This compound , a PEGylated linker, offers a two-step conjugation approach.[3][] The N-hydroxysuccinimide (NHS) ester reacts with primary amines (lysine residues) on the antibody, introducing a bioorthogonal azide group. This azide can then specifically react with an alkyne-modified payload via "click chemistry."[] The inclusion of a short polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[5]
SMCC is a classic non-cleavable linker that also features an NHS ester for reaction with antibody lysines.[5] Its other reactive group is a maleimide, which forms a stable thioether bond with a thiol-containing payload.[5] The release of the payload from an SMCC-linked ADC relies on the complete proteolytic degradation of the antibody within the lysosome of the target cell.[1] Its hydrophobic nature, however, can contribute to ADC aggregation.[5]
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | PEGylated, Bioorthogonal | Non-PEGylated, Non-cleavable |
| Reactive Groups | NHS ester (for antibody), Azide (for payload) | NHS ester (for antibody), Maleimide (for payload) |
| Conjugation Chemistry | Amine-reactive, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine-reactive, Thiol-reactive |
| Hydrophilicity | High | Low |
| Payload Release | Non-cleavable linker backbone | Relies on lysosomal degradation of the antibody |
| Key Advantages | Improved solubility, reduced aggregation, potential for higher drug-to-antibody ratio (DAR), favorable pharmacokinetics.[5][6] | High stability in circulation, well-established technology.[5] |
| Potential Disadvantages | Requires modification of the payload with an alkyne group. | Hydrophobicity can lead to aggregation, potentially limiting DAR.[5] |
Data Presentation: A Comparative Overview
Direct head-to-head experimental data for this compound versus SMCC with the same antibody and payload is limited in publicly available literature. However, by comparing data from studies on PEGylated versus non-PEGylated linkers, we can infer their performance characteristics.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | PEGylated Linker (e.g., this compound) | Non-PEGylated Linker (e.g., SMCC) | Key Observations |
| Solubility & Aggregation | Higher hydrophilicity reduces the tendency for aggregation, especially with hydrophobic payloads.[7] | The hydrophobic nature can increase the propensity for aggregation, potentially limiting the achievable DAR.[7] | PEGylation is a well-established strategy to improve the solubility and reduce the aggregation of ADCs.[7] |
| Plasma Half-life (t½) | Generally longer due to the "hydration shell" created by the PEG chain, which reduces renal clearance.[5][8] | Generally shorter due to faster clearance.[5][8] | Longer half-life can lead to increased tumor accumulation and therapeutic efficacy.[7] |
| Immunogenicity | The PEG spacer can "shield" the payload and potentially immunogenic epitopes, reducing the risk of an immune response.[7] | The linker and payload may be more exposed, potentially leading to a higher risk of immunogenicity.[7] | Reduced immunogenicity is a significant advantage for therapeutics that require repeated administration.[7] |
Table 2: In Vitro and In Vivo Performance
| Parameter | PEGylated Linker (e.g., this compound) | Non-PEGylated Linker (e.g., SMCC) | Key Observations |
| Plasma Stability | Generally high stability. The PEG shield can protect the linker and payload from enzymatic degradation.[8] | High stability due to the stable thioether bond, though the maleimide linkage can be susceptible to retro-Michael reaction leading to some drug release.[1] | Both linkers can form stable ADCs, which is crucial for minimizing off-target toxicity.[1] |
| In Vitro Cytotoxicity (IC50) | May exhibit slightly reduced immediate in vitro cytotoxicity due to steric hindrance from the PEG chain.[7] | Can exhibit high in vitro potency.[7] | The in vivo efficacy of PEGylated ADCs is often superior despite potentially lower in vitro potency, due to improved pharmacokinetics.[7] |
| In Vivo Efficacy | Can lead to enhanced tumor accumulation and complete tumor regression in xenograft models.[1] | Demonstrates significant tumor growth inhibition in various xenograft models.[1] | ADCs constructed with both types of linkers have shown significant anti-tumor activity in preclinical models.[1] |
| Safety/Tolerability | The improved stability and hydrophilicity may contribute to an improved safety profile and a higher Maximum Tolerated Dose (MTD).[1] | Generally well-tolerated in preclinical studies, with the toxicity profile largely dependent on the payload.[1] | A wider therapeutic window is a key goal in ADC development. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are outlines of key experimental protocols.
Protocol 1: General Antibody-Drug Conjugation
1.1. ADC Preparation with this compound (Two-Step)
-
Antibody Modification:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4-8.5).[3]
-
Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM immediately before use.[3]
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.[3]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.[3]
-
Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.[3]
-
-
Payload Conjugation (Click Chemistry):
-
To the azide-modified antibody, add an alkyne-modified cytotoxic payload.
-
The reaction is typically carried out under physiological conditions. For copper-free click chemistry (SPAAC), no catalyst is required.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9]
-
Purify the final ADC using size exclusion chromatography (SEC) or other suitable methods to remove unreacted payload and other impurities.
-
1.2. ADC Preparation with SMCC (Two-Step)
-
Antibody Activation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[10]
-
Dissolve SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of SMCC to the antibody solution.[7]
-
Incubate for 30-60 minutes at room temperature.[7]
-
Remove excess SMCC using a desalting column, exchanging the buffer to one suitable for the maleimide-thiol reaction (pH 6.5-7.5).[7]
-
-
Conjugation to Thiol-Containing Payload:
-
Dissolve the thiol-containing payload in a compatible buffer.
-
Add the payload to the maleimide-activated antibody at a slight molar excess.[7]
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[9]
-
Purify the final ADC using SEC or other appropriate chromatography techniques.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[11]
-
Procedure:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse).[11]
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma samples.
-
Analyze the samples by methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and quantify the amount of released payload.[1]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against a target cancer cell line.[12]
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.
-
Incubate the plates for a period of 72-120 hours.[12]
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability and determine the IC50 values.
-
Protocol 4: In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[2]
-
Procedure:
-
Subcutaneously implant human tumor cells into the flank of immunodeficient mice.[2]
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[2]
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).[2]
-
Administer the treatments intravenously.[2]
-
Measure tumor volumes and monitor the body weight of the mice regularly.[2]
-
The study is terminated when tumors in the control group reach a maximum allowed size.[2]
-
Calculate tumor growth inhibition (TGI) to assess efficacy.[2]
-
Mandatory Visualization
Caption: A comparative workflow for ADC development using this compound and SMCC linkers.
Caption: Logical relationships between linker properties and biological outcomes for this compound and SMCC.
Conclusion and Recommendations
The choice between this compound and SMCC for ADC development is a strategic decision that must be guided by the specific properties of the antibody, the payload, and the desired therapeutic profile.
This compound is the preferred choice when:
-
Working with hydrophobic payloads where aggregation is a concern.
-
A longer circulation half-life and improved pharmacokinetic profile are desired.
-
A more homogeneous ADC product is sought through a bioorthogonal conjugation strategy.
-
Reducing the potential for an immunogenic response is a priority.
SMCC remains a robust and well-characterized linker suitable for a wide range of applications, particularly when:
-
A stable, non-cleavable linkage is required for the desired mechanism of action.
-
The payload is sufficiently hydrophilic to not cause aggregation issues.
-
A well-established and cost-effective conjugation chemistry is preferred.
Ultimately, a thorough evaluation of both linker types through well-designed in vitro and in vivo experiments is crucial for the successful development of a novel and effective ADC therapeutic. The incorporation of a hydrophilic PEG linker, such as in this compound, can significantly improve the physicochemical and pharmacokinetic properties of an ADC, potentially leading to a more favorable therapeutic window.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Azido-PEG2-NHS Ester and TCO-NHS Ester for Click Chemistry in Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of molecules to proteins, antibodies, and other biomolecules is a cornerstone of innovation. In the realm of bioconjugation, "click chemistry" has emerged as a powerful tool, offering rapid, specific, and high-yield reactions. This guide provides an objective, data-driven comparison of two popular bifunctional linkers that leverage click chemistry: Azido-PEG2-NHS ester and TCO-NHS ester.
Both molecules possess an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds. The key difference lies in their bioorthogonal functionalities: the azide group in this compound participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while the trans-cyclooctene (TCO) group of TCO-NHS ester engages in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine partner. The choice between these two powerful reagents hinges on a trade-off between reaction kinetics and the stability of the reactive handle.
Quantitative Performance Comparison
The efficiency and suitability of a click chemistry reagent are largely determined by its reaction kinetics, the stability of the reactive groups, and the resulting covalent bond. The following table summarizes key performance metrics for the SPAAC reaction involving an azide and the IEDDA reaction involving a TCO group.
| Feature | This compound (SPAAC) | TCO-NHS Ester (IEDDA) | Key Considerations |
| Bioorthogonal Reaction | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Both are catalyst-free ("copper-free") click chemistry reactions suitable for biological applications.[1] |
| Reactive Partner | Strained Alkyne (e.g., DBCO, BCN) | Tetrazine | The choice of the binding partner is specific to the linker. |
| **Second-Order Rate Constant (k₂) ** | ~0.1 - 1.0 M⁻¹s⁻¹ for common cyclooctynes like DBCO.[2] | Up to 10⁶ M⁻¹s⁻¹; typically 1,000 - 30,000 M⁻¹s⁻¹ for TCO-tetrazine reactions.[3][4] | IEDDA is several orders of magnitude faster than SPAAC, which is a significant advantage for reactions at low concentrations or for rapid labeling.[4][5] |
| Reactive Handle Stability | The azide group is exceptionally stable under a wide range of physiological conditions.[6] | TCO can be susceptible to isomerization to its non-reactive cis-cyclooctene (CCO) isomer, especially in the presence of light or thiols.[3] More stable TCO derivatives have been developed to mitigate this.[2] | The stability of the unreacted linker is crucial for multi-step labeling protocols and in vivo applications.[2] |
| Resulting Linkage | Triazole | Dihydropyridazine | Both linkages are generally stable under physiological conditions. The triazole bond is widely regarded as being exceptionally robust.[7] |
| Primary Applications | General bioconjugation, surface modification, applications where long-term stability of the reactive handle is paramount. | In vivo cell labeling, pre-targeting applications, and reactions requiring very fast kinetics or dealing with low reactant concentrations.[3] | The choice of linker should be tailored to the specific experimental demands. |
Reaction Mechanisms and Experimental Workflows
The fundamental difference in the click chemistry portion of the bioconjugation process is illustrated in the diagrams below. The initial step, NHS ester conjugation to a primary amine on a biomolecule, is identical for both reagents.
Signaling Pathways
Caption: Reaction pathways for SPAAC and IEDDA.
Experimental Workflow
Caption: A typical experimental workflow for bioconjugation.
Experimental Protocols
The following are generalized protocols for the bioconjugation of a protein with this compound or TCO-NHS ester, followed by the respective click chemistry reaction.
Protocol 1: Protein Labeling with Azido-PEG2-NHS or TCO-NHS Ester
This initial protocol details the conjugation of the NHS ester moiety to primary amines on the target protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).
-
This compound or TCO-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[8]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[9]
-
Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes.[10]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (1-10 mg/mL) in an amine-free buffer.[9][11] If the storage buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer.[10] Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[12]
-
NHS Ester Preparation: Immediately before use, dissolve the this compound or TCO-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][13] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[10]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle mixing.[9][10] The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[10][11] Protect light-sensitive reagents from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[11]
-
Purification: Remove the unreacted NHS ester reagent and byproducts by dialysis or using a desalting column according to the manufacturer's instructions.[10] The resulting product is the azide- or TCO-labeled protein.
Protocol 2: Click Chemistry Reaction
This second protocol describes the bioorthogonal reaction of the labeled protein with its corresponding click chemistry partner.
A. SPAAC Reaction (for Azide-labeled Protein)
Materials:
-
Azide-labeled protein from Protocol 1.
-
Strained alkyne (e.g., DBCO-functionalized molecule) in a compatible buffer.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the azide-labeled protein and the strained alkyne separately.
-
Add the desired molar excess of the strained alkyne to the azide-labeled protein solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne.
B. IEDDA Reaction (for TCO-labeled Protein)
Materials:
-
TCO-labeled protein from Protocol 1.
-
Tetrazine-functionalized molecule in a compatible buffer.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the TCO-labeled protein and the tetrazine-functionalized molecule separately.
-
Add the desired molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein solution.
-
The reaction is typically very rapid and can be complete within minutes at room temperature.[4] The disappearance of the characteristic color of the tetrazine can sometimes be used to monitor the reaction.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove any unreacted tetrazine.
Conclusion
The choice between this compound and TCO-NHS ester is a strategic one, dictated by the specific requirements of the intended application.
Choose TCO-NHS ester when:
-
The absolute fastest reaction kinetics are required.[4]
-
Working with very low concentrations of reactants.[6]
-
The application involves in vivo labeling or pre-targeting strategies where speed is critical.[3]
Choose this compound when:
-
Long-term stability of the reactive handle is a primary concern.[6]
-
The introduction of a small and highly stable azide group is advantageous.
-
Extremely rapid kinetics are not essential, and reaction times of several hours are acceptable.
By understanding the quantitative differences in their performance and the nuances of their respective chemistries, researchers can select the optimal tool to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to the Characterization of Azido-PEG2-NHS Ester Conjugates
For researchers, scientists, and drug development professionals, the precise and reliable characterization of bioconjugates is paramount for ensuring their efficacy, safety, and reproducibility. Azido-PEG2-NHS esters are heterobifunctional linkers that have gained prominence in bioconjugation due to their ability to connect molecules through amine-reactive chemistry and bioorthogonal "click" chemistry.[1][2] This guide provides an objective comparison of key characterization techniques for Azido-PEG2-NHS ester conjugates, supported by experimental data and detailed protocols, to aid in the development of robust and well-defined bioconjugates.
The this compound linker possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins) to form stable amide bonds, and an azide group that can participate in highly specific click chemistry reactions with alkynes.[3][4] The polyethylene glycol (PEG) spacer enhances solubility and can reduce immunogenicity.[3] The thorough characterization of conjugates formed using this linker is essential to confirm successful conjugation, determine the degree of labeling, and ensure the stability of the final product.
Comparative Analysis of Characterization Techniques
The selection of appropriate characterization techniques is crucial for obtaining a comprehensive understanding of an this compound conjugate. The primary analytical methods focus on confirming the identity and purity of the conjugate, quantifying the extent of modification, and assessing the stability of the reactive moieties.
| Characterization Technique | Parameter Measured | Advantages | Limitations | Typical Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent structure confirmation | Provides detailed structural information at the atomic level. | Requires relatively high sample concentration and purity. Can be complex for large biomolecules. | Verification of the synthesis of the this compound linker itself and small molecule conjugates.[1] |
| Mass Spectrometry (MS) | Molecular weight confirmation, Degree of Labeling (DOL) | High sensitivity and accuracy in determining molecular weight changes upon conjugation. Can resolve different species in a heterogeneous mixture.[5] | Can be destructive to the sample. Ionization efficiency can vary for different molecules. | Confirming successful conjugation to proteins and determining the distribution of PEG chains attached.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Stability of NHS ester | Excellent for separating unreacted starting materials, byproducts, and the final conjugate. Can be used to quantify the rate of NHS ester hydrolysis.[6][7] | Requires method development for optimal separation. May not be suitable for all types of conjugates. | Quality control of the this compound reagent and monitoring the stability of the NHS ester over time.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (azide, ester) | Non-destructive and relatively fast. Can confirm the presence of key functional groups. | Provides general information and is not suitable for quantification. Can be difficult to interpret complex spectra. | Rapid confirmation of the presence of the azide group in the linker or conjugate. |
| UV-Vis Spectroscopy | Quantification of azide groups, NHS ester hydrolysis | Simple, rapid, and widely available. Can be used to quantify azide groups after reaction with a chromophoric alkyne. Can monitor NHS ester hydrolysis by measuring the release of NHS at 260 nm.[6][8] | Indirect method for azide quantification that relies on a secondary reaction. Absorbance of biomolecules can interfere with NHS hydrolysis measurements.[6] | Determining the degree of labeling with azide groups and assessing the stability of the NHS ester. |
| Fluorescence Spectroscopy | Quantification of azide groups | Highly sensitive method for quantifying azide groups after reaction with a fluorogenic alkyne (e.g., DBCO-fluorophore).[8][9] | Requires a fluorescently labeled binding partner. Susceptible to quenching effects.[9] | Sensitive determination of the degree of labeling, especially for low abundance conjugates. |
Experimental Protocols
Protocol 1: Determination of NHS Ester Stability by HPLC
This protocol allows for the quantification of the hydrolysis of the NHS ester moiety of the this compound over time.
Materials:
-
This compound
-
Amine-free buffer (e.g., 10 mM sodium phosphate, pH 7.5)[7]
-
Acetonitrile (ACN)
-
Ammonium acetate
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in the amine-free buffer.[7]
-
Immediately inject a sample (t=0) onto the HILIC column.
-
Incubate the remaining solution at room temperature.
-
Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
The mobile phase can consist of a gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 7.5).[7]
-
The peak corresponding to the intact this compound will decrease over time, while a new peak corresponding to the hydrolyzed carboxylic acid will appear.[7]
-
Calculate the percentage of intact NHS ester at each time point by comparing the peak areas.[6]
Protocol 2: Quantification of Azide Groups by Fluorescence Spectroscopy
This protocol describes the determination of the degree of labeling (DOL) of a protein with this compound using a fluorogenic click chemistry reaction.
Materials:
-
Azide-labeled protein conjugate
-
DBCO-functionalized fluorescent dye (e.g., DBCO-AF488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
-
Fluorometer
Procedure:
-
Prepare a solution of the azide-labeled protein conjugate in PBS.
-
Add a 5- to 10-fold molar excess of the DBCO-functionalized fluorescent dye to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Remove the unreacted fluorescent dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Measure the absorbance of the purified conjugate at the maximum absorbance wavelength of the protein (e.g., 280 nm) and the fluorescent dye.
-
Calculate the protein concentration using its extinction coefficient.
-
Calculate the concentration of the fluorescent dye using its extinction coefficient.
-
The Degree of Labeling (DOL) is calculated as the molar ratio of the fluorescent dye to the protein.
Visualizing Workflows and Concepts
To further clarify the processes involved in utilizing and characterizing this compound conjugates, the following diagrams illustrate key workflows and relationships.
Caption: A typical workflow for bioconjugation using this compound.
Caption: Decision tree for selecting characterization techniques.
Comparison with Alternative Linkers
While this compound is a versatile tool, alternative linkers with different reactive functionalities are available. The choice of linker depends on the specific application and the functional groups present on the molecules to be conjugated.
| Linker Type | Reactive Groups | Reaction Chemistry | Advantages | Disadvantages |
| Azido-PEG-NHS Ester | Azide, NHS Ester | Amine acylation, Azide-alkyne cycloaddition | Bioorthogonal azide group allows for highly specific secondary reactions.[1] | Click chemistry may require a copper catalyst (CuAAC), which can be toxic to cells, or a strained alkyne for copper-free click (SPAAC).[3] |
| Alkyne-PEG-NHS Ester | Alkyne, NHS Ester | Amine acylation, Azide-alkyne cycloaddition | Similar to azide-PEG-NHS esters, allows for bioorthogonal click chemistry.[10] | Also may require a copper catalyst or a strained alkyne.[10] |
| Maleimide-PEG-NHS Ester | Maleimide, NHS Ester | Amine acylation, Thiol-maleimide addition | Highly specific reaction of maleimide with free thiols (cysteine residues).[11] | Thiol-maleimide linkage can be reversible under certain conditions. Free thiols are often less abundant than primary amines on proteins. |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Amine acylation, Strain-promoted azide-alkyne cycloaddition (SPAAC) | Enables copper-free click chemistry, which is highly biocompatible.[12] | DBCO is a bulky hydrophobic group which may affect the properties of the conjugate. |
References
- 1. ijrpr.com [ijrpr.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Monitoring Azido-PEG2-NHS Ester Conjugation Reactions: HPLC and a Comparative Look at Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise monitoring of reaction progress is critical to ensure the desired product is obtained with high purity and yield. The use of heterobifunctional linkers like Azido-PEG2-NHS ester, which allows for the introduction of an azide group for subsequent "click" chemistry, is a common strategy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring these conjugation reactions, supported by detailed experimental protocols and troubleshooting advice.
High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for monitoring the progress of this compound conjugation reactions. Its ability to separate and quantify the starting materials, the desired conjugate, and potential byproducts in a single run makes it an invaluable tool for reaction optimization and quality control. A key challenge in these reactions is the hydrolysis of the reactive N-hydroxysuccinimide (NHS) ester, which competes with the desired conjugation to an amine-containing molecule. A well-developed HPLC method can effectively resolve the starting NHS ester, the conjugated product, and the hydrolyzed byproduct, providing a clear picture of the reaction's status.[1]
Comparative Analysis of Monitoring Techniques
While HPLC is a powerful tool, other analytical methods can also be employed to monitor this compound conjugations. The choice of technique often depends on the specific requirements of the analysis, available instrumentation, and the nature of the molecules involved.
| Feature | HPLC (High-Performance Liquid Chromatography) | TLC (Thin-Layer Chromatography) | NMR (Nuclear Magnetic Resonance) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Separation and quantification of reactants, products, and byproducts. | Qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of new spots. | Detailed structural information of the conjugate, confirming covalent bond formation. Can be quantitative (qNMR). | Precise molecular weight of the conjugate, confirming successful conjugation and identifying impurities. |
| Strengths | High resolution, quantitative, reproducible, and suitable for in-process control. | Simple, rapid, and inexpensive for a quick check of the reaction. | Provides unambiguous structural confirmation. | High sensitivity and specificity for molecular identification. |
| Limitations | Requires more expensive equipment and expertise. Method development can be time-consuming. | Primarily qualitative, lower resolution, and not easily automated. | Lower sensitivity compared to HPLC and MS, requires higher sample concentrations, and can be complex to interpret for large molecules. | Can be less quantitative than HPLC, and the polydispersity of PEG can complicate spectra. |
| Typical Run Time | 15-60 minutes per sample. | 5-20 minutes per plate. | 5-60 minutes per sample. | 1-15 minutes per sample (often coupled with LC). |
| Sample Requirements | Microgram to milligram scale. | Microgram scale. | Milligram scale. | Microgram to nanogram scale. |
Experimental Protocols
Detailed Protocol for Monitoring this compound Conjugation to a Peptide using RP-HPLC
This protocol describes a model reaction between this compound and a peptide containing a primary amine (e.g., a lysine residue or the N-terminus) and its subsequent monitoring by Reversed-Phase HPLC (RP-HPLC).
Materials:
-
This compound
-
Amine-containing peptide
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
HPLC System with a C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV Detector
Procedure:
-
Reagent Preparation:
-
Dissolve the amine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the peptide solution.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Reaction Quenching:
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Sample Preparation for HPLC Analysis:
-
Take an aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes) and immediately dilute it 1:10 or 1:100 with Mobile Phase A.
-
If necessary, centrifuge the diluted sample to remove any precipitated material before injection.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and/or a wavelength specific to a chromophore on the peptide or linker).
-
The unreacted peptide will typically elute later than the more hydrophilic PEGylated conjugate. The hydrolyzed Azido-PEG2-acid will also have a distinct retention time.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted peptide, the this compound, the hydrolyzed Azido-PEG2-acid, and the desired conjugate based on their retention times (it is helpful to run standards of the starting materials).
-
Integrate the peak areas to determine the relative amounts of each species and calculate the percentage of conversion over time.
-
Visualizing the Workflow and Reaction
Caption: Experimental workflow for monitoring this compound conjugation.
Caption: Chemical reaction pathway for NHS ester conjugation.
Troubleshooting Common HPLC Issues
Effective troubleshooting is key to obtaining reliable and reproducible results. Here are some common issues encountered when monitoring PEGylation reactions by HPLC and their potential solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the PEGylated conjugate and the silica backbone of the column.- Sample solvent is stronger than the mobile phase. | - Use a column with end-capping or a biocompatible stationary phase.- Adjust the mobile phase pH or ionic strength.- Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. |
| Ghost Peaks | - Carryover from previous injections.- Contaminants in the mobile phase or from the sample preparation. | - Implement a robust needle wash protocol.- Use high-purity solvents and reagents.- Run a blank gradient to identify the source of contamination. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical column when performance deteriorates. |
| Low Signal Intensity | - The PEG linker lacks a strong chromophore.- Low concentration of the analyte. | - Use a detector suitable for non-UV-absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).- Concentrate the sample before injection. |
| Poor Resolution Between Peaks | - Suboptimal gradient or mobile phase composition.- Inappropriate column chemistry. | - Optimize the gradient slope and the organic modifier in the mobile phase.- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a longer column for increased efficiency.[1] |
By leveraging the power of HPLC and understanding its relationship with other analytical techniques, researchers can effectively monitor and optimize this compound conjugation reactions, leading to the successful development of novel bioconjugates for a wide range of applications.
References
A Researcher's Guide to Determining the Degree of Labeling with Azido-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, the precise conjugation of molecules to proteins is a foundational step in creating advanced therapeutics, diagnostics, and research tools. Azido-PEG2-NHS ester is a popular linker, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a bio-orthogonal azide group for subsequent "click chemistry" reactions.[1] Accurately determining the Degree of Labeling (DOL)—the average number of linker molecules attached to a single protein—is critical for ensuring batch-to-batch consistency, optimizing performance, and maintaining the biological function of the protein.[2][3]
This guide provides a comparative overview of the primary analytical techniques used to determine the DOL for proteins labeled with this compound. We present detailed experimental protocols, comparative data, and workflow diagrams to assist in selecting the most appropriate method for your application.
Comparison of Analytical Methods for DOL Determination
The choice of analytical method depends on several factors, including the required accuracy, available instrumentation, and the properties of the protein itself. Since the Azido-PEG2-NHS moiety does not possess a strong intrinsic chromophore, direct spectrophotometric measurement is not feasible. Therefore, indirect or mass-based methods are required.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| TNBSA Assay | A colorimetric assay that quantifies the number of unreacted primary amino groups (e.g., lysine side chains) remaining on the protein after the labeling reaction.[4] The DOL is calculated by subtracting the number of remaining amines from the total number of amines on the unlabeled protein. | - Accessible, requires only a standard spectrophotometer.- High sensitivity for primary amines.[4] | - Indirect measurement; assumes all reacted amines are modified by the linker.- Can be influenced by protein structure and amine accessibility.[5]- Requires an accurate count of total amines on the unlabeled protein.- The reagent itself can hydrolyze, potentially reducing sensitivity.[5] | Routine quantification of labeling efficiency where high precision is not the primary goal. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of the intact protein before and after labeling.[6] The mass difference corresponds to the mass of the attached this compound molecules, allowing for a direct calculation of the average number of labels per protein. | - Highly accurate and provides a direct measurement of the DOL.[6]- Can identify and quantify different labeled species (e.g., protein with 1, 2, or 3 labels).- Does not depend on chromophores or indirect measurements. | - Requires specialized, expensive instrumentation and expertise.- Sample preparation, including desalting, is critical.[6]- May be difficult for very large or heterogeneous proteins (e.g., heavily glycosylated). | High-precision characterization of bioconjugates, quality control in drug development, and detailed analysis of labeling distribution. |
| UV-Vis Spectrophotometry | Measures the absorbance of a chromophore-labeled protein to determine the concentration of both the label and the protein.[7] This method is not directly applicable to the non-chromophoric this compound itself but is the standard for fluorescent dye-NHS esters. | - Simple, rapid, and uses common laboratory equipment.[6] | - Requires a chromophoric label. - Unbound label must be completely removed for accuracy.[8]- Relies on accurate molar extinction coefficients for both the protein and the label.[2] | Standard method for determining DOL for proteins labeled with fluorescent dyes or other chromophoric tags. |
Visualizing the Labeling and Analysis Process
Understanding the chemical reaction and the subsequent analytical workflow is crucial for successful conjugation and characterization.
Caption: Reaction of this compound with a protein's primary amine.
Caption: General experimental workflow for labeling and DOL determination.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for conjugating an NHS-ester activated reagent to a protein.[9][10]
-
Protein Preparation: Ensure the protein (e.g., antibody) is at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[9][11] If the buffer contains primary amines (e.g., Tris, glycine), it must be exchanged via dialysis or desalting column.[1]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1] Do not store the reconstituted reagent, as the NHS ester moiety readily hydrolyzes.[1]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution while gently mixing.[11] The optimal ratio should be determined empirically for each protein to achieve the desired DOL.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][9]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[11]
-
Purification: Remove unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or dialysis.[12][13] This step is critical for accurate DOL determination.[8]
Protocol 2: DOL Determination via TNBSA Assay
This method quantifies the primary amines remaining after the labeling reaction.[4]
-
Materials:
-
Standard Curve Preparation: Prepare a series of standards using your unlabeled protein at known concentrations (e.g., 0, 20, 50, 100, 150, 200 µg/mL) in the Reaction Buffer.
-
Sample Preparation: Dilute the purified labeled conjugate and an unlabeled control sample to a concentration within the range of the standard curve (e.g., 100 µg/mL) using the Reaction Buffer.
-
Assay:
-
Measurement: Measure the absorbance of each solution at 335 nm using a spectrophotometer.[4]
-
Calculation:
-
Plot the absorbance of the standards versus their known amine concentration to generate a standard curve.
-
Determine the concentration of free amines in the labeled and unlabeled samples using the standard curve.
-
Calculate the DOL using the formula:
-
DOL = (Total amines in unlabeled protein - Free amines in labeled protein) / (Moles of labeled protein)
-
-
Protocol 3: DOL Determination via MALDI-TOF Mass Spectrometry
This highly accurate method directly measures the mass increase of the protein upon labeling.[6]
-
Sample Preparation: Prepare solutions of the unlabeled protein and the purified labeled conjugate at a concentration of approximately 5-50 pmol/µL.[6] Samples must be desalted using a method like zip-tipping to remove non-volatile salts that interfere with analysis.[6]
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid) in a solvent mixture such as 50% acetonitrile / 0.1% trifluoroacetic acid (TFA).
-
Spotting: Mix the protein sample (unlabeled or labeled) with the matrix solution (typically 1:1 v/v) and spot a small volume (e.g., 1 µL) onto the MALDI target plate. Allow the spot to air dry completely.[6]
-
Data Acquisition: Analyze the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer.[6] Acquire the mass spectra in the appropriate mass range to observe the full protein peak.
-
Data Analysis & Calculation:
-
Determine the average molecular weight (MW) of the unlabeled protein from its mass spectrum.[6]
-
Determine the average molecular weight of the labeled protein conjugate. The spectrum may show a distribution of peaks corresponding to different numbers of attached labels.
-
Calculate the DOL using the formula:
-
DOL = (MW of labeled protein - MW of unlabeled protein) / (MW of this compound)
-
-
Comparative Data Summary
The following table presents illustrative data for a hypothetical 150 kDa antibody (IgG) labeled with this compound (MW ≈ 285.3 Da after reaction) to compare results from different methods.
| Parameter | Unlabeled IgG | Labeled IgG (TNBSA) | Labeled IgG (Mass Spec) |
| Measured Value | Total Amines: 90 | Remaining Amines: 85.5 | MW: 151,425 Da |
| Calculation | N/A | (90 - 85.5) = 4.5 | (151,425 - 150,000) / 285.3 |
| Calculated DOL | 0 | 4.5 | 5.0 |
| Interpretation | The unlabeled protein serves as the baseline. | The TNBSA assay suggests an average of 4.5 linkers per antibody. | Mass spectrometry provides a more precise measurement, showing an average of 5.0 linkers per antibody and revealing the mass shift directly. |
The accurate determination of the degree of labeling is a cornerstone of bioconjugate development and quality control. While colorimetric methods like the TNBSA assay are valuable for routine screening, sophisticated techniques like mass spectrometry provide a higher level of accuracy and more detailed characterization.[6] The choice of method should be guided by the specific requirements of the application, taking into account available resources and the desired level of precision.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Methods for validating the click chemistry reaction post-conjugation
A Comparative Guide to Validating Click Chemistry Reactions
The successful conjugation of molecules via click chemistry is a critical checkpoint for researchers, scientists, and drug development professionals. Ensuring the formation of the desired product with high efficiency is paramount for the integrity of downstream applications, from drug delivery systems to diagnostic assays. This guide provides an objective comparison of common analytical techniques used to validate click chemistry reactions post-conjugation, supported by experimental data and detailed methodologies.
Quantitative Comparison of Validation Methods
A variety of analytical techniques are available to confirm the successful covalent linkage formed by a click reaction. The choice of method often depends on the specific molecules involved, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of common validation methods.
| Technique | Principle | Information Provided | Pros | Cons |
| FT-IR Spectroscopy | Measures the vibration of functional groups. | Disappearance of the characteristic azide peak (~2100 cm⁻¹). | Simple, rapid, and uses readily available equipment. | Not quantitative, can have low sensitivity for large biomolecules. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Appearance of a characteristic triazole proton peak (~7-8 ppm). Provides detailed structural information. | Provides unambiguous structural confirmation. Can be quantitative. | Requires relatively large amounts of pure sample. Not suitable for very large or complex molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the exact mass of the conjugated product. | Highly sensitive and accurate. Can be coupled with chromatography for complex mixtures. | Can be destructive to the sample. Instrumentation is expensive. |
| UV-Vis Spectroscopy | Measures absorbance of light by the molecule. | Can be used if one of the reactants or the product has a unique absorbance profile. | Simple, rapid, and non-destructive. | Limited to molecules with chromophores. Can be inaccurate if extinction coefficients are not precise.[1] |
| HPLC / UPLC | Separates components of a mixture based on their affinity for a stationary phase. | Retention time shift confirms product formation. Can quantify reaction yield and purity. | High resolution and sensitivity. Can be used for purification. | Requires method development. Can be time-consuming. |
| Gel Electrophoresis (SDS-PAGE) | Separates molecules based on their size. | A shift in the band size of a protein or nucleic acid after conjugation. | Simple and widely available. Good for visualizing conjugation to large biomolecules. | Low resolution. Not quantitative. |
| Fluorimetry | Measures fluorescence intensity. | Used when one of the reactants is fluorescently tagged. | Extremely sensitive. | Requires a fluorescent label. Can be prone to background interference. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable validation of click chemistry reactions. Below are protocols for some of the most common techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a straightforward method to confirm the consumption of the azide starting material.
Experimental Protocol:
-
Sample Preparation: Prepare a small amount of the purified and dried post-reaction sample. If the sample is a solid, it can be analyzed as a KBr pellet or using an ATR accessory. If it is a liquid, a thin film can be cast on a salt plate (e.g., NaCl).
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr/salt plate.
-
Sample Spectrum: Record the spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for the disappearance of the sharp, strong azide peak, which typically appears around 2100 cm⁻¹.[2] The presence of this peak indicates unreacted starting material, while its absence suggests a complete reaction.
Workflow Diagram:
FT-IR workflow for azide consumption analysis.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides definitive structural evidence of the triazole ring formation.
Experimental Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the purified and dried conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Look for the appearance of a new signal in the aromatic region, typically between 7 and 8 ppm, which corresponds to the triazole proton.[2] The integration of this peak can be used for quantification relative to other peaks in the molecule.
Workflow Diagram:
¹H NMR workflow for triazole formation confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the identity of the conjugated product by its exact mass.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Infuse the sample into the mass spectrometer via direct injection or after separation by liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally observed mass of the product with the theoretically calculated mass. A match within a few ppm provides strong evidence of successful conjugation.
Workflow Diagram:
Mass spectrometry workflow for conjugate mass verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for assessing the purity of the conjugate and quantifying the reaction yield.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare and degas the mobile phases. A common system for reverse-phase HPLC is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase composition.
-
Sample Injection: Inject a known concentration of the reaction mixture or purified product.
-
Chromatogram Acquisition: Run the gradient method and record the chromatogram, typically monitoring absorbance at a relevant wavelength (e.g., 280 nm for proteins).
-
Data Analysis: Compare the retention time of the product peak with the starting materials. The product should have a different retention time. The peak area can be used to calculate the purity and yield of the reaction. For complex mixtures like antibody-drug conjugates, methods like Hydrophobic Interaction Chromatography (HIC) can resolve species with different drug-to-antibody ratios (DAR).[3][4]
Workflow Diagram:
HPLC workflow for purity and yield analysis.
Conclusion
The validation of a click chemistry reaction is a critical step in any conjugation workflow. The choice of analytical method depends on the specific requirements of the experiment. For a quick qualitative check, FT-IR is often sufficient. For unambiguous structural confirmation, NMR is the gold standard. Mass spectrometry provides high sensitivity and mass accuracy, while HPLC is invaluable for quantitative analysis of purity and yield. In many cases, especially in the context of drug development and bioconjugation, employing orthogonal methods is highly recommended to build a comprehensive and reliable data package for the characterization of the final product.[3][4]
References
A Researcher's Guide to PEG-NHS Esters: A Comparative Analysis of PEG Chain Length on Bioconjugation Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal step in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and peptide therapeutics. The length of the polyethylene glycol (PEG) chain in a PEG-NHS ester significantly influences the physicochemical properties and biological performance of the final product. This guide provides an objective comparison of different length PEG-NHS esters, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Influence of PEG Chain Length on Bioconjugate Performance
N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[1][2] The incorporation of a PEG spacer in these linkers offers several advantages, including increased solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[3][4] The length of this PEG chain is a critical parameter that can be tailored to optimize the desired characteristics of the bioconjugate.
Key properties influenced by PEG chain length include:
-
Solubility: Longer PEG chains generally impart greater hydrophilicity to the bioconjugate, which can be crucial for poorly soluble drugs or proteins.[3]
-
Steric Hindrance: The PEG linker acts as a spacer, mitigating steric hindrance between the conjugated molecules. Longer PEG chains provide more separation, which can be advantageous when conjugating bulky molecules. However, excessively long chains can sometimes wrap around the biomolecule and hinder its biological activity.[3][5]
-
Pharmacokinetics: In therapeutic applications, the hydrodynamic radius of the bioconjugate, which is influenced by the PEG chain length, affects its circulation half-life. Longer PEG chains tend to increase the in vivo circulation time by reducing renal clearance.[2][4]
-
Immunogenicity: PEGylation can shield immunogenic epitopes on a protein, potentially reducing the immune response. The effectiveness of this shielding can be dependent on the PEG chain length.[3][4]
-
Reaction Efficiency: While the intrinsic reactivity of the NHS ester is not significantly altered by the PEG chain length, steric hindrance from the PEG chain itself could potentially influence the accessibility of reactive sites on the biomolecule.[2][5] Shorter linkers may lead to faster reaction kinetics in some cases.[5]
Comparative Performance of Different Length PEG-NHS Esters
While specific quantitative outcomes are highly dependent on the biomolecule and reaction conditions, the following table summarizes the general trends and semi-quantitative comparison of key performance characteristics for PEG-NHS esters of different lengths.[3][5]
| Feature | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8, PEG12) | Long PEG Linker (e.g., PEG24) | Rationale |
| Reaction Efficiency | Potentially Higher | Moderate | Potentially Lower | Shorter linkers may present less steric hindrance, potentially leading to faster conjugation kinetics.[5] |
| Solubility Enhancement | Moderate | Good | Excellent | Longer PEG chains are more hydrophilic and contribute to greater solubility of the conjugate.[3][5] |
| Steric Hindrance | Low | Moderate | High | The length of the PEG chain directly correlates with the degree of steric hindrance.[3][5] |
| Impact on Biological Activity | Minimal | Moderate | Potentially Significant | Increased steric hindrance from longer PEG chains can sometimes interfere with the biological function of the molecule.[2][3] |
| Pharmacokinetic Improvement (Half-life extension) | Modest | Significant | Substantial | Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance and longer circulation time.[4][6] |
| Immunogenicity Reduction | Minor | Moderate | Significant | Longer PEG chains provide more effective shielding of immunogenic epitopes.[3][6] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to compare the efficiency of different length PEG-NHS esters by conjugating them to a model protein, such as an antibody (IgG).
Objective:
To covalently attach PEG-NHS esters of varying lengths (e.g., PEG4, PEG8, PEG12, PEG24) to an IgG and compare the reaction efficiency by analyzing the degree of PEGylation.
Materials:
-
IgG solution (1-10 mg/mL in amine-free buffer)
-
PEG-NHS esters of different lengths (e.g., m-PEG4-NHS, m-PEG8-NHS, m-PEG12-NHS, m-PEG24-NHS)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[1]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1]
-
Quenching buffer (e.g., Tris-buffered saline (TBS), pH 7.2)[1]
-
Desalting columns or dialysis cassettes for purification[1]
-
SDS-PAGE analysis equipment
-
Densitometer for protein band analysis
Procedure:
-
Protein Preparation: Prepare the IgG solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.[1] Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the reaction.[1]
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of each PEG-NHS ester in anhydrous DMSO or DMF.[1][7] PEG-NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so stock solutions should not be prepared for long-term storage.[1]
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved PEG-NHS ester solution to the IgG solution.[1][8] The optimal molar ratio may need to be determined empirically.[9]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[1][9]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][7]
-
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as TBS.[1]
-
Purification: Remove unreacted PEG-NHS ester and byproducts by using a desalting column or by dialysis against a suitable buffer.[1][6]
-
Analysis:
-
Analyze the purified PEGylated IgG samples using SDS-PAGE. The conjugation of PEG chains to the IgG will result in an increase in molecular weight, causing a shift in the protein band on the gel.[3][10]
-
Determine the degree of PEGylation and the reaction efficiency by performing densitometry on the protein bands to quantify the ratio of PEGylated to un-PEGylated IgG.[3]
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for comparing the efficiency of different length PEG-NHS esters.
Caption: Chemical reaction of a PEG-NHS ester with a primary amine on a protein.
Conclusion
The selection of the optimal PEG-NHS ester length is a critical decision in the design of bioconjugates and represents a trade-off between various factors.[4] Shorter PEG linkers may be preferable for applications where minimizing steric hindrance and preserving biological activity are paramount.[4] Intermediate length linkers often provide a good balance between improved pharmacokinetics and retained biological function.[4] Longer PEG chains are generally the best choice when the primary goal is to maximize solubility, stability, and in vivo circulation time, although this may come at the cost of reduced biological activity.[2][6] Ultimately, the ideal PEG linker length is application-dependent and should be determined empirically through a thorough evaluation of a range of linker options.[2][4]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Azido-PEG2-NHS Ester Conjugation: A Comparative Guide to MALDI-TOF Analysis
For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules like Azido-PEG2-NHS ester to proteins and peptides is a critical step in the development of biotherapeutics, diagnostics, and research tools. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the analysis of such conjugations, supported by experimental data and detailed protocols.
This compound is a chemical crosslinker used to introduce an azide group onto a target molecule, typically by reacting its N-hydroxysuccinimide (NHS) ester with primary amines on a protein or peptide.[1][2] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules.[3][4] MALDI-TOF mass spectrometry is a powerful and rapid analytical technique to confirm the successful conjugation and to characterize the resulting PEGylated product.[4][5]
Comparative Analysis of Analytical Techniques
While MALDI-TOF is a primary tool for analyzing PEGylated proteins, other techniques can provide complementary information. A comparison of their key performance characteristics is presented below.
| Feature | MALDI-TOF Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) | Size-Exclusion Chromatography (SEC) |
| Principle | Measures mass-to-charge ratio of ionized molecules from a crystalline matrix. | Measures mass-to-charge ratio of ions from a solution. | Separates molecules based on their hydrodynamic volume. |
| Information Provided | Molecular weight, degree of PEGylation, purity.[4] | High-resolution mass, can be coupled to liquid chromatography.[6] | Size and aggregation state. |
| Key Advantages | High throughput, tolerant to some buffers and salts, simple spectra for singly charged ions.[7] | High mass accuracy and resolution.[6] | Provides information on hydrodynamic radius and aggregation. |
| Limitations | Lower resolution for large molecules, potential for PEG to interfere with crystallization.[8][9] | Spectra can be complex due to multiple charge states, less tolerant to salts.[6] | Does not provide direct mass information. |
| Sample Throughput | High[7] | Moderate | Low to Moderate |
Experimental Protocol: MALDI-TOF Analysis of this compound Conjugation
This protocol outlines the necessary steps to confirm the conjugation of this compound to a model protein.
I. Conjugation of this compound to a Protein
-
Reagent Preparation :
-
Dissolve the protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.[10]
-
Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[10] The NHS ester is moisture-sensitive and hydrolyzes readily, so do not prepare stock solutions for long-term storage.[10]
-
-
Conjugation Reaction :
-
Quenching and Purification :
II. MALDI-TOF Sample Preparation
-
Matrix Selection :
-
For proteins with a molecular weight greater than 10 kDa, use a saturated solution of sinapinic acid (SA) in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.[8]
-
For smaller peptides (less than 10 kDa), a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in the same solvent is recommended.[8]
-
-
Sample Spotting (Dried-Droplet Method) :
III. MALDI-TOF Data Acquisition and Analysis
-
Instrument Settings :
-
Data Interpretation :
-
The MALDI-TOF spectrum of the unconjugated protein will show a single sharp peak corresponding to its molecular weight.
-
The spectrum of the successfully conjugated protein will show a new, broader peak at a higher mass-to-charge (m/z) ratio.[3][5] The mass shift corresponds to the addition of one or more this compound molecules (Molecular Weight of Azido-PEG2- moiety = 258.27 g/mol , as the NHS group is lost during the reaction).
-
The broadness of the peak for the PEGylated protein is due to the inherent polydispersity of the PEG chain, resulting in a distribution of masses.[8] The presence of a peak corresponding to the unconjugated protein indicates an incomplete reaction.[3]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in this analysis.
Conclusion
MALDI-TOF mass spectrometry is a robust, high-throughput technique for the confirmation and characterization of this compound conjugation to proteins and peptides. Its ability to directly measure the molecular weight of the resulting conjugate provides clear evidence of successful PEGylation. While other techniques like ESI-MS and SEC offer complementary information, the speed and simplicity of MALDI-TOF make it an indispensable tool in the development of PEGylated biomolecules.
References
- 1. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Quantifying the Conjugation Efficiency of Azido-PEG2-NHS Ester
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount for the successful development of targeted therapeutics, diagnostics, and other advanced biotechnological tools. Azido-PEG2-NHS ester is a popular heterobifunctional crosslinker that enables the covalent attachment of a polyethylene glycol (PEG) spacer and an azide functional group to primary amines on biomolecules. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as those on lysine residues of proteins, while the azide group provides a handle for subsequent bioorthogonal "click chemistry" reactions.[1][2]
This guide provides an objective comparison of the performance of this compound with alternative conjugation reagents, supported by experimental data and detailed protocols for quantifying conjugation efficiency.
Comparing Conjugation Chemistries: NHS vs. PFP Esters
A key alternative to the NHS ester for amine-reactive conjugation is the pentafluorophenyl (PFP) ester. PFP esters are generally considered superior due to their increased resistance to hydrolysis in aqueous environments compared to NHS esters.[3][4] This enhanced stability leads to a longer half-life in solution, which can result in more efficient conjugation reactions and higher yields, as less of the reagent is lost to the competing hydrolysis reaction.[5][6] While direct quantitative comparisons of conjugation efficiency under identical conditions are limited in publicly available literature, the consensus is that PFP esters offer a more robust and efficient alternative for amine-reactive bioconjugation.[3]
Another alternative includes heterobifunctional crosslinkers like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which contains both an NHS ester and a maleimide group. This allows for the conjugation of amine-containing molecules to thiol-containing molecules.[7][8] The choice between these linkers depends on the specific functional groups available on the molecules to be conjugated and the desired outcome of the experiment.[7]
Impact of PEG Linker Length on Conjugation
The length of the PEG spacer in Azido-PEG-NHS esters can influence the physicochemical properties of the resulting conjugate. Longer PEG chains generally lead to increased hydrophilicity and a larger hydrodynamic radius.[9] While this can improve solubility and reduce immunogenicity, it may also introduce steric hindrance that could potentially affect the biological activity of the conjugated molecule.[10] The choice of PEG linker length is therefore a critical consideration in the design of bioconjugates.[9]
Quantitative Comparison of Amine-Reactive Esters
The following table summarizes the key characteristics of NHS and PFP esters for amine conjugation.
| Feature | NHS Ester | PFP Ester | Rationale & References |
| Reactive Group | N-hydroxysuccinimide | Pentafluorophenyl | Both are amine-reactive esters.[3][4] |
| Target Functional Group | Primary Amines (-NH2) | Primary Amines (-NH2) | Both react with primary amines to form stable amide bonds.[1] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | The optimal pH for PFP esters is slightly higher than for NHS esters.[1][4] |
| Hydrolytic Stability | Susceptible to hydrolysis, especially at pH > 8. | Less susceptible to hydrolysis than NHS esters.[4][5] | The electron-withdrawing nature of the pentafluorophenyl group enhances stability.[4] |
| Half-life at pH 8.6 (4°C) | ~10 minutes | Significantly longer than NHS esters. | PFP esters remain reactive for longer periods in aqueous solutions.[4][5] |
| Reaction Speed | Very high, but competes with rapid hydrolysis. | High | PFP esters offer a better balance of high reactivity and stability.[4] |
Quantifying Conjugation Efficiency: The Degree of Labeling (DOL)
The efficiency of a conjugation reaction is typically quantified by the Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each biomolecule.[11] Accurate determination of the DOL is crucial for ensuring the quality, consistency, and reproducibility of bioconjugates. The two most common methods for determining the DOL are MALDI-TOF Mass Spectrometry and UV-Vis Spectrophotometry.
Experimental Protocols
This method offers high accuracy and provides information on the distribution of different labeled species.[12]
Materials:
-
Unlabeled protein
-
Purified labeled protein conjugate
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of the unlabeled and labeled protein at a concentration of approximately 5-50 pmol/µL. If the samples contain salts or detergents, they should be desalted.
-
Spotting: Mix the protein samples with the matrix solution. Spot the mixture onto the MALDI target plate and allow it to dry.
-
Data Acquisition: Analyze the unlabeled and labeled protein samples using a MALDI-TOF mass spectrometer. Acquire the mass spectra in the appropriate mass range.
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein from its mass spectrum.
-
Determine the average molecular weight of the labeled protein from its mass spectrum.
-
Calculate the DOL using the following formula:
DOL = (MWlabeled protein - MWunlabeled protein) / MWlinker
-
This method is simpler and more accessible but requires that the attached molecule has a distinct chromophore. Since this compound itself does not have a significant UV-Vis absorbance, this method is applicable after a subsequent "click" reaction with a chromophore-containing alkyne.
Materials:
-
Purified labeled protein conjugate (after click chemistry with a chromophore)
-
Unlabeled protein
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Determine the Molar Extinction Coefficient of the Unlabeled Protein:
-
Prepare a solution of the unlabeled protein of a known concentration in the assay buffer.
-
Measure the absorbance at 280 nm (A280).
-
Calculate the molar extinction coefficient (εprotein) using the Beer-Lambert law (A = εcl).
-
-
Measure the Absorbance of the Labeled Protein:
-
Prepare a solution of the purified labeled protein conjugate in the assay buffer.
-
Measure the absorbance at 280 nm (A280, conjugate) and at the absorbance maximum of the chromophore (Alabel).
-
-
Calculate the DOL:
-
Calculate the concentration of the protein: Protein Concentration (M) = [A280, conjugate - (Alabel × CF)] / εprotein (where CF is the correction factor for the label's absorbance at 280 nm)
-
Calculate the concentration of the label: Label Concentration (M) = Alabel / εlabel
-
Calculate the DOL: DOL = Label Concentration / Protein Concentration
-
Visualizing Workflows and Pathways
To further illustrate the processes described, the following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to the Stability of Amide Bonds Formed by Different NHS Esters
For researchers, scientists, and drug development professionals engaged in bioconjugation, the creation of stable, covalent linkages is paramount. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for modifying proteins and other biomolecules due to their ability to efficiently react with primary amines to form highly stable amide bonds.[1][2][3] However, the term "NHS ester" encompasses a variety of reagents with distinct properties that significantly influence conjugation efficiency and experimental outcomes.
This guide provides an objective comparison of the stability and performance of different classes of NHS esters, including standard NHS esters, water-soluble Sulfo-NHS esters, and more hydrolytically stable tetrafluorophenyl (TFP) esters.[4][5] We will delve into the critical factor of ester hydrolysis, present supporting quantitative data, and provide detailed experimental protocols for assessing stability.
The Amide Bond: An Inherently Stable Linkage
It is crucial to first distinguish between the stability of the active ester reagent and the stability of the final amide bond it forms. The amide bond itself is renowned for its exceptional stability under physiological conditions, a property attributed to the resonance stabilization of the amide group which imparts a partial double-bond character to the C-N bond.[1][6][7] This makes the resulting bioconjugate highly resistant to hydrolysis, with a half-life estimated to be years under physiological conditions.[6][7] Therefore, the primary challenge in bioconjugation is not the stability of the final product, but rather the efficiency of its formation, which is directly threatened by the hydrolysis of the active ester reagent.[4]
Competing Reactions: Aminolysis vs. Hydrolysis
The success of a conjugation reaction hinges on the competition between two pathways: the desired reaction with a primary amine (aminolysis) and the undesirable reaction with water (hydrolysis).[4][] Hydrolysis converts the active ester into an inactive carboxylic acid, rendering it incapable of reacting with the target molecule and reducing the overall yield of the bioconjugate.[4][9] The rate of this competing hydrolysis is the key differentiator between various NHS ester reagents.
Performance Comparison of Amine-Reactive Esters
The stability of an active ester against hydrolysis is highly dependent on its chemical structure and the pH of the reaction buffer.[10][11] While all esters are more susceptible to hydrolysis at higher pH, the magnitude of this effect varies significantly.[4]
| Feature | NHS Ester | Sulfo-NHS Ester | TFP Ester |
| Water Solubility | Low (requires organic co-solvent like DMSO/DMF)[5][12] | High (dissolves directly in aqueous buffers)[5] | Low (requires organic co-solvent like DMSO/DMF)[13] |
| Membrane Permeability | Permeable[5] | Impermeable[5] | Permeable |
| Primary Application | General and intracellular protein labeling[5] | Cell surface labeling[5] | Applications requiring high stability/efficiency[14] |
| Optimal Reaction pH | 7.2 - 8.5[][15] | 7.2 - 8.5[12] | 7.0 - 9.0[14][16] |
| Hydrolysis Half-life | ~4-5 hours at pH 7.0[11][17]~1 hour at pH 8.0[17]~10 minutes at pH 8.6[11][17] | Hours at pH 7.0[5]Minutes at pH 8.6[5] | Significantly longer than NHS esters, especially at basic pH[4][14] |
| Key Advantages | Widely used, well-documented[2] | Ideal for specific labeling of cell surface proteins without lysing cells[5] | More resistant to hydrolysis, leading to higher conjugation efficiency and reproducibility[4][16] |
| Key Disadvantages | Rapid hydrolysis at basic pH[11][17] | Not suitable for intracellular labeling | More hydrophobic than NHS esters[13] |
N-hydroxysuccinimide (NHS) Esters : These are the conventional choice for amine modification. However, they are prone to rapid hydrolysis in aqueous solutions, especially as the pH increases above 7.[9][17] Their short half-life at the optimal reaction pH of ~8.5 (measured in minutes) necessitates careful control of reaction times and conditions.[14][17]
Sulfo-NHS Esters : The addition of a sulfonate group makes these esters water-soluble and membrane-impermeable.[5] This is their primary advantage, allowing for the specific labeling of proteins on the exterior of a cell without penetrating the cell membrane.[5] Their hydrolytic stability is comparable to or slightly better than standard NHS esters.[5][9]
Tetrafluorophenyl (TFP) Esters : TFP esters have emerged as a superior alternative, demonstrating significantly greater stability against hydrolysis compared to NHS esters, particularly at the neutral to basic pH conditions required for efficient amine labeling.[4][14][18] This enhanced stability is attributed to the electron-withdrawing nature of the tetrafluorophenyl group.[4] The longer half-life of TFP esters can lead to higher conjugation efficiencies, better reproducibility, and the ability to use a smaller excess of the labeling reagent.[4]
Experimental Protocols
Protocol 1: Determination of Ester Hydrolytic Stability (Spectrophotometric Method)
This method assesses the hydrolysis rate of an NHS or Sulfo-NHS ester by monitoring the release of the N-hydroxysuccinimide byproduct, which absorbs light at 260 nm.[9][16]
Materials:
-
NHS or Sulfo-NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if reagent is not water-soluble)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Allow the vial of the ester reagent to equilibrate to room temperature before opening.
-
Prepare a stock solution of the ester in anhydrous DMSO or DMF. For Sulfo-NHS esters, the stock can be prepared directly in the reaction buffer immediately before use.
-
Add a small volume of the stock solution to the pre-warmed reaction buffer in a cuvette to achieve the desired final concentration.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time.
-
Continue taking readings at regular intervals until the absorbance plateaus, indicating complete hydrolysis.
-
The pseudo-first-order rate constant (k') for hydrolysis can be determined by plotting the natural logarithm of (A_final - A_t) versus time, where A_final is the maximum absorbance and A_t is the absorbance at time t.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k'.
Protocol 2: Comparative Analysis of Ester Stability by RP-HPLC
This method provides a more direct and accurate comparison of the stability of different esters (including TFP esters) by monitoring the disappearance of the active ester peak over time using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Materials:
-
NHS, Sulfo-NHS, or TFP ester reagents
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare solutions of each ester in the chosen reaction buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 10, 30, 60, 120 minutes), withdraw an aliquot of each reaction mixture.
-
Immediately quench the hydrolysis by adding the aliquot to the cold quenching solution.
-
Analyze the quenched samples by RP-HPLC, monitoring the peak corresponding to the intact active ester.
-
Quantify the peak area for the active ester at each time point.
-
Plot the percentage of intact ester remaining versus time for each reagent.
-
Calculate the hydrolysis half-life (t₁/₂) for each ester by determining the time at which 50% of the initial peak area has disappeared.
Protocol 3: Assessment of Final Amide Bond Stability in Plasma
This protocol evaluates the stability of the formed amide bond in a bioconjugate within a physiologically relevant matrix.[19]
Materials:
-
Purified amide-linked bioconjugate
-
Frozen human or animal plasma
-
Incubator with gentle rotation at 37°C
-
Sample preparation reagents for protein precipitation (e.g., cold acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the bioconjugate into the plasma to a known final concentration.
-
Incubate the samples at 37°C with gentle rotation.
-
At specified time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot.
-
Immediately stop any enzymatic degradation by precipitating the plasma proteins with cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant using a suitable LC-MS method to quantify the amount of intact bioconjugate remaining.
-
Plot the percentage of intact conjugate remaining versus time to determine its degradation profile and calculate the half-life in plasma.
Conclusion
The amide bond formed via amine-reactive ester chemistry is exceptionally stable, making it a reliable choice for creating robust bioconjugates.[6] The critical factor for success is not the stability of this final linkage but the hydrolytic stability of the ester reagent used to form it.
-
Standard NHS esters are effective but require careful management of pH and reaction time due to their susceptibility to hydrolysis.[17]
-
Sulfo-NHS esters are the clear choice for applications requiring specific labeling of cell-surface proteins, owing to their water solubility and membrane impermeability.[5]
-
TFP esters offer a distinct advantage in terms of hydrolytic stability, especially in buffers with a pH above 7.5.[4][14] This increased stability can lead to higher conjugation efficiencies, better reproducibility, and a wider experimental window, making them a superior choice for demanding applications or when working with precious biomolecules.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
- 18. lumiprobe.com [lumiprobe.com]
- 19. benchchem.com [benchchem.com]
Validating the Activity of Azido-PEG2-NHS Ester Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful bioconjugation of molecules is paramount for developing novel therapeutics, diagnostics, and research tools. Azido-PEG2-NHS ester is a heterobifunctional crosslinker that serves as a critical bridge, linking molecules to primary amines on proteins or other biomolecules.[1][2] This linker contains two key functional groups: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines, and an azide group for subsequent "click chemistry" reactions.[3][4] The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[5][6]
This guide provides a comprehensive overview of functional assays to validate the activity of this compound conjugates. It includes a comparison with alternative amine-reactive crosslinkers, detailed experimental protocols, and quantitative data to inform the selection and validation process.
Part 1: Validation of Amine-Reactive Conjugation via NHS Ester
The first step in utilizing this compound is the successful conjugation to a primary amine (-NH₂) on a target molecule, typically a protein's N-terminus or the side chain of a lysine residue.[7][8] The NHS ester reacts with the amine to form a stable amide bond.[9][]
Experimental Workflow: Protein Labeling with this compound The following diagram outlines the general workflow for labeling a protein with an Azido-PEG-NHS ester.
Caption: Workflow for labeling proteins with this compound.
Detailed Protocol 1: Protein Labeling with this compound [1][11]
-
Protein Preparation : Ensure the protein (1-10 mg/mL) is in an amine-free buffer (e.g., PBS, Borate, Bicarbonate) at a pH between 7.2 and 8.5.[11] If the protein is in a buffer containing primary amines like Tris, a buffer exchange must be performed using dialysis or a desalting column.[12]
-
NHS Ester Preparation : Just before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[11] Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous organic solvent such as DMSO or DMF.[11][12] Do not prepare aqueous stock solutions for storage as the NHS ester is highly susceptible to hydrolysis.[12][13]
-
Conjugation Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6][12]
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[11][13]
-
Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1][11]
-
Purification : Remove unreacted NHS ester and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[11]
Comparison of Amine-Reactive Crosslinkers
NHS esters are a popular choice for their high reactivity and the formation of stable amide bonds, but other amine-reactive chemistries exist.[7][14]
| Feature | NHS Esters | Isothiocyanates | Sulfonyl Chlorides | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |
| Target | Primary amines | Primary amines | Primary and secondary amines | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Thiourea | Sulfonamide | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5[7] | 9.0 - 10.0[7] | > 8.0[7] | 4.5 - 6.0 (activation); 7.2-7.5 (amine reaction)[7] |
| Key Advantages | High reactivity, stable bond, good specificity for primary amines.[14] | Stable linkage.[14] | Forms highly stable bonds.[14] | Zero-length crosslinking.[7] |
| Key Disadvantages | Susceptible to hydrolysis.[7] | Slower reaction rate, less stable bond than amide, higher optimal pH.[7] | Lacks specificity, can lead to side reactions.[7] | Requires activation of carboxyl groups first. |
Part 2: Validation of Azide Functionality via Click Chemistry
After successful conjugation, the azide group on the PEG linker is available for a highly specific and efficient "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[15][16] This reaction forms a stable triazole linkage with an alkyne-containing molecule (e.g., a fluorescent dye, a drug, or a biotin tag).[17][18]
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The diagram below illustrates the typical workflow for a CuAAC reaction.
Caption: General workflow for a CuAAC "click" chemistry reaction.
Detailed Protocol 2: CuAAC Bioconjugation [17][19]
-
Reagent Preparation :
-
Catalyst Premix : In a microcentrifuge tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu(I) to ligand is common to protect the biomolecule from oxidation.[16][19]
-
Reaction Setup : In a separate tube, combine the azide-labeled protein and a molar excess (typically 2 to 50-fold) of the alkyne-containing molecule.[17][19]
-
Initiation : Add the CuSO₄/THPTA premix to the protein/alkyne mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[17]
-
Incubation : Protect the reaction from light and incubate for 30-60 minutes at room temperature.[17]
-
Purification : Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst, excess reagents, and byproducts.[20]
Part 3: Functional Assays for the Final Bioconjugate
The ultimate validation of the conjugate lies in its functional activity. The choice of assay is entirely dependent on the nature of the conjugated protein. PEGylation can sometimes reduce the in vitro activity of a protein due to steric hindrance, but this is often compensated by a significantly longer in vivo half-life, leading to enhanced overall efficacy.[21][22][23]
Functional Assay Workflow: Cell-Based Proliferation Assay This diagram shows a typical workflow for assessing the bioactivity of a PEGylated growth factor using a cell proliferation assay.
Caption: Workflow for a cell-based proliferation assay.
Detailed Protocol 3: Cell-Based Proliferation Assay (Generic) [21]
-
Cell Seeding : Plate a cell line that is responsive to the protein of interest into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Treatment : Prepare serial dilutions of the Azido-PEG2-NHS-conjugated protein, the non-PEGylated parent protein (as a positive control), and a vehicle control.
-
Incubation : Add the prepared treatments to the cells and incubate for a period sufficient to observe a proliferative response (typically 24-72 hours).
-
Signal Development : Add a cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition : Measure the absorbance or luminescence using a plate reader.
-
Analysis : Plot the response versus the log of the concentration and perform a non-linear regression to determine the EC₅₀ (half-maximal effective concentration) for both the conjugated and non-conjugated protein.
Impact of PEGylation on Protein Activity
The functional consequence of PEGylation is a critical parameter to measure. The following table summarizes representative data on how PEGylation can affect the in vitro and in vivo activity of therapeutic proteins.
| Assay Type | PEGylated Protein Example | Observation |
| Cell Proliferation Assay | PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) | Reduced in vitro activity compared to the non-PEGylated form, but compensated by a much longer in vivo half-life.[21] |
| Reporter Gene Assay | N-terminally PEGylated Interferon-α2b | In vitro potency, as determined by the reporter gene assay, decreases as the molecular weight of the attached PEG increases.[21] |
| Antiviral Assay | PEGylated Interferon-α-2a (PEGASYS) | Different positional isomers (PEG attached to different lysines) showed significant differences in specific activity.[24] |
| Cellular Cytotoxicity Assay | PEGylated dAb-TNFα | Retained ~90% of its activity. The half-life increased from 5 minutes (non-PEGylated) to 4.8-18 hours (PEGylated).[23] |
| Receptor Binding Assay | C-terminally PEGylated Exendin-4 | Showed the greatest receptor binding compared to N-terminal or lysine-specific PEGylation.[23] |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1312309-64-0 | MCC30964 | Biosynth [biosynth.com]
- 3. This compound, 1312309-64-0 | BroadPharm [broadpharm.com]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Azido-PEG2-NHS Ester
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of specialized chemical reagents like Azido-PEG2-NHS ester is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
This compound is a bifunctional molecule featuring a reactive N-hydroxysuccinimide (NHS) ester and a terminal azide group. Both functionalities require specific deactivation and handling procedures to mitigate potential hazards. The NHS ester is moisture-sensitive and reactive towards primary amines, while the azide group presents a risk of forming explosive compounds, particularly with certain metals, and can release toxic hydrazoic acid in the presence of strong acids. Therefore, a multi-step disposal process is imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Always handle this compound in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the solid powder, a dust mask is recommended to prevent inhalation.[1]
Waste Categorization and Disposal Procedures
The proper disposal method for this compound depends on its form (unused solid, solutions, or contaminated labware). A key principle is the deactivation of its reactive functional groups prior to final disposal.
| Waste Stream | Description | Disposal Action |
| Unused/Expired Solid | Original vial containing the solid powder. | Do not dispose of in regular trash. Collect in a designated, clearly labeled hazardous chemical waste container.[1][2] |
| Concentrated Solutions | Stock solutions, typically in organic solvents like DMSO or DMF. | Collect in a sealed, labeled hazardous waste container. The first rinse of glassware should also be collected as hazardous waste. Never dispose of down the drain.[1] |
| Dilute Aqueous Solutions | Reaction mixtures and buffers containing the compound. | Deactivate the reactive NHS ester via hydrolysis, then collect in a designated aqueous hazardous waste container. Do not dispose of down the drain.[1] |
| Contaminated Labware | Pipette tips, tubes, gloves, and other solid materials. | Collect in a designated solid hazardous waste container labeled "Hazardous Chemical Waste" and the chemical name.[1][2] |
Experimental Protocol: Deactivation of this compound in Aqueous Waste
This procedure focuses on the hydrolysis of the reactive NHS ester group to render it non-reactive towards amines. This deactivation step should be performed in a chemical fume hood.
Objective: To hydrolyze the NHS ester of this compound in dilute aqueous waste streams prior to collection for disposal.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator strips or a calibrated pH meter
-
Appropriate, labeled hazardous waste container
Procedure:
-
Preparation: Ensure all PPE is worn correctly. Perform the entire procedure within a chemical fume hood.
-
Hydrolysis: Slowly add 1 M NaOH solution to the aqueous waste while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[3]
-
Reaction Time: Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis reaction is complete.[3] This process breaks the ester linkage, yielding the more stable carboxylate and N-hydroxysuccinimide.
-
Neutralization: After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding 1 M HCl solution.[3] Use pH paper or a pH meter to monitor the pH. Caution: Do not allow the solution to become strongly acidic, as this can react with the azide group to form highly toxic and explosive hydrazoic acid.[4][5]
-
Collection: Transfer the neutralized, deactivated solution into a clearly labeled hazardous waste container. The label should indicate "Waste Hydrolyzed Azido-PEG2 compound" and the date.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]
Special Precautions for Azide Compounds
The presence of the azide group necessitates additional safety measures throughout the handling and disposal process:
-
Avoid Contact with Metals: Do not use metal spatulas for handling solid this compound.[4] Heavy metal azides, which can be formed upon contact with metals like copper, lead, brass, or solder, are highly shock-sensitive and explosive.[4] Ensure that waste containers and any equipment used are free of these metals.
-
Incompatible Chemicals: Store and handle azides away from strong acids, carbon disulfide, bromine, and dimethyl sulfate.[4][7]
-
Solvent Choice: Avoid using halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive compounds.[4][5]
-
Concentration: Do not concentrate azide-containing reaction mixtures through rotary evaporation or distillation.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific protocols for chemical waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
